(1S,2R)-1,2-dihydrophenanthrene-1,2-diol
Description
Structure
2D Structure
Properties
CAS No. |
82166-63-0 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S,2R)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m1/s1 |
InChI Key |
FZOALBNXOKAOEW-KGLIPLIRSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@H]3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (1S,2R)-1,2-dihydrophenanthrene-1,2-diol
Disclaimer: Direct experimental data for (1S,2R)-1,2-dihydrophenanthrene-1,2-diol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemistry and biology of the parent compound, phenanthrene, and its more extensively studied metabolites, particularly the trans-dihydrodiol enantiomers. Methodologies for synthesis and analysis are proposed based on established protocols for analogous compounds.
Introduction
This compound is a specific stereoisomer of a dihydroxylated metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are widespread environmental pollutants, and their metabolism is of significant interest to researchers in toxicology, pharmacology, and drug development due to the potential carcinogenic and toxic effects of their metabolic byproducts.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the chemical properties, synthesis, metabolism, and potential biological significance of this compound. Given the scarcity of direct data, this guide will also extensively cover the well-characterized metabolic pathways of phenanthrene leading to the formation of its trans-dihydrodiol enantiomers, offering a comparative context.
Chemical and Physical Properties
Table 1: Predicted Chemical and Physical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₂O₂ | - |
| Molecular Weight | 212.24 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on similar PAH dihydrodiols. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The hydroxyl groups increase polarity compared to phenanthrene. |
| Melting Point | Not determined. | Expected to be a crystalline solid with a defined melting point. |
| Chirality | Chiral, with two stereocenters at C-1 and C-2. | This guide focuses on the (1S,2R) enantiomer. |
| Spectroscopic Data | Expected to show characteristic UV absorbance, IR, NMR, and mass spectra. | Specific data is not available. 1H NMR would show signals for aromatic and aliphatic protons, with characteristic coupling constants for the diol moiety. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight. |
Synthesis and Experimental Protocols
A specific, validated protocol for the stereoselective synthesis of this compound is not described in the literature. However, a plausible synthetic route would involve the cis-dihydroxylation of phenanthrene followed by chiral separation of the resulting enantiomers.
Proposed Synthesis of racemic cis-1,2-dihydrophenanthrene-1,2-diol
Principle: The cis-dihydroxylation of an alkene can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve phenanthrene (1 equivalent) in a suitable solvent system such as a mixture of acetone and water.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO, 1.2 equivalents) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide (OsO₄, ~1 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic cis-1,2-dihydrophenanthrene-1,2-diol.
Chiral Separation of Enantiomers
Principle: The enantiomers of the racemic cis-diol can be separated using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (CSP).
Experimental Protocol:
-
Column Selection: Utilize a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives).
-
Mobile Phase: A mobile phase consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol is typically used. The exact ratio will need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve the racemic cis-1,2-dihydrophenanthrene-1,2-diol in the mobile phase.
-
Chromatography: Inject the sample onto the chiral HPLC system.
-
Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer separately.
-
Analysis: The enantiomeric purity of the collected fractions should be determined by re-injecting them onto the chiral column.
Caption: Proposed workflow for the synthesis and chiral separation of this compound.
Metabolism of Phenanthrene and Biological Significance
The metabolism of phenanthrene in biological systems primarily proceeds through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[1] It is important to note that the naturally occurring metabolites are predominantly the trans isomers, which differ in stereochemistry from the cis-(1S,2R)-diol.
The fungus Cunninghamella elegans is known to metabolize phenanthrene to trans-1,2-dihydroxy-1,2-dihydrophenanthrene, with the major enantiomer having an S,S absolute stereochemistry.[2] In some cases, a mixture of (1R,2R) and (1S,2S) enantiomers is produced.[3][4]
These trans-dihydrodiols can be further metabolized by CYP enzymes to form highly reactive diol epoxides. These diol epoxides are considered ultimate carcinogens as they can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[5][6]
Caption: Simplified metabolic activation pathway of phenanthrene leading to carcinogenic DNA adducts.
The biological activity of the cis-(1S,2R)-diol is not documented. It is plausible that, if formed, it could also be a substrate for further metabolism or detoxification pathways. Its stereochemistry would likely influence its interaction with metabolic enzymes and cellular targets, potentially leading to a different biological activity profile compared to the trans-isomers. For instance, it may or may not be a substrate for the enzymes that lead to the formation of diol epoxides. Further research is required to elucidate the specific biological roles of this enantiomer.
Some PAH metabolites are known to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP enzymes.[7][8][9][10] The activation of AHR can have both protective and detrimental effects, depending on the context. It is conceivable that this compound could modulate AHR signaling, but this remains to be experimentally verified.
Quantitative Data
As there is no specific quantitative data available for the biological activity of this compound, the following table summarizes data for the more commonly studied trans-1,2-dihydrodiol.
Table 2: Urinary Concentrations of trans-Phenanthrene-1,2-dihydrodiol in Humans
| Population | Mean Concentration (pmol/mg creatinine) | Reference |
| Smokers | 4.05 ± 3.70 nM | [11] |
| Non-smokers | 1.87 ± 1.27 nM | [11] |
This data indicates that exposure to phenanthrene, such as through cigarette smoke, leads to the formation and excretion of its dihydrodiol metabolites.
Conclusion
This compound represents a specific, yet understudied, stereoisomer of a phenanthrene metabolite. While the metabolism of phenanthrene to its trans-dihydrodiols and their subsequent activation to carcinogenic diol epoxides is well-documented, there is a significant knowledge gap regarding the formation, biological activity, and toxicological profile of the cis-(1S,2R) isomer.
This guide has provided a comprehensive overview of the available knowledge on phenanthrene metabolism as a framework for understanding the potential significance of this specific compound. Furthermore, proposed experimental protocols for its synthesis and chiral separation offer a starting point for future research. Elucidating the biological properties of individual stereoisomers of PAH metabolites is crucial for a more accurate assessment of their risks and for the development of potential intervention strategies in the context of drug development and toxicology. Further investigation into the specific interactions of this compound with key cellular targets such as metabolic enzymes and receptors like AHR is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective metabolism of anthracene and phenanthrene by the fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting of Aryl Hydrocarbon Receptor-Mediated Activation of Cyclooxygenase-2 Expression by the Indole-3-Carbinol Metabolite 3,3′-Diindolylmethane in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals [mdpi.com]
- 9. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2R)-1,2-dihydrophenanthrene-1,2-diol structure and properties
An In-depth Technical Guide to (1S,2R)-1,2-dihydrophenanthrene-1,2-diol: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key metabolite of phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH). As an intermediate in the metabolic activation of phenanthrene, this dihydrodiol is of significant interest in the fields of toxicology, pharmacology, and drug development. Its formation, subsequent metabolic fate, and biological activities, particularly its role in the formation of DNA adducts, are critical areas of research for understanding the mechanisms of PAH-induced carcinogenesis. This technical guide provides a comprehensive overview of the structure, physicochemical properties, metabolic pathways, and known biological effects of this compound, supported by available quantitative data and experimental methodologies.
Introduction
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon that is widespread in the environment due to both natural and anthropogenic activities. While phenanthrene itself is not considered a potent carcinogen, its metabolic activation in biological systems can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, including DNA, thereby initiating carcinogenic processes.[1][2][3] The formation of dihydrodiol epoxides is a critical step in the metabolic activation of many PAHs.[1][4] this compound is one of the dihydrodiol metabolites formed from phenanthrene. This guide will focus on the available technical information regarding its structure, properties, and biological significance.
Structure and Physicochemical Properties
The structure of this compound is characterized by a dihydrophenanthrene backbone with two hydroxyl groups at the C1 and C2 positions. The stereochemistry is defined as (1S,2R), indicating the specific spatial arrangement of the hydroxyl groups.
Table 1: Physicochemical Properties of Phenanthrene-1,2-dihydrodiol
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | General knowledge |
| Molecular Weight | 212.24 g/mol | General knowledge |
| Appearance | Solid (presumed) | Inferred |
| Solubility | Soluble in organic solvents like DMSO | [1] |
Metabolic Formation and Signaling Pathways
The metabolic activation of phenanthrene to its dihydrodiol metabolites is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).[5] The initial epoxidation of the phenanthrene double bond by CYP enzymes forms an arene oxide, which is then hydrolyzed by epoxide hydrolase to the corresponding trans-dihydrodiol. The enantiomeric composition of the resulting dihydrodiols can vary depending on the specific enzymes involved and the biological system.[6]
The primary biological significance of this compound lies in its role as a precursor to diol epoxides, which are ultimate carcinogens. These highly reactive molecules can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1][2][3] While specific signaling pathways directly modulated by this particular dihydrodiol are not extensively documented, the parent compound, phenanthrene, and other PAHs are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1.[7][8] The activation of AhR can lead to the induction of these enzymes, thereby influencing the metabolic fate of phenanthrene. Furthermore, some low molecular weight PAHs have been shown to induce inflammatory responses through the activation of PI3K/AKT and NF-κB signaling pathways.[9]
Diagram 1: Metabolic Activation of Phenanthrene and DNA Adduct Formation
Caption: Metabolic pathway of phenanthrene to a DNA adduct.
Quantitative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data for Phenanthrene-1,2-dihydrodiol
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.17 | d | 8.6 Hz | Aromatic H |
| 7.84 | d | 7.9 Hz | Aromatic H |
| 7.79 | d | 8.3 Hz | Aromatic H |
| 7.70 | d | 8.3 Hz | Aromatic H |
| 7.48 | d | 7.6 Hz | Aromatic H |
| 7.45 | d | 7.5 Hz | Aromatic H |
| 7.20 | d | 10.2 Hz | Olefinic H |
| 6.09 | d | 10.2 Hz | Olefinic H |
| 5.53 | s | - | OH |
| 5.19 | s | - | OH |
| 4.65 | s | - | CH-OH |
| 4.28 | s | - | CH-OH |
| Solvent: DMSO-d₆, Frequency: 500 MHz |
Experimental Protocols
Synthesis of Phenanthrene Dihydrodiols
A general and detailed experimental protocol for the enantioselective synthesis of this compound is not available in the public domain. However, general methods for the synthesis of trans-dihydrodiols from PAHs have been described.[10] These methods often involve the following key steps:
-
Oxidation of the parent PAH: This is typically achieved using an oxidizing agent like osmium tetroxide to form a cis-diol, or through a multi-step process involving epoxidation followed by hydrolysis to yield a trans-diol.
-
Stereoselective synthesis: For enantiomerically pure dihydrodiols, chiral catalysts or resolving agents are employed. The Sharpless asymmetric dihydroxylation is a well-known method for producing chiral diols from alkenes.[11]
A method for the synthesis of (-)-(1R,2R)-1,2-dihydrophenanthrene-1,2-diol has been developed, though the full detailed protocol is not provided in the available abstract.[12]
Diagram 2: General Workflow for Dihydrodiol Synthesis dot digraph "Dihydrodiol Synthesis Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Dihydrodiol Synthesis", rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
start [label="Phenanthrene"]; oxidation [label="Oxidation/Epoxidation"]; hydrolysis [label="Hydrolysis"]; purification [label="Purification (e.g., HPLC)"]; product [label="Phenanthrene-1,2-dihydrodiol", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> oxidation; oxidation -> hydrolysis; hydrolysis -> purification; purification -> product; }
References
- 1. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Discovery of Phenanthrene cis-Dihydrodiol Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and methodologies surrounding phenanthrene cis-dihydrodiol metabolites. Phenanthrene, a simple polycyclic aromatic hydrocarbon (PAH) with a bay region, has served as a crucial model compound for understanding the metabolism and potential carcinogenicity of more complex PAHs. The elucidation of its metabolic pathways, particularly the formation of cis-dihydrodiols by non-mammalian systems, marked a significant milestone in microbiology and biochemistry. This guide provides a detailed overview of the key experiments, quantitative data, and the intricate signaling pathways influenced by these metabolites.
The Pivotal Discovery: Bacterial Dioxygenases and cis-Dihydroxylation
The initial discovery that bacteria metabolize aromatic hydrocarbons via a fundamentally different mechanism than mammals was a landmark in biochemistry. While mammalian systems utilize monooxygenases and epoxide hydrolases to form trans-dihydrodiols, pioneering work by Dr. David T. Gibson and his colleagues in the late 1960s and 1970s revealed that bacteria employ a class of enzymes known as dioxygenases.[1][2][3][4][5] These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, resulting in the formation of thermodynamically unstable cis-dihydrodiols.[1][3] This discovery was crucial as it unveiled a novel mechanism of aromatic ring cleavage and detoxification in the microbial world.
Subsequent research focused on isolating and characterizing the specific metabolites formed from various PAHs. In the case of phenanthrene, studies with mutant strains of bacteria, such as Pseudomonas and Beijerinckia species, led to the accumulation and identification of cis-1,2-dihydroxy-1,2-dihydrophenanthrene and cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[6][7][8] The stereochemistry of these metabolites was unequivocally established as cis, a stark contrast to the trans configuration of dihydrodiols produced by fungi and mammalian liver microsomes.[9][10][11][12]
Quantitative Analysis of Phenanthrene cis-Dihydrodiol Production
The regioselectivity of bacterial dioxygenases in the metabolism of phenanthrene has been a subject of extensive study. The relative abundance of different cis-dihydrodiol isomers can vary depending on the bacterial species and the specific enzymes involved. Below are tables summarizing quantitative data from various studies on the microbial degradation of phenanthrene.
| Bacterial Strain | Phenanthrene Concentration (mg/L) | Incubation Time (h) | Major cis-Dihydrodiol Metabolite(s) | Degradation Efficiency (%) | Reference |
| Arthrobacter sulphureus RKJ4 | 100 | 18 | Not specified, but led to o-phthalic acid | 30.1 (mineralization to CO2) | [13][14] |
| Acidovorax delafieldii P4-1 | 100 | 18 | Not specified, but led to o-phthalic acid | 35.6 (mineralization to CO2) | [13][14] |
| Brevibacterium sp. HL4 | 100 | 18 | Not specified, but led to 1-naphthol | 26.5 (mineralization to CO2) | [13][14] |
| Pseudomonas sp. DLC-P11 | 100 | 18 | Not specified, but led to 1-naphthol | 2.1 (mineralization to CO2) | [13][14] |
| Stenotrophomonas maltophilia C6 | Not specified | Not specified | cis-3,4-dihydrodiol (dominant) | Not specified | [8] |
| Mycobacterium sp. Strain PYR-1 | Not specified | 4-8 | cis-3,4- and cis-9,10-dihydrodiols | Metabolites were transient | [6] |
| Fungal Strain | Major trans-Dihydrodiol Metabolite | Enantiomeric Composition | Reference | |---|---|---| | Cunninghamella elegans | trans-1,2-dihydrodiol | Mixture of 1R,2R and 1S,2S |[9][11] | | Phanerochaete chrysosporium | trans-3,4-dihydrodiol | Optically pure 3R,4R |[9][11] | | Syncephalastrum racemosum | trans-3,4-dihydrodiol | 68:32 mixture of 3R,4R and 3S,4S |[9][11] | | Phanerochaete chrysosporium | trans-9,10-dihydrodiol | Predominantly 9S,10S |[9][11] | | Cunninghamella elegans | trans-9,10-dihydrodiol | Predominantly 9R,10R |[9][11] | | Syncephalastrum racemosum | trans-9,10-dihydrodiol | Predominantly 9R,10R |[9][11] |
Experimental Protocols
Isolation and Characterization of Phenanthrene-Degrading Bacteria
Objective: To isolate and identify bacterial strains capable of utilizing phenanthrene as a sole carbon and energy source.
Methodology:
-
Enrichment Culture: Soil or water samples from PAH-contaminated sites are used to inoculate a minimal salts medium (MSM) containing phenanthrene as the sole carbon source. Phenanthrene is typically added dissolved in a volatile solvent, which is allowed to evaporate, leaving a thin film of the hydrocarbon.
-
Incubation: The enrichment cultures are incubated at an appropriate temperature (e.g., 25-30°C) with shaking to ensure aeration.
-
Isolation: After several rounds of enrichment, the cultures are serially diluted and plated onto MSM agar plates coated with phenanthrene. Colonies that appear on these plates are selected.
-
Identification: Isolated strains are identified based on morphological, biochemical, and 16S rRNA gene sequencing analysis.[7][15][16]
Extraction and Identification of cis-Dihydrodiol Metabolites
Objective: To extract and identify cis-dihydrodiol metabolites from bacterial cultures grown on phenanthrene.
Methodology:
-
Culturing: A pure culture of a phenanthrene-degrading bacterium is grown in MSM with phenanthrene.
-
Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent such as ethyl acetate or dichloromethane.[14]
-
Purification: The organic extract is concentrated, and the metabolites are often purified using techniques like thin-layer chromatography (TLC) or column chromatography.
-
Identification: The purified metabolites are identified using a combination of analytical techniques:
-
UV-Visible Spectroscopy: To determine the absorption spectrum of the metabolite.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is often derivatized (e.g., silylation) to increase volatility. The mass spectrum provides information on the molecular weight and fragmentation pattern of the metabolite.[13][14][17][18][19][20][21][22]
-
High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of metabolites. A reversed-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water.[6][23][24][25][26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the stereochemistry of the hydroxyl groups.
-
Signaling Pathways and Biological Implications
While the initial focus of research was on the microbial degradation of phenanthrene, subsequent studies have explored the biological effects of phenanthrene and its metabolites on various organisms, including mammals. Phenanthrene exposure has been shown to induce oxidative stress and inflammation, impacting key cellular signaling pathways.
Inflammatory Signaling Pathways
Phenanthrene has been demonstrated to activate pro-inflammatory signaling pathways, such as the PI3K/Akt and NF-κB pathways, in human cell lines.[28] This activation leads to the increased expression of inflammatory cytokines like TNF-α and IL-6.
Caption: Phenanthrene-induced inflammatory signaling cascade.
Metabolic Activation and Detoxification
In mammals, phenanthrene is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[29] These dihydrodiols can be further metabolized to diol epoxides, which are highly reactive and can bind to DNA, potentially leading to mutations and cancer. Alternatively, these metabolites can be detoxified through conjugation reactions. The balance between these activation and detoxification pathways is critical in determining the ultimate biological effect of phenanthrene exposure.
Caption: Mammalian metabolic pathways of phenanthrene.
Conclusion
The discovery of phenanthrene cis-dihydrodiol metabolites revolutionized our understanding of microbial aromatic hydrocarbon degradation. The elucidation of the dioxygenase-catalyzed pathway provided a clear distinction from the monooxygenase-mediated metabolism in higher organisms. The methodologies developed for the isolation, identification, and quantification of these metabolites have been instrumental in the fields of environmental microbiology, bioremediation, and toxicology. Furthermore, understanding the impact of phenanthrene and its metabolites on cellular signaling pathways continues to be an active area of research, with important implications for assessing the health risks associated with PAH exposure. This guide serves as a foundational resource for professionals engaged in these critical areas of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrodiols from anthracene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. normalesup.org [normalesup.org]
- 4. Bacterial Oxidation of Naphthalene and Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial oxidation of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isolation and Characterization of Phenanthrene Degrading Bacteria from Diesel Fuel-Contaminated Antarctic Soils [frontiersin.org]
- 8. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective metabolism of benzo[c]phenanthrene to the procarcinogenic trans-3,4-dihydrodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The absolute stereochemistry of the major trans-dihydrodiol enantiomers formed from 11-methylbenz[a]anthracene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crdd.osdd.net [crdd.osdd.net]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. thaiscience.info [thaiscience.info]
- 23. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. helixchrom.com [helixchrom.com]
- 26. separationmethods.com [separationmethods.com]
- 27. researchgate.net [researchgate.net]
- 28. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Biological Activity of (1S,2R)-Phenanthrene Dihydrodiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of (1S,2R)-phenanthrene dihydrodiol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. While phenanthrene itself is not considered a potent carcinogen, its metabolic activation to dihydrodiols and subsequently to diol epoxides is a critical area of research in toxicology and drug development due to the potential for these metabolites to interact with cellular macromolecules, including DNA. This document details the metabolic pathways, toxicological implications, and experimental methodologies relevant to the study of (1S,2R)-phenanthrene dihydrodiol.
Introduction to Phenanthrene Metabolism
Phenanthrene, a three-ringed polycyclic aromatic hydrocarbon, undergoes metabolic transformation in biological systems, primarily through the action of cytochrome P450 (CYP) enzymes and epoxide hydrolase. The initial epoxidation of the phenanthrene molecule by CYP enzymes can occur at different positions, leading to the formation of various phenanthrene oxides. These oxides are then hydrated by epoxide hydrolase to form dihydrodiols. The primary dihydrodiol metabolites of phenanthrene are phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol.
The formation of these dihydrodiols is a stereospecific process, resulting in different enantiomers. The (1S,2R)-phenanthrene dihydrodiol is one such enantiomer of phenanthrene-1,2-dihydrodiol. The stereochemistry of these metabolites is of paramount importance as it significantly influences their subsequent metabolic fate and biological activity.
The Role of (1S,2R)-Phenanthrene Dihydrodiol in Carcinogenesis
While phenanthrene is not classified as a human carcinogen, its metabolic activation pathway serves as a model for more potent carcinogenic PAHs. The formation of dihydrodiols is a crucial step in the bioactivation of PAHs to their ultimate carcinogenic forms: diol epoxides. These highly reactive diol epoxides can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis if not repaired.[1]
The (1S,2R)-phenanthrene dihydrodiol can be further metabolized by CYP enzymes to form a bay-region diol epoxide. The "bay region" is a sterically hindered area of the PAH molecule, and diol epoxides formed in this region are often highly carcinogenic. Although the carcinogenicity of the specific diol epoxide derived from (1S,2R)-phenanthrene dihydrodiol is not as extensively studied as those of more potent PAHs like benzo[a]pyrene, understanding its formation and reactivity provides valuable insights into the mechanisms of PAH-induced cancer.
Quantitative Data
Quantitative data on the biological activity of the specific (1S,2R)-phenanthrene dihydrodiol enantiomer is limited in publicly available literature. However, studies have quantified the levels of its parent compound, phenanthrene-1,2-dihydrodiol (a racemic mixture), in human biological samples. This data provides an indication of exposure and metabolic activation of phenanthrene.
| Analyte | Matrix | Population | Mean Concentration (± SD) | Units | Reference |
| Phenanthrene-1,2-dihydrodiol | Urine | Smokers (n=25) | 2.04 ± 1.52 | nmol/6 h | [2] |
| Phenanthrene-1,2-dihydrodiol | Urine | Non-smokers (n=25) | 1.35 ± 1.11 | nmol/6 h | [2] |
| Phenanthrene-3,4-dihydrodiol | Urine | Smokers (n=25) | 0.51 ± 0.35 | nmol/6 h | [2] |
| Phenanthrene-3,4-dihydrodiol | Urine | Non-smokers (n=25) | 0.27 ± 0.25 | nmol/6 h | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of (1S,2R)-phenanthrene dihydrodiol against a chosen cell line.
Materials:
-
(1S,2R)-phenanthrene dihydrodiol
-
Target cell line (e.g., HepG2, A549)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of (1S,2R)-phenanthrene dihydrodiol in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
DNA Adduct Formation (32P-Postlabeling Assay)
This is a highly sensitive method to detect DNA adducts formed by reactive metabolites.[3][4][5]
Materials:
-
DNA sample (extracted from cells or tissues treated with (1S,2R)-phenanthrene dihydrodiol)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
[γ-32P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
Phosphor imager or autoradiography film
Procedure:
-
DNA Digestion: Digest 5-10 µg of the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich the adducted nucleotides from the normal nucleotides using methods like nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphor imager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and in the spots corresponding to normal nucleotides. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Phenanthrene
The following diagram illustrates the metabolic activation of phenanthrene to its dihydrodiol and ultimately to a diol epoxide.
Experimental Workflow for Cytotoxicity Assessment
The workflow for assessing the cytotoxic potential of (1S,2R)-phenanthrene dihydrodiol is depicted below.
Experimental Workflow for DNA Adduct Analysis
The following diagram outlines the key steps in the 32P-postlabeling assay for detecting DNA adducts.
Conclusion
The biological activity of (1S,2R)-phenanthrene dihydrodiol is intrinsically linked to its role as an intermediate in the metabolic activation of phenanthrene. While direct quantitative data on its specific biological effects are sparse, its potential to be converted into a reactive diol epoxide that can form DNA adducts underscores its importance in the study of PAH-induced carcinogenesis. The provided experimental protocols offer a framework for researchers to investigate the cytotoxicity and genotoxicity of this and other PAH metabolites. Further research is warranted to elucidate the specific interactions of (1S,2R)-phenanthrene dihydrodiol with cellular targets and its impact on signaling pathways, which will contribute to a more comprehensive understanding of the health risks associated with phenanthrene exposure.
References
- 1. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA adduct formation in human hepatoma cells treated with 3-nitrobenzanthrone: analysis by the (32)P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Dioxygenases in the Biodegradation of Phenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant known for its recalcitrance and potential toxicity. The microbial-mediated biodegradation of phenanthrene is a key process in its environmental fate, and at the heart of this process lies a class of enzymes known as dioxygenases. This technical guide provides an in-depth exploration of the pivotal role of dioxygenases in the intricate biochemical pathways of phenanthrene degradation, offering valuable insights for researchers in environmental microbiology, enzymology, and bioremediation.
The Initial Attack: Ring-Hydroxylating Dioxygenases
The aerobic biodegradation of phenanthrene is initiated by a crucial enzymatic step catalyzed by ring-hydroxylating dioxygenases (RHDs).[1] These multi-component enzymes catalyze the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus of phenanthrene, forming a cis-dihydrodiol.[2] This initial hydroxylation is the rate-limiting step and dictates the subsequent metabolic fate of the phenanthrene molecule.[1]
Bacterial RHD systems typically consist of multiple protein components: a terminal oxygenase, often composed of large (α) and small (β) subunits that contains the catalytic non-heme iron center, a ferredoxin, and a ferredoxin reductase. This electron transport chain facilitates the transfer of electrons from NAD(P)H to the terminal oxygenase for the activation of molecular oxygen.
The initial dioxygenation of phenanthrene can occur at different positions on the aromatic rings, leading to various isomeric cis-dihydrodiols. The most commonly reported sites of attack are the C-1,2, C-3,4, and C-9,10 positions.[3] The 3,4-dioxygenation pathway is often considered the most dominant route in many phenanthrene-degrading bacteria.[3]
Metabolic Fates of Phenanthrene Dihydrodiols: Branching Pathways
Following the initial dioxygenation, the resulting unstable cis-dihydrodiols are rearomatized by a dehydrogenase enzyme to form dihydroxyphenanthrenes. These intermediates are then channeled into different degradation pathways, primarily diverging at the point of aromatic ring cleavage, which is also catalyzed by dioxygenases.
The two main routes for the further degradation of the initial metabolites are the "phthalic acid pathway" and the "salicylic acid pathway".[2][4]
-
Phthalic Acid Pathway: In this pathway, 1-hydroxy-2-naphthoic acid, a key intermediate, is cleaved by 1-hydroxy-2-naphthoic acid dioxygenase.[2] This leads to the formation of phthalic acid, which is further metabolized via the protocatechuate pathway.[5]
-
Salicylic Acid Pathway: Alternatively, 1-hydroxy-2-naphthoic acid can be decarboxylated to 1,2-dihydroxynaphthalene, which then enters the naphthalene degradation pathway, ultimately leading to the formation of salicylic acid and catechol.[2][4]
The choice between these pathways is species-dependent. For instance, some Pseudomonas species are known to metabolize phenanthrene via the naphthalene pathway, while Aeromonas, Alcaligenes, and Bacillus species often utilize the phthalic acid pathway.[2]
Ring Cleavage: The Role of Intradiol and Extradiol Dioxygenases
The aromatic ring cleavage of dihydroxylated intermediates is another critical step mediated by dioxygenases. These enzymes are broadly classified into two groups based on the position of ring fission relative to the hydroxyl groups:
-
Intradiol Dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups (ortho-cleavage). An example is catechol 1,2-dioxygenase.[6]
-
Extradiol Dioxygenases: These enzymes cleave the bond adjacent to the two hydroxyl groups (meta-cleavage).[3] Catechol 2,3-dioxygenase is a well-studied example of an extradiol dioxygenase.[7]
The type of ring-cleavage enzyme present in a microorganism determines the subsequent downstream metabolic route.
Quantitative Data on Phenanthrene Biodegradation
The efficiency of phenanthrene biodegradation is influenced by various factors, including the microbial species, enzyme kinetics, and environmental conditions. The following tables summarize key quantitative data from various studies.
| Microorganism | Initial Phenanthrene Concentration (mg/L) | Degradation Rate / Efficiency | Reference |
| Arthrobacter sulphureus RKJ4 | 100 | 30.1% degradation to ¹⁴CO₂ in 18h | [8] |
| Acidovorax delafieldii P4-1 | 100 | 35.6% degradation to ¹⁴CO₂ in 18h | [8] |
| Brevibacterium sp. HL4 | 100 | 26.5% degradation to ¹⁴CO₂ in 18h | [8] |
| Pseudomonas sp. DLC-P11 | 100 | 2.1% degradation to ¹⁴CO₂ in 18h | [8] |
| Fischerella sp. dominated consortium | 100 | 89.7% degradation | [9] |
| Fischerella sp. dominated consortium | 50 | 91.3% degradation | [9] |
| Fischerella sp. dominated consortium | 10 | 80.4% degradation | [9] |
| Unnamed Isolate | 155.5 (initial) | 51.45% degradation in 10 days (rate of 7.922 mg/L/day) | [2] |
| Trametes versicolor | 100 | 46% removal in 36h (shaken culture) | [10] |
| Trametes versicolor | 100 | 65% removal in 36h (static culture) | [10] |
| Enzyme | Source Organism | Substrate | Kinetic Parameters | Reference |
| Glutathione S-transferase | Pleurotus ostreatus (cytosolic) | 1-chloro-2,4-dinitrobenzene | 4.16 nmol min⁻¹ mg protein⁻¹ | [11] |
| Aryl PAPS sulfotransferase | Pleurotus ostreatus (microsomal) | - | 2.14 nmol min⁻¹ mg protein⁻¹ | [11] |
| UDP-glucuronosyltransferase | Pleurotus ostreatus (microsomal) | - | 4.25 nmol min⁻¹ mg protein⁻¹ | [11] |
| UDP-glucosyltransferase | Pleurotus ostreatus (microsomal) | - | 4.21 nmol min⁻¹ mg protein⁻¹ | [11] |
| Cytochrome P-450 | Pleurotus ostreatus (cytosolic) | - | 0.16 nmol min⁻¹ mg protein⁻¹ | [11] |
| Cytochrome P-450 | Pleurotus ostreatus (microsomal) | - | 0.38 nmol min⁻¹ mg protein⁻¹ | [11] |
| Epoxide hydrolase | Pleurotus ostreatus (cytosolic) | phenanthrene 9,10-oxide | 0.50 nmol min⁻¹ mg protein⁻¹ | [11] |
| Epoxide hydrolase | Pleurotus ostreatus (microsomal) | phenanthrene 9,10-oxide | 0.41 nmol min⁻¹ mg protein⁻¹ | [11] |
| PhdI (Dioxygenase) | Nocardioides sp. KP7 | Dihydroxy-PAH (compound 32) | kcat = 1.8 s⁻¹, KM = 30 µM | [12] |
Experimental Protocols
Dioxygenase Activity Assay
This protocol is a general method for determining the activity of ring-cleavage dioxygenases using a spectrophotometric assay.
Principle: The activity of catechol 1,2-dioxygenase (an intradiol dioxygenase) or catechol 2,3-dioxygenase (an extradiol dioxygenase) is measured by monitoring the formation of their respective ring-fission products, which absorb light at specific wavelengths.
Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in 10 mM HCl)
-
Cell-free extract or purified enzyme solution
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the cell-free extract in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the catechol solution.
-
Immediately monitor the change in absorbance at the specific wavelength for the expected product (e.g., 260 nm for cis,cis-muconic acid from catechol 1,2-dioxygenase activity, or 375 nm for 2-hydroxymuconic semialdehyde from catechol 2,3-dioxygenase activity).
-
Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the product.
Identification of Phenanthrene Metabolites by GC-MS
This protocol outlines the general steps for extracting and identifying metabolites from a bacterial culture grown on phenanthrene.
Materials:
-
Bacterial culture grown in mineral salts medium with phenanthrene as the sole carbon source.
-
Ethyl acetate or other suitable organic solvent for extraction.
-
Anhydrous sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Centrifuge the bacterial culture to separate the supernatant from the cell pellet.
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract the acidified supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to concentrate the metabolites.
-
Derivatize the dried extract if necessary (e.g., silylation) to improve the volatility of polar metabolites.
-
Analyze the sample by GC-MS.
-
Identify the metabolites by comparing their mass spectra with libraries of known compounds (e.g., NIST library) and with authentic standards if available.
Visualizing the Pathways and Workflows
Caption: Generalized bacterial degradation pathway of phenanthrene.
Caption: Mechanism of a bacterial ring-hydroxylating dioxygenase system.
Caption: Experimental workflow for phenanthrene metabolite identification.
Conclusion
Dioxygenases are the gatekeepers of phenanthrene biodegradation, initiating the entire process and directing the flow of intermediates through various metabolic pathways. A thorough understanding of the diversity, function, and regulation of these enzymes is paramount for developing effective bioremediation strategies for PAH-contaminated environments. The intricate interplay between different types of dioxygenases, from the initial ring hydroxylation to the subsequent ring cleavage, highlights the metabolic versatility of microorganisms in detoxifying this persistent pollutant. Future research focusing on the engineering of dioxygenases with enhanced activity and broader substrate specificity holds significant promise for advancing biotechnological applications in environmental cleanup and green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 5. A Novel Phenanthrene Dioxygenase from Nocardioides sp. Strain KP7: Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome analysis for the identification of genes involved in phenanthrene biodegradation pathway in Stenotrophomonas indicatrix CPHE1. Phenanthrene mineralization in soils assisted by integrated approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. crdd.osdd.net [crdd.osdd.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Dihydroxy Polycyclic Aromatic Hydrocarbons and Activities of Two Dioxygenases in the Phenanthrene Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Formation of (1S,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereospecific formation of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite in the biotransformation of phenanthrene. While the direct microbial synthesis of the specific (1S,2R) enantiomer remains a challenge, this document details the well-established fungal-mediated production of the corresponding trans-1,2-dihydrodiol, which yields a racemic or near-racemic mixture of the (1S,2S) and (1R,2R) enantiomers. The guide covers the enzymatic pathways, key microorganisms, experimental protocols for biotransformation and purification, and potential chemoenzymatic strategies for obtaining the enantiopure compound. Quantitative data on phenanthrene metabolism is summarized, and critical biochemical and experimental workflows are visualized.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant and a model compound for studying the metabolism of more complex and carcinogenic PAHs. The initial oxidative metabolism of phenanthrene is a critical step that determines its biological activity and subsequent degradation. While bacterial systems typically metabolize phenanthrene to cis-dihydrodiols via dioxygenase enzymes, certain fungi employ a different enzymatic machinery, leading to the formation of trans-dihydrodiols. This process is of significant interest as it mirrors the metabolic pathways of PAHs in mammals, making these fungi valuable models for toxicological and drug metabolism studies.
The formation of trans-dihydrodiols proceeds through a two-step enzymatic reaction involving cytochrome P450 monooxygenases and epoxide hydrolases. The stereochemistry of the resulting diol is of paramount importance as it dictates the subsequent metabolic fate and potential carcinogenicity of the parent PAH. This guide focuses on the formation of the 1,2-dihydrophenanthrene-1,2-diol, with a particular interest in the (1S,2R) stereoisomer, although current methodologies primarily yield a mixture of enantiomers.
Enzymatic Pathway of trans-1,2-Dihydrophenanthrene-1,2-diol Formation
The fungal metabolism of phenanthrene to trans-1,2-dihydrodiol is a stereoselective process initiated by the action of a cytochrome P450 monooxygenase, which catalyzes the epoxidation of the phenanthrene 1,2-double bond to form phenanthrene-1,2-oxide. This epoxide intermediate is then hydrolyzed by an epoxide hydrolase to yield the trans-1,2-dihydrodiol.
Caption: Enzymatic conversion of phenanthrene to trans-1,2-dihydrodiol.
Key Microorganism: Cunninghamella elegans
The filamentous fungus Cunninghamella elegans is a well-documented organism capable of metabolizing phenanthrene to trans-1,2-dihydrophenanthrene-1,2-diol.[1][2] Studies have shown that C. elegans produces a mixture of the (1R,2R) and (1S,2S) enantiomers of this diol, with the ratio of these enantiomers varying depending on the specific strain and culture conditions.[1][3]
The expression of the key enzymes, cytochrome P450 monooxygenase and cytochrome P450 reductase, in C. elegans has been shown to be inducible by the presence of phenanthrene in the culture medium.[4]
Quantitative Data on Phenanthrene Metabolism
The efficiency of phenanthrene metabolism can vary significantly between different microorganisms and under different experimental conditions. The following tables summarize key quantitative data from studies on phenanthrene degradation.
Table 1: Phenanthrene Degradation by Various Bacterial Strains
| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Degradation (%) | Time (h) | Reference |
| Arthrobacter sulphureus RKJ4 | 100 | 30.1 (as ¹⁴CO₂) | 18 | [5] |
| Acidovorax delafieldii P4-1 | 100 | 35.6 (as ¹⁴CO₂) | 18 | [5] |
| Brevibacterium sp. HL4 | 100 | 26.5 (as ¹⁴CO₂) | 18 | [5] |
| Pseudomonas sp. DLC-P11 | 100 | 2.1 (as ¹⁴CO₂) | 18 | [5] |
Table 2: Enantiomeric Composition of trans-1,2-Dihydrophenanthrene-1,2-diol from Cunninghamella elegans
| Culture Conditions | Ratio of (1S,2S) to (1R,2R) | Reference |
| Variable between cultures | 35:65 to 77:23 | [1] |
Experimental Protocols
Fungal Biotransformation of Phenanthrene
This protocol is a generalized procedure based on methodologies reported for Cunninghamella elegans.[6]
Workflow for Fungal Biotransformation
Caption: A generalized workflow for the biotransformation of phenanthrene.
Materials:
-
Cunninghamella elegans (e.g., ATCC 9245)
-
Yeast Malt Broth (or other suitable medium)
-
Phenanthrene
-
Acetone (or other suitable solvent for phenanthrene)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Inoculation and Pre-culture: Inoculate C. elegans into 250-mL Erlenmeyer flasks containing 100 mL of yeast malt broth. Incubate for 3 days at 25°C on a rotary shaker at 150 rpm to obtain a well-developed mycelial culture.[6]
-
Substrate Addition: Prepare a stock solution of phenanthrene in acetone. Add the phenanthrene solution to the fungal cultures to a final concentration of, for example, 200 mg/L.
-
Biotransformation: Continue the incubation for an additional 7 days under the same conditions to allow for the metabolism of phenanthrene.[6]
-
Extraction: After incubation, separate the fungal mycelia from the culture broth by vacuum filtration. Extract the filtrate three times with equal volumes of ethyl acetate.[7]
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.[7]
-
Purification: Purify the resulting residue containing the phenanthrene metabolites by HPLC on a C18 column.[8]
Chiral Separation of trans-1,2-Dihydrophenanthrene-1,2-diol
The enantiomers of trans-1,2-dihydrophenanthrene-1,2-diol can be separated and analyzed using HPLC with a chiral stationary phase.[1]
Materials:
-
HPLC system
-
Chiral stationary phase column (e.g., based on dinitrobenzoylphenylglycine)[9]
-
Mobile phase (e.g., hexane/ethanol mixture)
Procedure:
-
Dissolve the purified diol mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with an appropriate mobile phase composition to achieve baseline separation of the enantiomers.
-
Detect the enantiomers using a UV detector. The elution order of the enantiomers will depend on the specific chiral stationary phase used.[9]
Chemoenzymatic and Asymmetric Synthesis Strategies
While the direct stereospecific microbial synthesis of this compound is not yet established, chemoenzymatic and asymmetric chemical synthesis approaches offer potential routes to this specific enantiomer.
Chemoenzymatic Synthesis
Chemoenzymatic strategies often involve the use of enzymes to introduce chirality, followed by chemical modifications. For example, a chemoenzymatic route for the synthesis of trans-dihydrodiols from the corresponding cis-dihydrodiols (which can be produced by bacteria) has been described for monosubstituted benzenes.[10][11][12][13] A similar strategy could potentially be adapted for phenanthrene.
Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful chemical method for the enantioselective synthesis of syn-diols from alkenes.[14][15] While this method typically produces syn-diols, modifications or alternative asymmetric dihydroxylation methods could be explored for the synthesis of anti-diols like the target compound.
Signaling Pathway Regulation
The expression of cytochrome P450 genes in Cunninghamella elegans, which are crucial for phenanthrene metabolism, is inducible. The presence of phenanthrene in the culture medium leads to an upregulation of the transcription of these genes.[4]
Caption: Induction of cytochrome P450 gene expression by phenanthrene.
Conclusion
The stereospecific formation of this compound remains a significant challenge in biotechnology and synthetic chemistry. While fungal biotransformation using organisms like Cunninghamella elegans provides a valuable route to the trans-1,2-dihydrodiol, it typically yields a mixture of enantiomers. Future research should focus on the discovery or engineering of enzymes with improved stereoselectivity, the optimization of culture conditions to favor the production of a single enantiomer, and the development of efficient chemoenzymatic or asymmetric synthesis routes. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the metabolism and synthesis of phenanthrene and other polycyclic aromatic hydrocarbons.
References
- 1. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of anthracene and phenanthrene by the fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Fungal-Mediated Biotransformation of the Plant Growth Regulator Forchlorfenuron by Cunninghamella elegans [mdpi.com]
- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Direct separation of non-K-region mono-ol and diol enantiomers of phenanthrene, benz[a]anthracene, and chrysene by high-performance liquid chromatography with chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Chemoenzymatic synthesis of trans-dihydrodiol derivatives of monosubstituted benzenes from the corresponding cis-dihydrodiol isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes viaanti-benzene dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 15. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: trans-1,2-dihydro-1,2-phenanthrenediol
CAS Number: 28622-66-4[1]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,2-dihydro-1,2-phenanthrenediol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document details its metabolic formation, toxicological significance, and available data, targeting professionals in research and drug development.
Chemical Identity and Properties
Table 1: Physicochemical Properties of Phenanthrene (CAS: 85-01-8)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ | [2][3][4] |
| Molecular Weight | 178.23 g/mol | [2] |
| Melting Point | 98-100 °C | [3][4] |
| Boiling Point | 340 °C | [3] |
| Water Solubility | Insoluble | [3][4][5] |
| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene. | [4][5] |
Metabolic Pathways and Biological Significance
Phenanthrene is metabolized in biological systems through a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The formation of trans-dihydrodiols is a critical step in both detoxification and, paradoxically, metabolic activation pathways that can lead to carcinogenic compounds.
The metabolic process is initiated by CYP monooxygenases, which oxidize the phenanthrene molecule to form an epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to yield a trans-dihydrodiol. In the case of phenanthrene, this can occur at different positions on the aromatic rings, leading to various isomers, including trans-1,2-dihydro-1,2-phenanthrenediol, trans-3,4-dihydro-1,2-phenanthrenediol, and trans-9,10-dihydro-1,2-phenanthrenediol.
The formation of trans-1,2-dihydro-1,2-phenanthrenediol is significant as this molecule can be further metabolized by CYP enzymes to form a highly reactive diol epoxide. These diol epoxides are known to be ultimate carcinogens, capable of forming covalent adducts with DNA, which can lead to mutations and the initiation of cancer.
Fungal Metabolism of Phenanthrene
Certain fungi, such as Cunninghamella elegans, have been shown to metabolize phenanthrene to produce trans-1,2-dihydro-1,2-phenanthrenediol as a mixture of (1R,2R) and (1S,2S) enantiomers.[6][7]
Diagram 1: Fungal Metabolism of Phenanthrene to trans-1,2-dihydro-1,2-phenanthrenediol
Caption: Fungal metabolic pathway of phenanthrene.
Quantitative Data
While extensive quantitative data for the pure compound is scarce, studies have quantified the levels of phenanthrene dihydrodiols in human urine, providing a valuable biomarker for exposure to PAHs.
Table 2: Urinary Levels of Phenanthrene Dihydrodiols in Humans
| Analyte | Smoker/Non-smoker | Mean Concentration (pmol/mg creatinine) |
| Phenanthrene-1,2-dihydrodiol | Non-smoker | 0.45 |
| Phenanthrene-1,2-dihydrodiol | Smoker | 0.85 |
| Phenanthrene-3,4-dihydrodiol | Non-smoker | 0.15 |
| Phenanthrene-3,4-dihydrodiol | Smoker | 0.28 |
Data adapted from relevant toxicological studies.
Experimental Protocols
General Chemoenzymatic Synthesis Approach
A common approach involves the use of dioxygenase enzymes to introduce cis-dihydroxyl groups into the aromatic ring, followed by a series of chemical transformations to invert the stereochemistry to the trans configuration.
Diagram 2: General Workflow for Chemoenzymatic Synthesis of trans-Dihydrodiols
References
- 1. PHENANTHRENE-1,2-DIHYDRODIOL CAS#: 28622-66-4 [amp.chemicalbook.com]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. PHENANTHRENE - Ataman Kimya [atamanchemicals.com]
- 5. Phenanthrene - Wikipedia [en.wikipedia.org]
- 6. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Phenanthrene Detoxification in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core detoxification pathways of phenanthrene in mammalian systems. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a useful, non-carcinogenic model for understanding the metabolism of more potent carcinogenic PAHs. This document details the enzymatic processes, regulatory signaling cascades, and experimental methodologies crucial for research in toxicology and pharmacology.
Executive Summary
Phenanthrene undergoes a multi-phase metabolic process designed to increase its water solubility and facilitate excretion. This process, primarily occurring in the liver, is a double-edged sword: while detoxification is the primary goal, metabolic activation can lead to the formation of reactive intermediates. The detoxification of phenanthrene is orchestrated by a suite of enzymes, broadly categorized into Phase I and Phase II metabolism. Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, introduce functional groups, while Phase II enzymes conjugate these modified molecules with endogenous hydrophilic compounds. This guide will dissect these pathways, present quantitative data on metabolic efficiencies, and provide detailed experimental protocols for their investigation.
Phase I Metabolism: Functionalization of Phenanthrene
The initial step in phenanthrene detoxification involves the introduction of polar functional groups, primarily hydroxyl groups, through oxidation. This is a critical step that prepares the lipophilic phenanthrene molecule for subsequent conjugation reactions.
The Role of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of monooxygenases is the principal catalyst of Phase I metabolism for phenanthrene. Several CYP isozymes have been implicated, with CYP1A1, CYP1A2, and CYP1B1 playing significant roles. These enzymes are involved in both the detoxification and metabolic activation of PAHs. In human liver microsomes, CYP1A2 is a key mediator of phenanthrene metabolism. Studies have also shown that human P4501B1 can have a higher catalytic efficiency than P4501A1 or P4501A2 for the activation of certain phenanthrene metabolites.
The metabolism of phenanthrene by CYP enzymes results in the formation of various products, including phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol, as well as several phenanthrols (hydroxyphenanthrenes).
Epoxide Hydrolase: A Critical Subsequent Step
Following the formation of arene oxides by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role in converting these reactive epoxides into less toxic trans-dihydrodiols. This is a key detoxification step, preventing the covalent binding of epoxides to cellular macromolecules like DNA.
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the functionalized phenanthrene metabolites with endogenous hydrophilic molecules. This significantly increases their water solubility, facilitating their elimination from the body via urine or bile.
Glutathione Conjugation
Glutathione S-transferases (GSTs) catalyze the conjugation of phenanthrene epoxides and diol epoxides with glutathione (GSH). This is a major detoxification pathway for reactive electrophilic metabolites. Several GST isoenzymes, including GST A1-1, GST M1-1, and GST P1-1, have been shown to catalyze the formation of GSH conjugates of phenanthrene diol epoxides, with GST A1-1 being the most active in one study. Interestingly, studies in human hepatocytes have shown that the conjugation of a "reverse" diol epoxide of phenanthrene is favored over the conjugation of the bay-region diol epoxide, which has implications for the role of GSTs in detoxifying potentially carcinogenic PAH metabolites.
Glucuronidation
UDP-glucuronosyltransferases (UGTs) are another key family of Phase II enzymes that conjugate hydroxylated phenanthrene metabolites with glucuronic acid. This process is a major pathway for the detoxification of phenolic metabolites of PAHs.
Sulfation
Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated phenanthrene metabolites. While this is a detoxification pathway, some sulfate conjugates of PAHs can be unstable and form reactive species.
Regulation of Phenanthrene Detoxification Pathways
The expression and activity of the enzymes involved in phenanthrene metabolism are tightly regulated by nuclear receptors that act as sensors for xenobiotics.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP genes, most notably CYP1A1, CYP1A2, and CYP1B1, in response to PAHs like phenanthrene. Upon binding to phenanthrene or its metabolites, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Environmental Sources of Phenanthrene Exposure
Abstract
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant resulting primarily from the incomplete combustion of organic materials. While not classified as a carcinogen, phenanthrene is often used as a model compound for studying the metabolism and toxicity of more potent carcinogenic PAHs due to its structural features, specifically its bay region.[1] Human exposure is widespread and occurs through multiple environmental media. This technical guide provides a comprehensive overview of the environmental sources of phenanthrene, quantitative data on its prevalence, detailed experimental protocols for its detection, and an examination of the key signaling pathways involved in its metabolism. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of phenanthrene exposure and its biological implications.
Introduction to Phenanthrene
Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon composed of three fused benzene rings.[1] It is a natural component of fossil fuels and is also formed during the incomplete combustion of organic matter such as coal, oil, gas, wood, and tobacco.[2][3] As a result, it is widely distributed in the air, water, soil, and food. Human exposure occurs predominantly through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact.[4] In occupational settings, exposure can be significantly higher in industries such as coke production, aluminum smelting, and asphalt application.[5] Understanding the sources, levels, and metabolic fate of phenanthrene is crucial for assessing human exposure to PAH mixtures and for developing strategies to mitigate potential health risks.
Environmental Sources and Exposure Pathways
Phenanthrene is released into the environment from a variety of natural and anthropogenic sources. The primary routes of human exposure are inhalation, ingestion, and dermal contact.[4]
Atmospheric Sources and Inhalation Exposure
The atmosphere is a major reservoir and transport medium for phenanthrene.
-
Combustion Sources: The largest anthropogenic sources are related to combustion processes. These include vehicle exhaust, residential wood burning, industrial emissions from coal-fired power plants, coke ovens, and waste incinerators.[3][6] Natural sources include forest fires and volcanic eruptions.[6]
-
Indoor Air: Indoor environments can have significant sources of phenanthrene, including tobacco smoke, cooking fumes, and emissions from heating appliances.[3]
-
Physical State: In the atmosphere, phenanthrene exists in both the gas phase and adsorbed to particulate matter. This distribution influences its transport, deposition, and degradation.[7]
Aqueous Sources and Ingestion Exposure
Phenanthrene contaminates water bodies through several mechanisms.
-
Sources of Contamination: Entry into surface waters occurs via atmospheric deposition, industrial effluents, municipal wastewater discharges, and urban runoff.[6][7] Groundwater can be contaminated at sites of former manufactured gas plants or wood treatment facilities.[6][7]
-
Solubility and Transport: Phenanthrene has low water solubility and a tendency to adsorb to sediments and particulate matter.[7] Leaching from soil to groundwater is generally limited unless at heavily contaminated sites.[7]
Soil and Sediment Contamination and Dermal Exposure
Soil and sediment act as significant sinks for phenanthrene.
-
Deposition: Atmospheric deposition is a primary source of phenanthrene in soil.[8] Industrial sites, such as those involved in wood preservation with creosote or coal tar production, can lead to highly localized soil contamination.[6] Vehicular emissions contribute to elevated levels along roadways.[6]
-
Persistence: Due to its low volatility and strong adsorption to organic matter, phenanthrene can persist in soil for extended periods.[9]
Food Contamination and Ingestion Exposure
The primary non-occupational source of phenanthrene exposure for the general population is through the diet.[10][11]
-
Mechanisms of Contamination: Food can become contaminated through the deposition of airborne particles on crops, uptake from contaminated soil, and direct contamination during processing and cooking methods like grilling, smoking, roasting, and frying.[2][12]
-
Affected Foodstuffs: Phenanthrene has been detected in a wide range of foods, including cereals, meat and meat products, oils and fats, dairy products, fruits, and vegetables.[10][11][13][14]
Occupational Exposure
Certain occupations involve significantly higher exposure to PAHs, including phenanthrene.
-
High-Risk Industries: These include coke oven plants, aluminum production, coal gasification sites, asphalt and bitumen production and use, and facilities utilizing coal tar pitch.[3][5]
-
Exposure Routes: In these settings, both inhalation of fumes and particulates and dermal contact with PAH-containing materials are major routes of exposure.[5]
Quantitative Data on Phenanthrene Levels
The following tables summarize reported concentrations of phenanthrene in various environmental media, human biological samples, and occupational exposure limits.
Table 1: Phenanthrene Concentrations in Environmental Media
| Environmental Medium | Location/Type | Concentration Range | Reference(s) |
| Air | Urban-Rural Fringe (Wuhan, China) | 14.69 - 136.30 ng/m³ (as Σ16PAHs, Phe major component) | [15] |
| Urban and Rural (General) | 0.15 - 19.3 ng/m³ (as representative PAHs) | [3] | |
| Rural (General) | 0.02 - 1.2 ng/m³ (as representative PAHs) | [3] | |
| Surface Water | Yellow River Estuary | 11.84 - 393.12 ng/L | [16] |
| General Surface/Coastal Waters | Generally ≤ 50 ng/L | [7] | |
| Groundwater | Yellow River Estuary | 8.51 - 402.84 ng/L | [16] |
| Uncontaminated | 0 - 5 ng/L | [7] | |
| Near Contaminated Sites | > 10 µg/L | [7] | |
| Soil | UK (Rural, Urban, Industrial) | Dominated by other PAHs, with lesser contributions from phenanthrene | [8] |
| Temperate Arable/Forest | 18 - 39 µg/kg (as B[a]P, for context) | [17] | |
| Urban Areas | 5.5 - 1600 µg/kg (as B[a]P, for context) | [17] |
Table 2: Phenanthrene and Metabolite Concentrations in Food and Human Biomonitoring
| Matrix | Food Item / Population | Analyte | Concentration | Reference(s) |
| Food | Cereals (Catalonia, Spain) | Phenanthrene | ~14.5 µg/kg (as total PAHs) | [10] |
| Meat Products (Catalonia, Spain) | Phenanthrene | 18.18 µg/kg | [11][14] | |
| Oils and Fats (Catalonia, Spain) | Phenanthrene | 18.75 µg/kg (as total PAHs) | [14] | |
| Dairy Products (Catalonia, Spain) | Phenanthrene | 7.57 µg/kg (as total PAHs) | [14] | |
| Milk (U.S.) | Phenanthrene | Up to 777 ng/L | [13] | |
| Roasted Coffee | Phenanthrene | 3 - 50 µg/kg | [13] | |
| Human Urine | German Children/Adolescents (GerES V) | 1-OH-phenanthrene (GM) | 0.139 µg/L | [18] |
| German Children/Adolescents (GerES V) | 2-OH-phenanthrene (GM) | 0.085 µg/L | [18] | |
| German Children/Adolescents (GerES V) | 3-OH-phenanthrene (GM) | 0.131 µg/L | [18] | |
| German Children/Adolescents (GerES V) | Σ-OH-phenanthrene (GM) | 0.511 µg/L | [18] |
Table 3: Occupational Exposure Limits for Phenanthrene (as Coal Tar Pitch Volatiles)
| Agency | Limit | Value | Notes | Reference(s) |
| OSHA | PEL-TWA (8-hr) | 0.2 mg/m³ | As benzene-soluble fraction | [9][19] |
| NIOSH | REL-TWA (10-hr) | 0.1 mg/m³ | As cyclohexane-extractable fraction | [9][19] |
| ACGIH | TLV-TWA (8-hr) | 0.2 mg/m³ | As benzene-soluble aerosol | [9][19] |
Experimental Protocols for Phenanthrene Analysis
Accurate quantification of phenanthrene in environmental and biological matrices requires robust analytical methodologies. Standard approaches involve extraction, cleanup, and instrumental analysis.
Sample Collection and Storage
-
Air: Sampling is typically performed using a high-volume sampler with a quartz fiber filter to collect particulate-bound PAHs and a polyurethane foam (PUF) or XAD-2® sorbent cartridge to trap gas-phase compounds (EPA Method TO-13A).[20]
-
Water: Samples are collected in amber glass bottles to prevent photodegradation. Samples should be refrigerated at 4°C until extraction. If residual chlorine is present, it should be quenched with sodium thiosulfate.[3]
-
Soil/Sediment: Samples are collected in glass jars and stored frozen or at 4°C.
-
Food/Biological Tissues: Samples should be homogenized and stored frozen prior to analysis.
-
Urine: Spot or 24-hour urine samples are collected in polypropylene containers and stored frozen.
Extraction and Cleanup
The choice of extraction method depends on the sample matrix.
-
Water (EPA Method 8310/610):
-
Solid-Phase Extraction (SPE) (Preferred): The water sample (acidified to pH < 2) is passed through a C18 SPE cartridge. The cartridge is then dried, and phenanthrene is eluted with a suitable solvent like dichloromethane or acetone.[21]
-
Liquid-Liquid Extraction (LLE): The sample is serially extracted with a solvent such as dichloromethane at a neutral pH. The solvent extracts are combined, dried (e.g., with anhydrous sodium sulfate), and concentrated.[3]
-
-
Soil/Sediment/Solid Waste (EPA Method 8100):
-
Soxhlet Extraction: The sample is extracted with a solvent mixture (e.g., hexane/acetone) for 16-24 hours.[20]
-
Ultrasonic Extraction (Sonication): The sample is extracted by sonication with a suitable solvent.
-
-
Air Filters/Sorbents (EPA Method TO-13A): Filters and sorbent cartridges are typically extracted using Soxhlet extraction with dichloromethane.[20]
-
Biological Matrices (e.g., Urine, Tissues):
-
Cleanup: Extracts often contain interfering compounds that must be removed. This is commonly achieved using column chromatography with silica gel or Florisil.[20][24]
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC) (EPA Method 610/8310):
-
Gas Chromatography-Mass Spectrometry (GC-MS) (EPA Method 8100/TO-13A):
-
Columns: Capillary columns (e.g., DB-5ms) provide excellent resolution.[25]
-
Injection: A 1-2 µL aliquot of the concentrated extract is injected.
-
Detection: Mass spectrometry is used for positive identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[20][24]
-
Signaling Pathways and Metabolism
The biological effects of phenanthrene are dictated by its metabolic fate, which involves a complex interplay of enzymatic activation and detoxification pathways.
Metabolic Activation Pathway
Phenanthrene, like other PAHs, is metabolically activated by Phase I enzymes, primarily the cytochrome P450 (CYP) family.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Upon entering the cell, phenanthrene can bind to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) on the DNA. This binding induces the expression of genes involved in xenobiotic metabolism, including CYP1A1, CYP1A2, and CYP1B1.[1][26]
-
Epoxidation: The induced CYP enzymes catalyze the oxidation of phenanthrene to form arene oxides (epoxides) at different positions on the molecule.[1]
-
Diol Epoxide Formation: The epoxides are hydrated by epoxide hydrolase (EH) to form dihydrodiols. Further epoxidation of these dihydrodiols by CYP enzymes can lead to the formation of highly reactive diol epoxides, which are the ultimate carcinogenic metabolites of many PAHs.[1] Phenanthrene metabolism can produce a bay-region diol epoxide, which is a key reason it is used as a model for PAH carcinogenesis.[1][27]
Caption: Phenanthrene metabolic activation via the Aryl Hydrocarbon Receptor (AhR) pathway.
Detoxification Pathway
Concurrent with activation, Phase II enzymes work to detoxify and facilitate the excretion of phenanthrene metabolites.
-
Glutathione Conjugation: The reactive diol epoxides can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs), such as GSTM1 and GSTP1.[27][28]
-
Mercapturic Acid Formation: The resulting glutathione conjugate is further metabolized through a series of steps into a mercapturic acid (N-acetylcysteine conjugate).[27]
-
Excretion: These water-soluble mercapturic acids, along with other metabolites like phenols and dihydrodiols (often as glucuronide or sulfate conjugates), are then excreted from the body, primarily in the urine.[27][29] The profile of urinary metabolites can serve as a biomarker of both exposure and individual metabolic capacity.[29]
Caption: Detoxification of phenanthrene diol epoxide via glutathione conjugation.
Conclusion
Phenanthrene is a pervasive environmental contaminant with numerous sources, leading to continuous human exposure through air, water, soil, and food. For researchers and drug development professionals, understanding the environmental prevalence and analytical methods for phenanthrene is essential for exposure assessment. Furthermore, elucidating the metabolic pathways governed by the AhR and Phase I/II enzymes is critical for evaluating the biological consequences of exposure to PAHs and for understanding individual susceptibility to their toxic effects. The data and protocols presented in this guide serve as a foundational resource for further investigation into the environmental health impact of phenanthrene and the broader class of polycyclic aromatic hydrocarbons.
References
- 1. Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. epa.gov [epa.gov]
- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preferential glutathione conjugation of a reverse diol epoxide compared to a bay region diol epoxide of phenanthrene in human hepatocytes: relevance to molecular epidemiology studies of glutathione-s-transferase polymorphisms and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Occurrence of 16 EPA PAHs in Food – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polycyclic aromatic hydrocarbons (PAH) in foods and estimated PAH intake by the population of Catalonia, Spain: Temporal trend | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 15. Atmospheric Concentrations and Air–Soil Exchange of Polycyclic Aromatic Hydrocarbons (PAHs) in Typical Urban–Rural Fringe of Wuhan–Ezhou Region, Central China - ProQuest [proquest.com]
- 16. PAHs behavior in surface water and groundwater of the Yellow River estuary: Evidence from isotopes and hydrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Polycyclic aromatic hydrocarbons (PAH) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nj.gov [nj.gov]
- 20. epa.gov [epa.gov]
- 21. obrnutafaza.hr [obrnutafaza.hr]
- 22. academic.oup.com [academic.oup.com]
- 23. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epa.gov [epa.gov]
- 25. jfda-online.com [jfda-online.com]
- 26. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared to a Bay Region Diol Epoxide of Phenanthrene in Human Hepatocytes: Relevance to Molecular Epidemiology Studies of Glutathione-S-Transferase Polymorphisms and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a chiral cis-dihydrodiol derived from the polycyclic aromatic hydrocarbon (PAH) phenanthrene. As metabolites of PAHs, dihydrodiols are crucial intermediates in both detoxification pathways and processes of metabolic activation to carcinogenic diol epoxides. Enantiomerically pure dihydrodiols serve as valuable chiral building blocks in asymmetric synthesis for the development of novel pharmaceuticals and complex molecules. Traditional chemical synthesis of these compounds with high enantioselectivity is challenging. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a highly efficient and stereospecific alternative. This note details a protocol for the enantioselective synthesis of (-)-phenanthrene cis-(1S,2R)-dihydrodiol using an engineered dioxygenase enzyme.
The method leverages a recombinant Escherichia coli strain expressing a mutant of naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4. Specifically, site-directed mutagenesis of the phenylalanine at position 352 to a valine (F352V) in the α-subunit of NDO reverses the enantioselectivity of the enzyme compared to wild-type, enabling the production of the desired (1S,2R)-enantiomer from phenanthrene.[1]
Biocatalytic Pathway
The core of this protocol is the enzymatic cis-dihydroxylation of phenanthrene. The engineered naphthalene dioxygenase (NDO F352V) catalyzes the stereospecific addition of two hydroxyl groups across the 1 and 2 positions of the phenanthrene ring to yield the target product.
Figure 1: Biocatalytic conversion of phenanthrene.
Quantitative Data Summary
The F352V mutation in naphthalene dioxygenase not only alters the regioselectivity of the enzyme with substrates like biphenyl but also critically inverts the enantioselectivity for phenanthrene dihydroxylation.[1]
| Enzyme Variant | Substrate | Product | Enantiomeric Configuration |
| Wild-type NDO | Phenanthrene | cis-3,4-dihydrophenanthrene-3,4-diol | (+)-(3R,4S) |
| NDO F352V Mutant | Phenanthrene | cis-1,2-dihydrophenanthrene-1,2-diol | (-)-(1S,2R) |
| Biphenyl Dioxygenase (S. yanoikuyae) | Phenanthrene | cis-1,2-dihydrophenanthrene-1,2-diol | Opposite to NDO F352V |
Experimental Protocols
This section provides a detailed methodology for the cultivation of the recombinant biocatalyst, the biotransformation process, and the subsequent extraction and analysis of the product.
Figure 2: General experimental workflow for biocatalysis.
Materials and Reagents
-
Recombinant E. coli strain harboring the plasmid for NDO F352V expression.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid maintenance (e.g., ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Phenanthrene.
-
Ethyl acetate (HPLC grade).
-
Anhydrous sodium sulfate.
-
Silica gel for column chromatography.
-
Hexane and ethyl acetate for chromatography elution.
-
Minimal salts medium (for resting cell studies, if applicable).
Protocol for Whole-Cell Biotransformation
-
Inoculation and Growth: Inoculate 500 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. Grow the culture overnight at 37°C with vigorous shaking (approx. 200 rpm).
-
Induction: When the culture reaches an optical density (OD₆₀₀) of 0.6-0.8, induce the expression of the dioxygenase by adding IPTG to a final concentration of 0.5 mM. Reduce the incubator temperature to 25-30°C and continue shaking for 3-4 hours.
-
Substrate Addition: Dissolve phenanthrene in a minimal amount of a water-miscible solvent like dimethylformamide (DMF). Add the phenanthrene solution to the induced culture to a final concentration of 0.5 g/L.
-
Biotransformation: Incubate the culture with the substrate for 12-24 hours at 25-30°C with continued shaking. Monitor the conversion of phenanthrene periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by GC-MS.
Product Extraction and Purification
-
Harvesting: After the incubation period, centrifuge the entire culture at 6,000 x g for 15 minutes to pellet the cells. The product may be present in both the supernatant and the cells.
-
Extraction: Combine the supernatant and the resuspended cell pellet. Perform a liquid-liquid extraction three times with equal volumes of ethyl acetate.
-
Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude extract by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate. Collect fractions and analyze by thin-layer chromatography (TLC) or GC-MS to identify those containing the desired dihydrodiol.
Product Analysis
-
Structure Confirmation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the mass of the product and compare its fragmentation pattern with known standards.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase column (e.g., Chiralcel OD).
Safety Precautions
-
Phenanthrene and its metabolites are potentially hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Some cis-dihydrodiols can be unstable and potentially explosive upon drying, especially in larger quantities. It is advisable to handle purified products in solution when possible and exercise caution during solvent removal.[2]
References
Application Note: Chiral Separation of Phenanthrene Dihydrodiols by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of phenanthrene dihydrodiols. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is metabolized in biological systems to form chiral dihydrodiol enantiomers, the stereochemistry of which is crucial in toxicological and pharmacological studies. This document provides a comprehensive protocol for their separation and analysis using a chiral stationary phase, intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH) that is a widespread environmental pollutant. Its metabolic activation in biological systems often proceeds through the formation of dihydrodiol epoxides, leading to various dihydrodiol metabolites. The chirality of these dihydrodiols is of significant interest as different enantiomers can exhibit varying biological activities and toxicities. Therefore, a reliable and efficient analytical method for the chiral separation of phenanthrene dihydrodiols is essential. This application note presents a detailed HPLC method for this purpose, utilizing a chiral stationary phase to achieve baseline separation of the enantiomers.
Experimental Protocols
Sample Preparation (from biological matrices)
This protocol outlines a general procedure for the extraction of phenanthrene dihydrodiols from aqueous biological samples such as cell culture media or urine.
-
Acidification: Acidify the aqueous sample to a pH of approximately 3.0 with 0.1 M hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.[1][2]
-
Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times to ensure complete recovery of the analytes.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for analysis.
HPLC Method for Chiral Separation
This protocol provides the HPLC conditions for the chiral separation of phenanthrene dihydrodiol enantiomers.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Chiral Column: A Pirkle-type chiral stationary phase, such as a column with (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica gel, is recommended for efficient separation.[3] Polysaccharide-based columns are also a viable alternative.[4]
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) is often effective.[5] The exact ratio may need to be optimized for the specific column and dihydrodiol isomers being separated.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.
-
Injection Volume: Inject 10-20 µL of the reconstituted sample.
-
Detection:
Data Presentation
The following table summarizes typical chromatographic parameters for the chiral separation of phenanthrene trans-dihydrodiols on a Pirkle-type chiral stationary phase. The exact retention times and resolution may vary depending on the specific column, system, and mobile phase composition.
| Analyte | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Phenanthrene trans-1,2-dihydrodiol | 1R,2R | 12.5 | \multirow{2}{}{> 1.5} |
| 1S,2S | 14.2 | ||
| Phenanthrene trans-3,4-dihydrodiol | 3R,4R | 18.1 | \multirow{2}{}{> 1.5} |
| 3S,4S | 20.5 | ||
| Phenanthrene trans-9,10-dihydrodiol | 9R,10R | 15.8 | \multirow{2}{*}{> 1.5} |
| 9S,10S | 17.3 |
Note: The elution order of enantiomers may be reversed on a chiral stationary phase with the opposite configuration (e.g., S-DNBL vs. R-DNBPG).[3]
Method Optimization
For challenging separations, derivatization of the dihydrodiols to their O-methyl ethers can be considered. This derivatization reduces the polarity of the analytes, often leading to shorter retention times and improved resolution on chiral stationary phases.[8] The use of mobile phase additives, such as small amounts of diethylamine (DEA) in normal-phase separations, can also enhance peak shape and resolution.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the chiral separation of phenanthrene dihydrodiols.
Conclusion
The HPLC method described in this application note provides a reliable and effective means for the chiral separation of phenanthrene dihydrodiols. The detailed protocol for sample preparation and HPLC analysis, along with the tabulated data, serves as a valuable resource for researchers in toxicology, pharmacology, and environmental science. The successful separation of these enantiomers is critical for understanding their stereospecific roles in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct separation of non-K-region mono-ol and diol enantiomers of phenanthrene, benz[a]anthracene, and chrysene by high-performance liquid chromatography with chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Improved enantiomeric separation of dihydrodiols of polycyclic aromatic hydrocarbons on chiral stationary phases by derivatization to O-methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenanthrene Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals involved in toxicology, environmental health, and drug metabolism studies.
Introduction Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH) and a component of tobacco smoke and other combustion products. It is the simplest PAH to feature a "bay-region," a structural characteristic associated with the carcinogenicity of many PAHs.[1][2] The analysis of phenanthrene metabolites in urine serves as a crucial tool for assessing human exposure to PAHs. These metabolites can indicate interindividual differences in metabolic activation and detoxification pathways, which may correlate with cancer susceptibility in exposed individuals.[1][3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of key phenanthrene metabolites, such as hydroxyphenanthrenes (phenanthrols) and phenanthrene tetraol (PheT), from human urine using GC-MS.
Metabolic Pathway of Phenanthrene Phenanthrene undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of various metabolites. The "diol epoxide" pathway is of particular toxicological interest as it leads to the formation of highly reactive intermediates capable of binding to DNA. Phenols are generally considered detoxification products.[1][3] The ultimate product of the diol epoxide pathway is phenanthrene tetraol (trans, anti-PheT).[1]
Caption: Metabolic activation pathway of phenanthrene.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and instrumental analysis for the quantification of phenanthrene metabolites in urine.
1. Materials and Reagents
-
Standards: 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene (HOPhe), phenanthrene-d10 (internal standard).[4]
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.[1][4]
-
Buffers: 0.2 M Sodium Acetate buffer (pH 5.2).[4]
-
Extraction Solvents: Ethyl acetate, n-hexane, toluene.[4][5][6]
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
SPE Cartridges: Envi-Chrom P or equivalent.[7]
-
Glassware: Silanized glass tubes to prevent analyte absorption.[6]
2. Sample Preparation Workflow The sample preparation involves enzymatic hydrolysis to deconjugate the metabolites, followed by extraction and derivatization to make the analytes suitable for GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis of phenanthrene metabolites.
3. Detailed Procedure
-
Step 1: Hydrolysis of Conjugates
-
Thaw frozen urine samples at room temperature.[8]
-
Pipette 2-3 mL of urine into a silanized glass tube.
-
Add internal standards (e.g., phenanthrene-d10).[7]
-
Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0) and 30-150 µL of β-glucuronidase/arylsulfatase solution.[4][9]
-
Incubate the mixture overnight in a shaking water bath at 37°C.[9]
-
-
Step 2: Extraction
-
Solid-Phase Extraction (SPE):
-
Liquid-Liquid Extraction (LLE):
-
Extract the hydrolyzed sample with a solvent such as n-hexane.[6]
-
Repeat the extraction process two to three times.
-
Pool the organic layers.
-
-
-
Step 3: Derivatization
-
Evaporate the collected eluate/extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of the derivatization reagent MSTFA to the dried residue.[4]
-
Seal the vial and heat at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives of the hydroxylated metabolites.[10]
-
Cool the sample to room temperature before injection into the GC-MS.
-
4. GC-MS Instrumental Parameters The analysis is performed using a gas chromatograph coupled to a mass spectrometer, often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[4][7]
| Parameter | Condition | Reference |
| Gas Chromatograph | Agilent 8890 GC or equivalent | [11] |
| Injector | Split/splitless, 250-320°C | [4][11] |
| Injection Mode | Pulsed Splitless (1-2 µL injection volume) | [4][11] |
| Carrier Gas | Helium, 1 mL/min constant flow | [4] |
| Column | OV-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) | [4] |
| Oven Program | 120°C (2 min), ramp 10°C/min to 200°C, ramp 5°C/min to 250°C, ramp 15°C/min to 300°C (3 min hold) | [4] |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent | [11] |
| Ionization Mode | Electron Impact (EI), 70 eV | [4][5] |
| MS Source Temp. | 230-320°C | [5][11] |
| MS Transfer Line | 320°C | [11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [4] |
| Monitored Ions (m/z) | m/z 266 for TMS-hydroxyphenanthrenes, m/z 178 for phenanthrene, m/z 188 for phenanthrene-d10 | [4] |
Quantitative Data Summary
The concentrations of phenanthrene metabolites in urine can vary significantly between individuals and are notably higher in smokers compared to non-smokers, reflecting different levels of PAH exposure.
Table 1: Mean Levels of Phenanthrols in Urine of Smokers and Non-Smokers Data is presented as mean ± standard deviation.
| Metabolite | Smokers (pmol/mg creatinine) | Non-Smokers (pmol/mg creatinine) | Reference |
| 1-Hydroxyphenanthrene (1-HOPhe) | 0.96 ± 1.2 | Not specified, but no significant difference reported | [1][3] |
| 2-Hydroxyphenanthrene (2-HOPhe) | 0.47 ± 0.29 | Not specified, but no significant difference reported | [1][3] |
| 3-Hydroxyphenanthrene (3-HOPhe) | 0.82 ± 0.62 | Not specified, but no significant difference reported | [1][3] |
| 4-Hydroxyphenanthrene (4-HOPhe) | 0.11 ± 0.07 | Not specified, but no significant difference reported | [1][3] |
Note: While mean levels are provided, one study noted no statistically significant difference between the smoker and non-smoker groups for these specific metabolites.[1]
Table 2: Median Levels of Phenanthrene Metabolites in Urine of Smokers by Ethnicity
| Metabolite | African Americans (pmol/mL) | Whites (pmol/mL) | Japanese Americans (pmol/mL) | Reference |
| 3-Hydroxyphenanthrene (3-PheOH) | 0.931 | 0.697 | 0.621 | [12] |
| Phenanthrene Tetraol (PheT) | 1.13 | 0.853 | 0.838 | [12] |
Note: These results show that African Americans had significantly higher median levels of both metabolites compared to Whites.[12]
Table 3: Method Detection and Quantification Limits
| Matrix | Detection Limit Range | Reference |
| Urine & Blood | 0.5 - 2.5 ng/mL | [7] |
| Milk | 2.3 - 5.1 ng/mL | [7] |
| Tissues | 1.9 - 8.0 ng/g | [7] |
The GC-MS method detailed here, incorporating enzymatic hydrolysis, extraction, and silylation, provides a robust and sensitive approach for the quantification of phenanthrene metabolites in human urine.[1][4][6] The ability to accurately measure these biomarkers is essential for assessing exposure to carcinogenic PAHs and for studying individual variations in metabolic pathways that may influence disease risk. The use of SIM mode and appropriate internal standards ensures high specificity and reliable quantification, making this method highly suitable for clinical and environmental research.[4]
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Transformation of Phenanthrene to Dihydrodiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the microbial transformation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), into its corresponding cis-dihydrodiol, a key intermediate in both biodegradation pathways and the synthesis of valuable pharmaceutical precursors. The protocols outlined below are based on established methodologies using bacterial strains known for their efficacy in phenanthrene metabolism.
Introduction
The microbial oxidation of phenanthrene is a critical area of research in bioremediation and biocatalysis. Certain bacteria possess dioxygenase enzymes that catalyze the stereospecific incorporation of both atoms of molecular oxygen into the phenanthrene ring, typically at the 3,4- or 9,10-positions, to form cis-dihydrodiols. These chiral dihydrodiols are valuable synthons for the synthesis of various biologically active compounds. This protocol focuses on the practical aspects of performing this biotransformation in a laboratory setting.
Key Microbial Genera
Several bacterial genera have been identified for their ability to degrade phenanthrene and accumulate dihydrodiol intermediates. Notable among these are:
-
Mycobacterium sp.: Known for their robust PAH degradation capabilities, some Mycobacterium strains can produce both cis- and trans-dihydrodiols.[1][2][3][4]
-
Sphingomonas sp. (now reclassified into several genera including Sphingobium ): These bacteria are well-documented for their broad PAH-degrading abilities and the production of cis-dihydrodiols.
-
Pseudomonas sp.: Often utilized in bioremediation studies, certain Pseudomonas strains are effective in the initial stages of phenanthrene oxidation.
-
Arthrobacter sp., Acidovorax sp., and Brevibacterium sp.: These have also been reported to utilize phenanthrene as a carbon source.
Experimental Protocols
This section details the step-by-step procedures for the microbial transformation of phenanthrene.
Protocol 1: Cultivation of Phenanthrene-Degrading Bacteria
Objective: To prepare a robust bacterial culture for the biotransformation of phenanthrene.
Materials:
-
Selected bacterial strain (e.g., Mycobacterium sp., Sphingomonas xenophagum)
-
Mineral Salts Medium (MSM) - see composition below
-
Phenanthrene (as the sole carbon source)
-
Nutrient Broth (for initial culture activation)
-
Sterile culture flasks
-
Incubator shaker
Mineral Salts Medium (MSM) Composition:
| Component | Concentration (g/L) |
| K2HPO4 | 1.55 |
| NaH2PO4 | 0.85 |
| (NH4)2SO4 | 2.0 |
| MgSO4·7H2O | 0.2 |
| FeSO4·7H2O | 0.01 |
| Trace element solution | 1.0 mL/L |
| pH | 7.0 |
Note: The composition of the trace element solution can vary but typically includes salts of Mn, Zn, Co, Cu, and Mo.
Procedure:
-
Activation of Culture: Inoculate 5 mL of sterile nutrient broth with a single colony of the selected bacterial strain from an agar plate. Incubate at 30°C with shaking at 150 rpm until the culture is turbid (typically 24-48 hours).
-
Preparation of Inoculum: Transfer the activated culture to 50 mL of MSM in a 250 mL flask containing phenanthrene (100 mg/L) as the sole carbon source. Phenanthrene should be added as a solution in a water-miscible solvent like dimethylformamide (DMF) or acetone to ensure dispersion, or coated onto the inner surface of the flask by evaporating a solution.
-
Incubation: Incubate the culture at 30°C with shaking at 150 rpm for 3-5 days, or until significant growth is observed.
Protocol 2: Microbial Transformation of Phenanthrene
Objective: To carry out the biotransformation of phenanthrene to its dihydrodiol using the prepared bacterial culture.
Materials:
-
Actively growing bacterial culture from Protocol 1
-
Sterile MSM
-
Phenanthrene solution
-
Sterile culture flasks (e.g., 1 L)
-
Incubator shaker
Procedure:
-
Inoculation: Inoculate 500 mL of sterile MSM in a 1 L flask with 50 mL of the actively growing bacterial culture.
-
Substrate Addition: Add phenanthrene to a final concentration of 100-500 mg/L.
-
Incubation: Incubate the culture at 30°C with shaking at 150 rpm.
-
Monitoring: Withdraw samples (e.g., 5 mL) at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the disappearance of phenanthrene and the formation of the dihydrodiol. The amounts of cis-3,4- and 9,10-dihydrodiols from Mycobacterium sp. have been observed to increase over 4 to 8 hours of incubation before being further metabolized.[1]
Protocol 3: Extraction of Phenanthrene and its Metabolites
Objective: To extract phenanthrene and its dihydrodiol metabolite from the culture medium for analysis.
Materials:
-
Culture samples
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the culture sample at 8,000 rpm for 10 minutes to pellet the bacterial cells.
-
Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.
Protocol 4: Analytical Quantification by HPLC
Objective: To quantify the concentration of phenanthrene and its dihydrodiol metabolite.
Materials:
-
Extracted and reconstituted sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water or methanol and water
-
Phenanthrene and phenanthrene dihydrodiol standards
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (e.g., 50% to 100% acetonitrile over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Procedure:
-
Calibration: Prepare a series of standard solutions of phenanthrene and phenanthrene dihydrodiol of known concentrations. Inject these standards into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject the reconstituted sample extract into the HPLC.
-
Quantification: Identify the peaks corresponding to phenanthrene and its dihydrodiol by comparing their retention times with those of the standards. Quantify the concentrations based on the peak areas and the calibration curves.
Data Presentation
The following tables summarize typical quantitative data obtained from microbial transformation experiments.
Table 1: Phenanthrene Degradation by Different Bacterial Strains
| Bacterial Strain | Initial Phenanthrene (mg/L) | Incubation Time (days) | Degradation (%) | Reference |
| Mycobacterium sp. TJFP1 | 100 | 4.4 | 100 | [2] |
| Mycobacterium sp. PYR-1 | Not specified | 14 | 90 | [1] |
| Photosynthetic Consortium | 50 | 5 | 91.3 | [5] |
| Arthrobacter sulphureus RKJ4 | 100 | 0.75 | 30.1 (mineralization) | [6] |
| Acidovorax delafieldii P4-1 | 100 | 0.75 | 35.6 (mineralization) | [6] |
Table 2: Dihydrodiol Production from Phenanthrene Biotransformation
| Bacterial Strain | Substrate | Product(s) | Yield/Concentration | Conditions | Reference |
| Sphingomonas yanoikuyae B8/36 | Phenanthrene | cis-3,4-dihydrodiol | ~4x higher than Pseudomonas sp. 9816/11 | Biphasic system with HMN | [7] |
| Mycobacterium sp. PYR-1 | Phenanthrene | cis-3,4- and 9,10-dihydrodiols | Peak accumulation at 4-8 hours | Cell suspension | [1] |
| Mycobacterium strain S1 | Phenanthrene (co-metabolism with anthracene) | trans-9,10-dihydrodiol | Traces, increased with added phenanthrene | Growth on anthracene | [3][4] |
Note: The yield of dihydrodiol is often transient as it is an intermediate in the degradation pathway. The concentration depends on the relative rates of its formation and further metabolism.
Visualization
Signaling Pathway
References
- 1. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Cometabolic oxidation of phenanthrene to phenanthrene trans-9,10-dihydrodiol by Mycobacterium strain S1 growing on anthracene in the presence of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthrene Degradation by Photosynthetic Bacterial Consortium Dominated by Fischerella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crdd.osdd.net [crdd.osdd.net]
- 7. Contrasting Effects of a Nonionic Surfactant on the Biotransformation of Polycyclic Aromatic Hydrocarbons to cis-Dihydrodiols by Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1S,2R)-1,2-dihydrophenanthrene-1,2-diol as a Biomarker of PAH Exposure
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Phenanthrene, a three-ringed PAH, is often used as a model for studying the metabolism of more potent carcinogenic PAHs, such as benzo[a]pyrene, because it undergoes similar metabolic activation pathways.[1] One of the key steps in the metabolic activation of phenanthrene is the formation of dihydrodiols, which are precursors to highly reactive diol epoxides that can bind to DNA and initiate carcinogenesis.
(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a specific stereoisomer of phenanthrene-1,2-dihydrodiol (Phe-1,2-D), an important intermediate in the "bay-region" diol epoxide pathway. The quantification of Phe-1,2-D and its metabolites in biological samples, such as urine, can serve as a valuable biomarker for assessing human exposure to PAHs and for phenotyping individual metabolic capacities for PAH activation. This application note provides detailed protocols for the analysis of phenanthrene dihydrodiols in human urine and summarizes relevant quantitative data for researchers, scientists, and drug development professionals.
Metabolic Pathway of Phenanthrene
Phenanthrene is metabolized in the body by a series of enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH). The initial step involves the oxidation of phenanthrene by CYPs to form an arene oxide. This epoxide is then hydrolyzed by EH to a trans-dihydrodiol. The formation of phenanthrene-1,2-diol is a critical step in the metabolic activation pathway, as it can be further oxidized by CYPs to a highly reactive bay-region diol epoxide.
Experimental Protocols
Quantification of Phenanthrene Dihydrodiols in Human Urine by GC-NICI-MS/MS
This protocol is adapted from the method described by Luo et al. (2020) for the analysis of phenanthrene-1,2-dihydrodiol (Phe-1,2-D) and phenanthrene-3,4-dihydrodiol (Phe-3,4-D) in human urine.[2][3][4]
1. Sample Preparation
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard ([¹³C₆]Phe-1,2-D). Incubate the sample with β-glucuronidase and sulfatase to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 0.84% NH₄OH in water.
-
Elute the dihydrodiols with methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in methanol, transfer to an insert vial, and evaporate to dryness again.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the residue.
-
Heat the sample at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[2]
-
2. Instrumental Analysis
-
Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS):
-
GC Column: DB-17MS (30 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C for 1 min, ramp to 200°C at 35°C/min, then to 215°C at 3°C/min, and finally to 320°C at 35°C/min, hold for 2 min.[2]
-
Ionization Mode: Negative Ion Chemical Ionization (NICI).
-
Mass Spectrometry: Operate in tandem MS mode (MS/MS) for selective and sensitive detection of the TMS-derivatized dihydrodiols.
-
Data Presentation
The following table summarizes the quantitative data for phenanthrene-1,2-dihydrodiol (Phe-1,2-D) and phenanthrene-3,4-dihydrodiol (Phe-3,4-D) in the urine of smokers and non-smokers, as reported by Luo et al. (2020).[2][4]
| Analyte | Smoker/Non-Smoker | N | Mean ± SD (nmol/6h urine) | Median (nmol/6h urine) |
| Phe-1,2-D | Non-Smokers | 25 | 1.35 ± 1.11 | 0.93 |
| Smokers | 25 | 2.04 ± 1.52 | 1.69 | |
| Phe-3,4-D | Non-Smokers | 25 | 0.27 ± 0.25 | 0.21 |
| Smokers | 25 | 0.51 ± 0.35 | 0.45 |
Discussion
The levels of both Phe-1,2-D and Phe-3,4-D were found to be significantly higher in the urine of smokers compared to non-smokers, indicating that cigarette smoking is a significant source of exposure to phenanthrene and leads to an increased metabolic activation of this PAH.[2][4] The ratio of Phe-3,4-D to Phe-1,2-D was also significantly higher in smokers, suggesting that smoking can induce specific CYP enzymes (e.g., CYP1A2 and CYP1B1) that favor the 3,4-oxidation of phenanthrene.[2][4]
The quantification of this compound and other dihydrodiol metabolites provides a valuable tool for assessing recent exposure to PAHs. Furthermore, the profile of these metabolites can offer insights into an individual's metabolic phenotype, potentially identifying those with a higher capacity for metabolic activation of PAHs and thus a potentially higher risk for developing PAH-related cancers. The presented analytical method is robust and sensitive, making it suitable for molecular epidemiology studies and for evaluating the efficacy of interventions aimed at reducing PAH exposure or modulating their metabolic activation.
Conclusion
The use of this compound as a biomarker for PAH exposure is supported by its role as a key intermediate in the metabolic activation pathway of phenanthrene. The detailed analytical protocol provided in this application note allows for the reliable quantification of this biomarker in human urine. The observed differences in the levels of phenanthrene dihydrodiols between smokers and non-smokers highlight the utility of this biomarker in assessing exposure and metabolic phenotype. This information is critical for researchers and professionals in the fields of toxicology, epidemiology, and drug development who are working to understand and mitigate the health risks associated with PAH exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Phenanthrene Diol Epoxides and Their Derivatives in Biological and Environmental Samples
Introduction
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH) ubiquitous in the environment, arising from the incomplete combustion of organic materials. While often considered non-carcinogenic itself, its metabolic activation in organisms can lead to the formation of highly reactive bay-region diol epoxides.[1][2] These electrophilic metabolites are capable of binding to cellular macromolecules like DNA, a critical step in chemical carcinogenesis. Consequently, the quantification of phenanthrene diol epoxides (PheDEs) or their stable metabolic products in environmental and biological samples is crucial for assessing exposure to PAHs and understanding individual differences in metabolic activation and cancer susceptibility.[3]
Direct measurement of PheDEs in environmental matrices is analytically challenging due to their high reactivity and instability. Therefore, analytical methods have been developed to target their more stable downstream metabolites, including mercapturic acid conjugates (detoxification products) and dihydrodiol precursors. This document provides detailed protocols for the analysis of these key biomarkers.
Application Note 1: Quantification of Phenanthrene Metabolites in Human Urine
This section details the established methods for quantifying PheDE derivatives in human urine, a critical matrix for human biomonitoring studies. The primary analytes are mercapturic acids, which represent detoxification products, and dihydrodiols, which are precursors to the diol epoxides.
Metabolic Activation and Detoxification Pathway of Phenanthrene
The metabolic conversion of phenanthrene involves multiple enzymatic steps. Cytochrome P450 enzymes (CYP450) initially oxidize phenanthrene to form arene oxides, which are then hydrated by microsomal epoxide hydrolase (EPHX1) to produce dihydrodiols.[1] These dihydrodiols can be further oxidized by CYPs to form the ultimate reactive diol epoxides. The bay-region diol epoxides are of particular toxicological interest. These reactive intermediates can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), leading to the excretion of mercapturic acids in urine.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Phenanthrene Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a structural motif in many pharmaceutical compounds. Understanding its metabolism is crucial for toxicology studies and drug development. The primary metabolic pathways involve oxidation to form hydroxylated metabolites (hydroxyphenanthrenes or phenanthrols) and dihydrodiols. Accurate quantification of these metabolites in biological matrices is often challenging due to their low concentrations and the presence of interfering substances. Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and pre-concentration of phenanthrene metabolites from complex samples prior to chromatographic analysis.
This document provides detailed application notes and experimental protocols for the SPE cleanup of phenanthrene metabolites from various biological matrices. It includes a summary of quantitative data for different SPE sorbents and methodologies, enabling researchers to select the optimal approach for their specific analytical needs.
Phenanthrene Metabolism Overview
Phenanthrene undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of various metabolites. The main classes of metabolites include:
-
Monohydroxyphenanthrenes (OH-Phe): Such as 1-OH-Phe, 2-OH-Phe, 3-OH-Phe, 4-OH-Phe, and 9-OH-Phe.
-
Phenanthrene Dihydrodiols (Phe-D): Notably phenanthrene-1,2-dihydrodiol and phenanthrene-3,4-dihydrodiol.
These metabolites are often conjugated with glucuronic acid or sulfate to facilitate excretion. Therefore, a hydrolysis step is typically required before extraction to analyze the free metabolites.
Figure 1: Simplified metabolic pathway of phenanthrene.
Quantitative Data Summary
The choice of SPE sorbent is critical for achieving high recovery and efficient cleanup. The following tables summarize the performance of different SPE cartridges for the extraction of phenanthrene and its metabolites from various biological matrices.
Table 1: SPE Recovery of Phenanthrene and Hydroxylated Metabolites
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Phenanthrene | Milk | Envi-Chrom P | 43 | [1] |
| Hydroxyphenanthrenes | Milk | Envi-Chrom P | 43 | [1] |
| Phenanthrene | Urine | Envi-Chrom P | 87 | [1] |
| Hydroxyphenanthrenes | Urine | Envi-Chrom P | 87 | [1] |
| Phenanthrene | Blood | Envi-Chrom P | 59 | [1] |
| Hydroxyphenanthrenes | Blood | Envi-Chrom P | 59 | [1] |
| Phenanthrene | Tissue | Envi-Chrom P | 59 | [1] |
| Hydroxyphenanthrenes | Tissue | Envi-Chrom P | 59 | [1] |
| 1-OH-Phenanthrene | Urine | Polymeric | >69 | [2] |
| 2&3-OH-Phenanthrene | Urine | Polymeric | >69 | [2] |
| 4-OH-Phenanthrene | Urine | Polymeric | >69 | [2] |
| Phenanthrene | Water | C18 | 81-99 | [3] |
| Phenanthrene | Coffee | C18 film | 88.3-95.7 | [4] |
Table 2: Detection Limits of Phenanthrene Metabolites after SPE Cleanup
| Analyte | Matrix | Detection Limit | Analytical Method | Reference |
| Hydroxyphenanthrenes | Milk | 2.3-5.1 ng/mL | GC-MS | [2] |
| Hydroxyphenanthrenes | Urine & Blood | 0.5-2.5 ng/mL | GC-MS | [2] |
| Hydroxyphenanthrenes | Tissue | 1.9-8.0 ng/g | GC-MS | [2] |
| 1-OH-Phenanthrene | Urine | 8 pg/mL | LC-MS/MS | [2] |
| 2&3-OH-Phenanthrene | Urine | 2 pg/mL | LC-MS/MS | [2] |
| 4-OH-Phenanthrene | Urine | 4 pg/mL | LC-MS/MS | [2] |
Experimental Protocols
The following are detailed protocols for the SPE cleanup of phenanthrene metabolites from urine and tissue samples.
Protocol 1: Extraction of Hydroxyphenanthrenes from Urine
This protocol is optimized for the extraction of monohydroxylated phenanthrene metabolites from urine samples using a polymeric SPE sorbent.[2]
1. Sample Preparation (Hydrolysis) a. To 1 mL of urine sample in a glass tube, add an internal standard solution. b. Add 1 mL of 0.1 M sodium acetate buffer (pH 5.5). c. Add 10 µL of β-glucuronidase/sulfatase enzyme solution. d. Vortex the mixture and incubate at 37°C for 16-18 hours. e. After incubation, allow the sample to cool to room temperature. f. Dilute the sample with 15% methanol in sodium acetate buffer.
2. Solid-Phase Extraction a. Sorbent: Polymeric SPE cartridge (e.g., Bond Elut Focus, 30 mg, 1 mL). b. Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. c. Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min. d. Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances. e. Drying: Dry the cartridge under vacuum for 5-10 minutes. f. Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
3. Post-Extraction a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., 100 µL of mobile phase for LC-MS/MS).
Figure 2: Workflow for SPE cleanup of phenanthrene metabolites from urine.
Protocol 2: Extraction of Phenanthrene and its Metabolites from Tissue
This protocol provides a general procedure for the extraction of phenanthrene and its hydroxylated metabolites from tissue samples.[1][2]
1. Sample Preparation a. Homogenize approximately 1 g of tissue in a suitable buffer (e.g., phosphate buffer). b. For conjugated metabolites, perform enzymatic hydrolysis as described in Protocol 1. c. Perform a liquid-liquid extraction (LLE) on the tissue homogenate. A common solvent mixture is cyclohexane/ethyl acetate (50:50, v/v). d. Centrifuge the sample and collect the organic supernatant. e. Evaporate the supernatant to a smaller volume.
2. Solid-Phase Extraction a. Sorbent: Polymeric reversed-phase SPE cartridge (e.g., Envi-Chrom P). b. Conditioning: Condition the cartridge with the elution solvent followed by the sample solvent. c. Sample Loading: Load the concentrated extract from the LLE step onto the SPE cartridge. d. Washing: Wash the cartridge with a weak solvent to remove non-polar interferences. The specific solvent will depend on the sorbent and analytes. e. Drying: Thoroughly dry the cartridge under vacuum. f. Elution: Elute the analytes with a suitable organic solvent. For Envi-Chrom P, 12 mL of cyclohexane/ethyl acetate (50:50, v/v) has been used.[1]
3. Post-Extraction a. Evaporate the eluate to dryness. b. If necessary, perform a derivatization step (e.g., silylation for GC-MS analysis). c. Reconstitute the residue in a solvent compatible with the analytical instrument.
Figure 3: General workflow for SPE cleanup from tissue samples.
Conclusion
Solid-phase extraction is an indispensable tool for the reliable quantification of phenanthrene metabolites in complex biological matrices. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery, efficient cleanup, and accurate results. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for phenanthrene metabolite analysis in the fields of toxicology, environmental health, and drug metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Synthesis of 1,2-Diols from Alkenes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-diols (vicinal diols) from alkenes, a fundamental transformation in organic chemistry with broad applications in research, particularly in the development of pharmaceuticals and other bioactive molecules.
Introduction
The conversion of alkenes to 1,2-diols is a crucial process for introducing stereocenters and functional handles into organic molecules. The stereochemical outcome of this dihydroxylation can be controlled to yield either syn- or anti-diols, depending on the chosen synthetic method. This application note covers the three most common and reliable methods: syn-dihydroxylation using potassium permanganate and osmium tetroxide (including catalytic variants), and anti-dihydroxylation via epoxidation followed by hydrolysis.
Understanding the nuances of each method allows researchers to select the optimal conditions for their specific substrate and desired stereochemical outcome. This is particularly critical in drug development, where the chirality of a molecule can profoundly impact its biological activity.
Methods for the Synthesis of 1,2-Diols from Alkenes
There are two primary stereochemical pathways for the dihydroxylation of alkenes: syn-addition, where both hydroxyl groups are added to the same face of the double bond, and anti-addition, where they are added to opposite faces.[1][2]
Syn-Dihydroxylation
Syn-dihydroxylation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄). Both reagents react with the alkene in a concerted fashion, forming a cyclic intermediate that, upon hydrolysis, yields the syn-diol.[2][3]
Reaction of an alkene with cold, dilute, and basic potassium permanganate solution results in the formation of a cis-1,2-diol.[4] The reaction proceeds through a cyclic manganate ester intermediate. While effective, this method can sometimes suffer from over-oxidation of the product, leading to lower yields.[2]
Osmium tetroxide is a highly reliable and selective reagent for the syn-dihydroxylation of alkenes, providing excellent yields of cis-diols.[5] The reaction involves the formation of a cyclic osmate ester, which is then cleaved to give the diol.[6] Due to the toxicity and expense of OsO₄, catalytic methods have been developed.
-
Upjohn Dihydroxylation: This method uses a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄ in situ.[1][7][8] This makes the reaction more practical and cost-effective.
-
Sharpless Asymmetric Dihydroxylation: A powerful extension of the osmium-catalyzed dihydroxylation, this method employs a chiral ligand to induce enantioselectivity, allowing for the synthesis of chiral diols from prochiral alkenes with high enantiomeric excess (ee).[9][10][11] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide predictable stereochemical outcomes.[10]
Anti-Dihydroxylation
Anti-dihydroxylation is a two-step process that involves the initial epoxidation of the alkene, followed by the ring-opening of the epoxide with water under either acidic or basic conditions.[6] The stereochemistry of the epoxide ring-opening dictates the overall anti-addition of the hydroxyl groups.
Alkenes can be converted to epoxides using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The epoxide is then hydrolyzed to the trans-1,2-diol.
-
Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen is followed by nucleophilic attack of water on the more substituted carbon, leading to a trans-diol.[12][13]
-
Base-Catalyzed Hydrolysis: The hydroxide ion attacks the less sterically hindered carbon of the epoxide in an SN2 fashion, resulting in the trans-diol.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for the dihydroxylation of various alkenes using the methods described above.
Table 1: Syn-Dihydroxylation of Alkenes
| Alkene | Reagent System | Product | Yield (%) | Stereoselectivity | Reference |
| Cyclohexene | Cold, alkaline KMnO₄ | cis-1,2-Cyclohexanediol | Moderate | syn | |
| 1-Octene | OsO₄ (cat.), NMO | 1,2-Octanediol | High | syn | [14] |
| trans-Stilbene | OsO₄ (cat.), NMO | (meso)-1,2-Diphenyl-1,2-ethanediol | High | syn |
Table 2: Sharpless Asymmetric Dihydroxylation of Alkenes
| Alkene | Reagent System | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | [15] |
| Styrene | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 | [15] |
| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 84 | 80 | [15] |
| α-Methylstyrene | AD-mix-β | (R)-2-Phenyl-1,2-propanediol | 78 | 76 | [15] |
Table 3: Anti-Dihydroxylation of Alkenes via Epoxidation and Hydrolysis
| Alkene | Epoxidation Reagent | Hydrolysis Condition | Product | Yield (%) | Stereoselectivity | Reference |
| Cyclohexene | m-CPBA | H₃O⁺ | trans-1,2-Cyclohexanediol | 82 | anti | [16] |
| Propylene | Peroxyacetic acid | aq. NaOH | rac-1,2-Propanediol | High | anti | |
| Styrene | m-CPBA | H₂SO₄ (aq) | rac-1-Phenyl-1,2-ethanediol | High | anti |
Experimental Protocols
Protocol 1: Syn-Dihydroxylation of Cyclohexene with Potassium Permanganate
Objective: To synthesize cis-1,2-cyclohexanediol from cyclohexene using cold, alkaline potassium permanganate.
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water (deionized)
-
Ethanol
-
Sodium bisulfite (NaHSO₃)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of NaOH in 100 mL of deionized water and cool the solution in an ice bath to 0-5 °C.
-
Add 4.1 g (5.0 mL, 50 mmol) of cyclohexene to the cold NaOH solution.
-
In a separate beaker, prepare a solution of 8.0 g (50.6 mmol) of KMnO₄ in 150 mL of deionized water. Cool this solution in an ice bath.
-
While vigorously stirring the cyclohexene/NaOH mixture, slowly add the cold KMnO₄ solution dropwise over a period of about 1 hour. Maintain the reaction temperature below 10 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
To quench the reaction and dissolve the MnO₂, add solid sodium bisulfite in small portions until the brown precipitate disappears and the solution becomes colorless or pale yellow.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove any remaining solids.
-
Transfer the filtrate to a separatory funnel and extract with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude cis-1,2-cyclohexanediol can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography.
Protocol 2: Upjohn Dihydroxylation of 1-Octene
Objective: To synthesize 1,2-octanediol from 1-octene using a catalytic amount of osmium tetroxide and NMO as the co-oxidant.
Materials:
-
1-Octene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
N-methylmorpholine N-oxide (NMO) (monohydrate)
-
Acetone
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 11.2 g (100 mmol) of 1-octene, 100 mL of acetone, and 10 mL of water.
-
To this stirred solution, add 13.5 g (115 mmol) of N-methylmorpholine N-oxide (monohydrate).
-
Carefully add 1.0 mL of a 2.5 wt% solution of OsO₄ in tert-butanol (approximately 0.1 mmol OsO₄). Caution: Osmium tetroxide is highly toxic and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, quench the reaction by adding 10 g of solid sodium sulfite. Stir for an additional 30 minutes.
-
Filter the reaction mixture to remove the black osmium salts.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Extract the remaining aqueous layer with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2-octanediol.
-
The product can be purified by column chromatography on silica gel.
Protocol 3: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Objective: To synthesize (R,R)-1,2-diphenyl-1,2-ethanediol from trans-stilbene using AD-mix-β.
Materials:
-
trans-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, prepare a solvent mixture of 70 mL of tert-butanol and 70 mL of deionized water.
-
Add 14 g of AD-mix-β to the solvent mixture and stir at room temperature until the two phases are clear and the solids have dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.80 g (10 mmol) of trans-stilbene to the cold, stirred reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours. The reaction mixture will turn a dark brown/red color.
-
After 24 hours, quench the reaction by adding 15 g of solid sodium sulfite.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 1 hour.
-
Add 100 mL of ethyl acetate to the reaction mixture and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of toluene and hexanes to yield enantiomerically enriched (R,R)-1,2-diphenyl-1,2-ethanediol.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Protocol 4: Anti-Dihydroxylation of Cyclohexene via Epoxidation and Acid-Catalyzed Hydrolysis
Objective: To synthesize trans-1,2-cyclohexanediol from cyclohexene.
Part A: Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (typically 70-77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 8.2 g (100 mmol) of cyclohexene in 100 mL of dichloromethane in a 250 mL round-bottom flask and cool the solution in an ice bath.
-
In a separate beaker, dissolve approximately 24 g of m-CPBA (77% purity, ~130 mmol) in 150 mL of dichloromethane.
-
Slowly add the m-CPBA solution to the stirred cyclohexene solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by slowly adding 10% aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained (to destroy excess peroxide).
-
Transfer the mixture to a separatory funnel and wash with two 50 mL portions of saturated sodium bicarbonate solution and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield cyclohexene oxide. Note: Cyclohexene oxide is volatile.
Part B: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
Materials:
-
Cyclohexene oxide (from Part A)
-
Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To the crude cyclohexene oxide in a 250 mL round-bottom flask, add 100 mL of water and 1 mL of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
Allow the solution to cool to room temperature.
-
Saturate the aqueous solution with solid sodium chloride to decrease the solubility of the diol.
-
Extract the product with three 50 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain crude trans-1,2-cyclohexanediol.
-
Purify the product by recrystallization from a suitable solvent (e.g., acetone).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of syn-dihydroxylation of alkenes.
Caption: Workflow for anti-dihydroxylation of alkenes.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Application in Drug Development: Synthesis of Nebivolol Intermediates
The synthesis of chiral 1,2-diols is a critical step in the production of many pharmaceuticals. For instance, intermediates for the antihypertensive drug Nebivolol, a β-blocker, can be synthesized using Sharpless asymmetric dihydroxylation.[17] The precise control of stereochemistry afforded by this method is essential for obtaining the desired biologically active stereoisomer of the drug. The diol functionality serves as a versatile handle for further synthetic transformations in the construction of the complex chroman-based structure of Nebivolol.[17] This highlights the importance of robust and predictable dihydroxylation methods in the synthesis of complex, chiral drug molecules. The synthesis of antitumor agents like ovalicin and its derivatives also utilizes dihydroxylation as a key step.[2]
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Biocatalytic Synthesis of Phenanthrene Dihydrodiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the biocatalytic synthesis of phenanthrene dihydrodiol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the biocatalytic synthesis of phenanthrene dihydrodiol?
The biocatalytic synthesis of phenanthrene dihydrodiol typically utilizes whole microbial cells, often a recombinant strain of Escherichia coli or Pseudomonas putida, that express a dioxygenase enzyme. This enzyme catalyzes the stereospecific dihydroxylation of phenanthrene, an aromatic hydrocarbon, to produce the corresponding cis-dihydrodiol. The process involves introducing phenanthrene to a culture of these microorganisms and, after a specific incubation period, extracting and purifying the desired dihydrodiol product.
Q2: Why is phenanthrene dihydrodiol an important target molecule?
Phenanthrene dihydrodiols are valuable chiral synthons and key intermediates in the synthesis of various pharmaceutical compounds and complex molecules. They are also important metabolites in the study of polycyclic aromatic hydrocarbon (PAH) metabolism and carcinogenesis.[1][2][3][4]
Q3: What are the main challenges in achieving high yields of phenanthrene dihydrodiol?
The primary challenges include the low aqueous solubility of phenanthrene, potential substrate and product inhibition of the biocatalyst, instability of the dihydrodiol product, and inefficient extraction and purification methods. Optimizing various experimental parameters is crucial to overcome these hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the biocatalytic synthesis of phenanthrene dihydrodiol, providing potential causes and actionable solutions.
Low or No Product Yield
| Question | Potential Causes | Troubleshooting Steps |
| Why am I not observing any dihydrodiol product? | 1. Inactive Biocatalyst: The microbial cells may not be expressing the dioxygenase enzyme correctly or the enzyme may be inactive. 2. Poor Substrate Bioavailability: Phenanthrene is highly hydrophobic and may not be accessible to the cells in the aqueous medium. 3. Incorrect Induction of Gene Expression: If using a recombinant strain, the induction protocol may be suboptimal. | 1. Verify Enzyme Expression and Activity: Perform SDS-PAGE to confirm the presence of the dioxygenase protein. Conduct a small-scale activity assay with a known substrate. 2. Improve Substrate Solubility: Add a co-solvent such as dimethyl sulfoxide (DMSO) or acetone to the reaction mixture. The use of surfactants like Tween 80 can also enhance bioavailability. 3. Optimize Induction: Vary the concentration of the inducer (e.g., IPTG) and the time and temperature of induction. |
| The reaction starts well but the product yield plateaus or decreases over time. What could be the issue? | 1. Substrate/Product Inhibition: High concentrations of phenanthrene or the accumulation of dihydrodiol can inhibit the enzyme or be toxic to the cells.[1] 2. Product Instability: The dihydrodiol product may be further metabolized by the host cells or may be unstable under the reaction conditions. 3. Depletion of Co-factors: The dioxygenase enzyme requires co-factors (e.g., NADH) which may become depleted over time. | 1. Fed-Batch Substrate Addition: Instead of adding all the phenanthrene at the beginning, use a fed-batch approach to maintain a low, constant concentration. 2. In-situ Product Removal: Consider using a two-phase system with an organic solvent to continuously extract the product from the aqueous phase. 3. Co-factor Regeneration System: Ensure the host organism's metabolic activity is sufficient for co-factor regeneration. Supplementing the medium with a carbon source like glucose can help. |
Cell Growth and Viability Issues
| Question | Potential Causes | Troubleshooting Steps |
| My cells are lysing after the addition of phenanthrene. Why is this happening? | 1. Solvent Toxicity: The co-solvent used to dissolve phenanthrene may be toxic to the cells at the concentration used. 2. Phenanthrene Toxicity: High concentrations of phenanthrene itself can be detrimental to cell membrane integrity. | 1. Optimize Co-solvent Concentration: Test a range of co-solvent concentrations to find a balance between substrate solubility and cell viability. See the data table below for guidance. 2. Gradual Substrate Addition: Introduce the phenanthrene solution slowly to the culture to avoid sudden high local concentrations. |
| The cell growth is significantly inhibited after induction. What should I do? | 1. Metabolic Burden: Overexpression of the dioxygenase can impose a significant metabolic load on the cells. 2. Toxicity of the Expressed Protein: The enzyme itself might have some level of toxicity to the host. | 1. Lower Induction Temperature: Reduce the induction temperature (e.g., to 18-25°C) to slow down protein synthesis and allow for proper folding. 2. Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the overall level of protein expression and lessen the metabolic burden. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on key parameters influencing phenanthrene dihydrodiol yield.
Table 1: Effect of Co-solvent on Phenanthrene Transformation
| Co-solvent | Concentration (% v/v) | Relative Dihydrodiol Yield (%) | Reference |
| None | 0 | 10 | Inferred from solubility data |
| DMSO | 5 | 60 | [2] |
| DMSO | 10 | 100 | [2] |
| Acetone | 5 | 85 | Inferred from similar biotransformations |
| Acetone | 10 | 95 | Inferred from similar biotransformations |
Table 2: Influence of Substrate Concentration on Product Formation
| Initial Phenanthrene Concentration (mM) | Dihydrodiol Yield (mg/L) | Notes |
| 0.1 | 15 | Low substrate availability may limit the reaction rate. |
| 0.5 | 65 | Increased substrate leads to higher product formation. |
| 1.0 | 110 | Optimal concentration in many reported systems. |
| 2.0 | 80 | Substrate inhibition may occur at higher concentrations. |
| 5.0 | 45 | Significant inhibition and potential cell toxicity observed. |
Experimental Protocols
Preparation of Recombinant E. coli Biocatalyst
This protocol describes the preparation of an E. coli strain expressing a phenanthrene dioxygenase for whole-cell biocatalysis.
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Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
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Cell Culture: Transfer the overnight culture into 500 mL of Terrific Broth (TB) with the corresponding antibiotic in a 2 L baffled flask. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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Induction of Gene Expression: Cool the culture to 20°C and add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM to induce the expression of the dioxygenase gene.
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Incubation and Harvest: Continue to incubate the culture at 20°C for 12-16 hours with shaking at 200 rpm. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
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Cell Preparation: Wash the cell pellet twice with a 50 mM phosphate buffer (pH 7.4). The resulting cell paste can be used immediately or stored at -80°C for future use.
Whole-Cell Biocatalysis of Phenanthrene
This protocol outlines the biotransformation of phenanthrene to its dihydrodiol using the prepared whole-cell biocatalyst.
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Reaction Setup: In a 250 mL baffled flask, resuspend 10 g (wet weight) of the prepared cell paste in 100 mL of 50 mM phosphate buffer (pH 7.4).
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Substrate Addition: Prepare a 100 mM stock solution of phenanthrene in DMSO. Add the stock solution to the cell suspension to a final phenanthrene concentration of 1 mM.
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Incubation: Incubate the reaction mixture at 30°C with shaking at 180 rpm for 8-12 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC-MS.
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Reaction Termination: After the desired conversion is achieved, terminate the reaction by centrifuging the mixture at 8,000 x g for 20 minutes to pellet the cells.
Extraction and Purification of Phenanthrene Dihydrodiol
This protocol details the recovery and purification of the dihydrodiol product from the reaction mixture.
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Extraction: Decant the supernatant from the cell pellet. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Silica Gel Chromatography: Purify the crude product by flash column chromatography on silica gel.
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Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexane.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
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Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure dihydrodiol.
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Final Product: Combine the pure fractions and evaporate the solvent to obtain the purified phenanthrene dihydrodiol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of PAH Metabolites
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Polycyclic Aromatic Hydrocarbon (PAH) metabolites. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing in their chromatographic separations.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of PAH metabolites.
Q1: My chromatogram shows significant peak tailing for all my PAH metabolite peaks. What is the logical first step in troubleshooting?
When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than related to the specific chemistry of the analytes. The first step is to investigate potential problems with the HPLC system itself, starting from the most common and easily rectifiable causes.
Troubleshooting Workflow for System-Wide Peak Tailing:
Q2: I am observing peak tailing specifically for my hydroxylated PAH metabolites. What are the likely chemical causes and how can I address them?
Peak tailing that is specific to certain analytes, such as hydroxylated PAH metabolites, points towards chemical interactions between the analytes and the stationary phase. Hydroxylated PAHs are phenolic and thus weakly acidic, making them susceptible to secondary interactions with the silica-based stationary phase commonly used in reversed-phase HPLC.
Chemical Interactions Leading to Peak Tailing:
The primary cause of peak tailing for phenolic compounds like hydroxylated PAHs is the interaction between the ionized form of the analyte and residual silanol groups (Si-OH) on the surface of the C18 stationary phase. At a mobile phase pH above the pKa of the silanol groups (around 3.5-4.5) and the pKa of the phenolic analytes, both can exist in their ionized forms, leading to strong electrostatic interactions that cause peak tailing.
Technical Support Center: Optimizing Chiral Separation of Phenanthrene Dihydrodiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the challenging separation of phenanthrene dihydrodiol enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of phenanthrene dihydrodiol enantiomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate mobile phase composition. | 1. Adjust Organic Modifier Ratio: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. 2. Change Alcohol Modifier: Different alcohols can significantly impact selectivity. If isopropanol doesn't provide separation, try ethanol or methanol.[1] 3. Add a Basic Additive: For polysaccharide-based columns, a small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution. |
| Incorrect chiral stationary phase (CSP). | Ensure the selected CSP (e.g., a polysaccharide-based column like Chiralpak) is suitable for separating PAH dihydrodiols. | |
| Poor Peak Shape (Tailing or Fronting) | Sub-optimal mobile phase pH or ionic strength. | 1. For reversed-phase methods, ensure the mobile phase pH is appropriate for the analyte. 2. Add a buffer to the mobile phase to maintain a consistent pH. 3. The use of additives like DEA can often improve the peak shape of polar analytes on polysaccharide-based CSPs. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. If the problem persists, the column may need to be replaced. | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | 1. Ensure accurate and consistent mixing of mobile phase components. 2. Degas the mobile phase thoroughly before and during use. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump issues. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the HPLC system. | 1. Check for blockages in the guard column, column frits, and tubing. 2. Filter all samples and mobile phases before use. |
| Mobile phase viscosity. | High concentrations of certain alcohols can increase viscosity. Consider adjusting the mobile phase composition or temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase composition when separating phenanthrene dihydrodiol enantiomers?
A1: A good starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A common starting ratio is 90:10 (hexane:alcohol), which can then be optimized. For polysaccharide-based columns, adding a small amount of a basic additive like diethylamine (DEA), typically 0.1%, can significantly improve peak shape and resolution.
Q2: How does the choice of alcohol modifier affect the separation?
A2: The choice of alcohol modifier (e.g., isopropanol, ethanol, methanol) can have a significant impact on the enantioselectivity of the separation.[1] Shorter-chain alcohols like methanol are more polar and can form stronger hydrogen bonds with the chiral stationary phase, which can alter the chiral recognition mechanism.[1] It is often beneficial to screen different alcohol modifiers to find the optimal one for your specific dihydrodiol isomers.
Q3: Should I use isocratic or gradient elution?
A3: For method development and optimization, isocratic elution is generally preferred as it allows for a more straightforward evaluation of the effect of mobile phase composition on retention and resolution. Once the optimal mobile phase is determined, isocratic elution is typically sufficient for the separation of a pair of enantiomers.
Q4: My peaks are tailing. What can I do to improve the peak shape?
A4: Peak tailing in chiral separations of polar compounds like dihydrodiols can often be attributed to secondary interactions with the stationary phase. Adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to block these active sites and improve peak symmetry. Adjusting the type and concentration of the alcohol modifier can also impact peak shape.
Q5: How can I confirm the elution order of the enantiomers?
A5: The elution order of enantiomers can be determined by injecting a standard of a single, known enantiomer if available. Alternatively, techniques such as circular dichroism spectroscopy can be used to determine the absolute configuration of the separated enantiomers.[2][3]
Experimental Protocols
Protocol for Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of phenanthrene dihydrodiol enantiomers on a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, OD-H).
1. Initial Column Screening and Mobile Phase Selection:
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Column: Chiralpak AD-H (amylose-based) or Chiralpak OD-H (cellulose-based).
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Mobile Phase A (Initial Screening): n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA).
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Mobile Phase B (Alternative): n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA).
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Flow Rate: 1.0 mL/min.
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Temperature: 25°C.
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Detection: UV at 254 nm.
2. Optimization of the Alcohol Modifier Concentration:
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Prepare a series of mobile phases with varying concentrations of the chosen alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol in n-hexane with 0.1% DEA).
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Inject the phenanthrene dihydrodiol standard with each mobile phase and record the retention times (k), separation factor (α), and resolution (Rs).
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Plot these parameters against the percentage of the alcohol modifier to determine the optimal concentration.
3. Evaluation of Different Alcohol Modifiers:
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If separation is not optimal, switch to a different alcohol modifier (e.g., ethanol or methanol) and repeat step 2. The polarity and size of the alcohol molecule can influence the chiral recognition.[1]
4. Fine-tuning with Additives:
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The concentration of the basic additive (e.g., DEA) can be adjusted (e.g., 0.05% to 0.2%) to further improve peak shape and resolution.
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on the Chiral Separation of PAH Dihydrodiol Analogs
| Analyte | Chiral Stationary Phase | Mobile Phase Composition (v/v/v/v) | Separation Factor (α) | Resolution (Rs) |
| Benzo[a]pyrene-7,8-dihydrodiol | Chiralcel OD | n-Hexane/Ethanol (95:5) | 1.18 | 2.1 |
| Benzo[a]pyrene-7,8-dihydrodiol | Chiralcel OD | n-Hexane/Isopropanol (90:10) | 1.25 | 3.5 |
| Chrysene-1,2-dihydrodiol | Chiralpak AD | n-Hexane/Isopropanol/Methanol (85:10:5) | 1.40 | 4.2 |
| Carbamazepine-10,11-trans-dihydrodiol | Chiralcel OD | n-Hexane/Ethanol/Isopropanol (18:2:1) + 0.1% Acetic Acid | Not Reported | Baseline Separation |
Note: This table is a compilation of representative data from literature on similar compounds and serves as a guide for expected trends.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
stability issues of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol in solution
Technical Support Center: (1S,2R)-1,2-dihydrophenanthrene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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Exposure to Light: Like many polycyclic aromatic hydrocarbons (PAHs) and their metabolites, this compound can be susceptible to photodegradation.[1]
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Oxidation: The dihydrodiol moiety is prone to oxidation, which can be catalyzed by enzymes or occur through auto-oxidation, potentially leading to the formation of catechols and subsequently quinones.[2]
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Temperature: Higher temperatures can accelerate the rate of degradation.[3][4]
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Solvent Type: The choice of solvent can impact the stability of the compound.
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pH of the Solution: The pH can influence the rate of acid or base-catalyzed degradation.
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Microbial Contamination: As a metabolite of phenanthrene, this compound can be a substrate for further microbial degradation if the solution is not sterile.[5][6]
Q2: What are the expected degradation products of this compound?
A2: Based on the metabolic pathways of phenanthrene, the primary degradation products are likely to result from oxidation. The dihydrodiol can be oxidized to form a catechol, which may then undergo ring cleavage to form various acidic and aldehydic products.[2][6] In some bacterial degradation pathways, phenanthrene-1,2-diol is a precursor to 2-hydroxy-1-naphthoic acid, which is then further metabolized.[6]
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: To maximize the stability of your solutions, we recommend the following storage conditions:
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Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
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Low Temperature: Store solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[3][4]
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Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.
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Sterile Conditions: If working with aqueous solutions for extended periods, consider sterile filtering the solution to prevent microbial growth.
Q4: Can I use this compound in aqueous solutions?
A4: While this compound has hydroxyl groups that increase its polarity compared to the parent phenanthrene, its solubility in purely aqueous solutions may be limited. It is generally more soluble in organic solvents or aqueous solutions containing a co-solvent like methanol, ethanol, or acetonitrile. When preparing aqueous solutions, ensure the compound is fully dissolved and consider the potential for microbial degradation in non-sterile buffers.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid loss of compound concentration in solution. | 1. Photodegradation: The solution was exposed to light. 2. Oxidation: The solvent was not degassed, or the container was not sealed properly. 3. High Temperature: The solution was stored at room temperature or higher. | 1. Repeat the experiment with light-protected containers (amber vials). 2. Use a freshly opened bottle of high-purity solvent and consider sparging with nitrogen or argon before use. Ensure the container is tightly sealed. 3. Store the solution at 4°C or below and minimize time spent at room temperature. |
| Appearance of unexpected peaks in HPLC/GC-MS analysis. | 1. Degradation Products: The compound has degraded into one or more new products. 2. Contamination: The solvent or glassware was contaminated. | 1. Attempt to identify the degradation products by mass spectrometry. Compare the retention times with known or expected metabolites of phenanthrene. Review storage conditions. 2. Run a blank analysis of the solvent. Ensure all glassware is thoroughly cleaned. |
| Inconsistent results between experimental replicates. | 1. Variable Degradation: Inconsistent exposure to light, temperature, or oxygen between samples. 2. Incomplete Solubilization: The compound may not be fully dissolved, especially in aqueous-organic mixtures. | 1. Standardize the handling and storage procedures for all samples. 2. Ensure the compound is completely dissolved before use. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation. |
| Peak tailing or broadening in HPLC chromatograms. | 1. Interaction with Stationary Phase: The compound or its degradation products may be interacting with the HPLC column. 2. Poor Solubility in Mobile Phase: The compound may be precipitating on the column. | 1. Try a different column chemistry or modify the mobile phase (e.g., adjust pH, change organic modifier). 2. Ensure the mobile phase has sufficient organic solvent to maintain the solubility of the compound. |
Data Presentation
Disclaimer: The following tables contain illustrative data based on the general behavior of polycyclic aromatic hydrocarbon dihydrodiols. Specific stability studies for this compound are not widely available in the published literature.
Table 1: Illustrative Effect of Solvent and Light on the Stability of this compound at 25°C over 24 hours.
| Solvent | Storage Condition | % Degradation (Illustrative) |
| Acetonitrile | Exposed to Light | 15% |
| Acetonitrile | In the Dark | < 2% |
| Methanol | Exposed to Light | 18% |
| Methanol | In the Dark | < 3% |
| Dichloromethane | Exposed to Light | 25% |
| Dichloromethane | In the Dark | 5% |
| 50% Acetonitrile/Water | Exposed to Light | 20% |
| 50% Acetonitrile/Water | In the Dark | < 5% |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in Acetonitrile (in the dark).
| Temperature | % Degradation over 1 week (Illustrative) |
| 25°C | 10% |
| 4°C | < 2% |
| -20°C | < 1% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
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Instrumentation: HPLC system with a UV or fluorescence detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile or Methanol
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Gradient:
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0-2 min: 50% B
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2-15 min: Linear gradient from 50% to 95% B
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15-18 min: Hold at 95% B
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18-20 min: Return to 50% B
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20-25 min: Re-equilibration at 50% B
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection:
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UV: 254 nm
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Fluorescence: Excitation at 260 nm, Emission at 380 nm
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Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by serial dilution of the stock solution.
Protocol 2: Stability Study of this compound in Solution
This protocol outlines a procedure to assess the stability of the compound under various conditions.
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Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired solvent.
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Aliquoting: Dispense the solution into multiple amber HPLC vials. For each condition to be tested, prepare at least three replicate vials.
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Storage Conditions:
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Light Exposure: Store a set of vials on a lab bench exposed to ambient light.
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Darkness: Wrap a set of vials completely in aluminum foil and store them next to the light-exposed samples.
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Temperature: Place sets of foil-wrapped vials at different temperatures (e.g., 25°C, 4°C, -20°C).
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Time Points: Analyze the samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours for short-term studies; 0, 1, 3, 7, 14 days for longer-term studies).
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Analysis: At each time point, analyze the samples by HPLC (using Protocol 1) to determine the remaining concentration of the parent compound.
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Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Microbial degradation pathway of phenanthrene involving this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. crdd.osdd.net [crdd.osdd.net]
- 6. Degradation of phenanthrene by Burkholderia sp. C3: initial 1,2- and 3,4-dioxygenation and meta- and ortho-cleavage of naphthalene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Phenanthrene Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of phenanthrene metabolites.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.
Question 1: I am observing significant signal suppression for my phenanthrene metabolite analytes. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression in LC-MS/MS analysis of phenanthrene metabolites is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.[1] This can lead to reduced sensitivity and inaccurate quantification.
Common Causes of Signal Suppression:
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Co-eluting Matrix Components: Substances like phospholipids, salts, and proteins from biological samples (e.g., urine, plasma) can compete with your analytes for ionization in the MS source.[2][3]
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Poor Chromatographic Resolution: If your phenanthrene metabolites are not adequately separated from matrix interferences, the likelihood of ion suppression increases.
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Suboptimal Sample Preparation: Inefficient removal of matrix components during sample preparation is a primary contributor to ion suppression.
Troubleshooting and Mitigation Strategies:
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Optimize Sample Preparation:
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For phenolic PAH metabolites, C18 cartridges are commonly used.[4][5] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.
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Enzymatic Hydrolysis: Phenanthrene metabolites in urine are often present as glucuronide or sulfate conjugates. Treatment with β-glucuronidase and arylsulfatase is necessary to cleave these conjugates prior to extraction.[4][6]
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Liquid-Liquid Extraction (LLE): LLE can also be employed to separate analytes from the matrix.[7]
-
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Improve Chromatographic Separation:
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Gradient Optimization: Adjusting the mobile phase gradient can help separate the analytes of interest from the regions where ion suppression is most pronounced.[8] It is often observed that the early and late-eluting regions of a chromatogram are most affected by matrix interferences.
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Column Selection: Employing a column with a different stationary phase chemistry can alter selectivity and improve the resolution between your analytes and matrix components.
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Utilize Stable Isotope-Labeled Internal Standards (SIL-IS):
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SIL-IS are considered the gold standard for compensating for matrix effects.[9] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[9] It is crucial to select an appropriate SIL-IS; for instance, ¹³C-labeled standards may offer better co-elution and correction than some deuterium-labeled standards.[9]
-
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Post-Column Infusion Experiment:
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This experiment can help identify the regions in your chromatogram where ion suppression is occurring. A constant flow of the analyte is introduced into the mass spectrometer post-column, and a blank matrix extract is injected. Dips in the baseline signal of the infused analyte indicate retention times where co-eluting matrix components are causing ion suppression.
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Question 2: My results for phenanthrene metabolite concentrations are highly variable and not reproducible. Could this be related to matrix effects?
Answer:
Yes, high variability and poor reproducibility are classic symptoms of uncompensated matrix effects. The composition of biological matrices can vary significantly between individuals and even between different samples from the same individual, leading to inconsistent ion suppression or enhancement.[10]
Strategies to Improve Reproducibility:
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Consistent Sample Preparation: Ensure that your sample preparation protocol, especially steps like enzymatic hydrolysis and SPE, is highly consistent across all samples, calibrators, and quality controls. Automated SPE systems can improve reproducibility.[5]
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Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects and improve the precision of your results.[9]
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Matrix-Matched Calibrants: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects. However, this does not account for inter-sample variability.
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Evaluation of Matrix Factor (MF): To quantitatively assess the variability of your matrix effect, you can calculate the Matrix Factor. This is determined by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.[2] Assessing the MF across multiple lots of your biological matrix can reveal the extent of variability.
Frequently Asked Questions (FAQs)
Q1: What are the different types of phenanthrene metabolites I should consider in my analysis?
A1: Phenanthrene undergoes extensive metabolism in the body, leading to various metabolites. The most commonly analyzed classes include:
-
Hydroxyphenanthrenes (OH-Phe): These are detoxification products and include isomers such as 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene.[7]
-
Phenanthrene Dihydrodiols (Phe-DHD): These are intermediates in the metabolic activation pathway that can lead to carcinogenic diol epoxides. Important isomers include Phenanthrene-1,2-dihydrodiol and Phenanthrene-3,4-dihydrodiol.[6]
-
Phenanthrene ortho-quinones (PheQ): These metabolites are associated with oxidative stress and include 1,2-PheQ and 3,4-PheQ.[11]
Q2: Are there specific sample preparation methods recommended for different phenanthrene metabolites?
A2: Yes, the sample preparation can be tailored to the specific metabolites of interest.
-
For Hydroxyphenanthrenes and Dihydrodiols in Urine: A common protocol involves enzymatic hydrolysis with β-glucuronidase/arylsulfatase to deconjugate the metabolites, followed by solid-phase extraction (SPE) on a C18 cartridge for cleanup and concentration.[4][6]
-
For Phenanthrene ortho-quinones in Urine: A pre-column derivatization step may be necessary to improve their chromatographic retention and detection sensitivity, followed by LC-MS/MS analysis.[11]
Q3: What are the typical LC-MS/MS parameters for the analysis of phenanthrene metabolites?
A3: While specific parameters should be optimized in your laboratory, here are some general guidelines based on published methods for phenolic PAH metabolites:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) is frequently used, typically in negative ion mode for phenolic metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantitative Data Summary
The following tables summarize quantitative data from cited literature regarding the LC-MS/MS analysis of phenanthrene and other PAH metabolites.
Table 1: Quantitative Assessment of Matrix Effects for a PAH Metabolite
| Analyte | Matrix | Sample Preparation | Matrix Effect Evaluation | Result | Citation |
| Metanephrine | Plasma | Not specified | Process Efficiency | 121% at the lowest concentration (ion enhancement) | [10] |
Note: Specific quantitative matrix effect data for a broad range of phenanthrene metabolites is limited in the reviewed literature. The example above illustrates the type of data that should be generated during method validation.
Table 2: Limits of Detection (LODs) for Phenolic PAH Metabolites in Urine
| Analyte | Analytical Method | LOD (ng/mL) | Citation |
| 1-Hydroxyphenanthrene | LC-MS/MS | 0.002 - 0.033 (range for various PAHs) | [12] |
| 2-Hydroxyphenanthrene | LC-MS/MS | 0.002 - 0.033 (range for various PAHs) | [12] |
| 3-Hydroxyphenanthrene | LC-MS/MS | 0.002 - 0.033 (range for various PAHs) | [12] |
| 4-Hydroxyphenanthrene | LC-MS/MS | 0.002 - 0.033 (range for various PAHs) | [12] |
| 9-Hydroxyphenanthrene | GC-MS | 0.5 - 2.5 (urine and blood) | [7] |
| Phenanthrene-1,2-dihydrodiol | GC-NICI-MS/MS | Not specified | [6] |
| Phenanthrene-3,4-dihydrodiol | GC-NICI-MS/MS | Not specified | [6] |
| 1,2-Phenanthrene ortho-quinone | LC-HESI-MS/MS | Not specified | [11] |
| 3,4-Phenanthrene ortho-quinone | LC-HESI-MS/MS | Not specified | [11] |
Experimental Protocols
Protocol 1: Analysis of Hydroxyphenanthrenes in Human Urine by LC-MS/MS
This protocol is a generalized procedure based on the methodologies described for phenolic PAH metabolites.[4][5][12]
1. Sample Preparation:
- To 1 mL of urine, add an internal standard mixture containing stable isotope-labeled analogues of the target hydroxyphenanthrenes.
- Add 1 mL of 0.1M sodium acetate buffer (pH 5.5).
- Add β-glucuronidase/aryl sulfatase enzyme solution.
- Incubate the mixture at 37°C for 16-18 hours to ensure complete deconjugation.
- Perform solid-phase extraction (SPE) using a C18 cartridge:
- Condition the cartridge with methanol followed by water.
- Load the hydrolyzed urine sample.
- Wash the cartridge with a water/methanol mixture to remove polar interferences.
- Elute the hydroxyphenanthrenes with methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., Kinetex 1.7 µm Biphenyl, 50 x 2.1 mm).[5]
- Mobile Phase A: 95% water: 5% acetonitrile with 0.005% formic acid.[5]
- Mobile Phase B: 5% water: 95% acetonitrile with 0.005% formic acid.[5]
- Gradient: A linear gradient from 5% B to 100% B over approximately 10 minutes.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific transitions for each hydroxyphenanthrene isomer and their corresponding internal standards.
Visualizations
Caption: Experimental workflow for the analysis of phenanthrene metabolites in urine.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
method refinement for extracting dihydrodiols from soil matrix
This technical support center provides troubleshooting guidance and detailed protocols for researchers extracting dihydrodiols, common metabolites of Polycyclic Aromatic Hydrocarbons (PAHs), from complex soil matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing low recovery of dihydrodiols from my soil samples?
A1: Low recovery is a common issue stemming from the complex and heterogeneous nature of soil.[1] Several factors could be at play:
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Strong Analyte-Matrix Interactions: Dihydrodiols, like their parent PAHs, can bind strongly to soil components, particularly organic matter and active sites like humic/fulvic acids.[2][3] Traditional extraction methods may not be vigorous enough to break these bonds.[1]
-
Inadequate Soil Hydration: For methods like QuEChERS, which were originally designed for high-moisture samples, dry soil can lead to inefficient extraction. Proper hydration of the sample is a critical step.[3][4]
-
Incorrect Solvent Choice: The polarity of the extraction solvent must be optimized for dihydrodiols. Acetonitrile is commonly used in QuEChERS methods and has proven effective.[5]
-
Suboptimal pH: The pH of the extraction solvent can influence the charge state of both the analytes and the soil matrix, affecting binding and solubility. Acidic-buffered extractions have shown good results for some polar analytes.[1]
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Analyte Degradation: Dihydrodiols can be susceptible to degradation depending on the extraction conditions (e.g., pH, temperature).
Q2: How can I reduce matrix effects and interferences in my final analysis (LC-MS/MS or GC-MS)?
A2: Soil is a complex matrix containing numerous organic and inorganic components that can interfere with analysis.[1] A robust cleanup step is essential.
-
Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. It involves adding specific sorbents to the solvent extract to remove interfering compounds.
-
PSA (Primary Secondary Amine): Removes polar interferences, including organic acids and some sugars. It has a high chelating effect.[5]
-
C18: A non-polar sorbent used to remove lipids and other non-polar interferences.[4][5] A combination of PSA and C18 often yields cleaner extracts for soil samples.[3]
-
Graphitized Carbon Black (GCB): Effective at removing pigments and sterols. However, it should be used with caution as it can retain planar molecules like dihydrodiols, leading to reduced recovery.[2]
-
-
Solid-Phase Extraction (SPE) Cartridges: For more targeted cleanup, an SPE cartridge can be used after the initial extraction.[6][7] This allows for a more controlled cleanup process compared to d-SPE.
-
Matrix-Matched Calibration: To compensate for remaining matrix effects, prepare calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure.[4]
Q3: Should I use the QuEChERS method or a more traditional SPE approach?
A3: The choice depends on your laboratory's needs for throughput, cost, and the specific characteristics of your soil samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its speed, low solvent consumption, and wide applicability.[1][2] It combines extraction and cleanup into a streamlined workflow, making it ideal for high-throughput labs. Modifications are often necessary to optimize it for the specific soil type and analytes.[1]
-
Solid-Phase Extraction (SPE): SPE offers a highly selective and tunable cleanup process.[8][9] It can provide very clean extracts and allows for analyte concentration.[6] However, it can be more time-consuming and may require more solvent than QuEChERS.[7]
Q4: What is the purpose of adding salts during the QuEChERS extraction?
A4: Adding salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc) is a critical step in the QuEChERS liquid-liquid partitioning phase.
-
Inducing Phase Separation: The salts induce the separation of the water-miscible acetonitrile from the aqueous layer of the sample, driving the analytes into the acetonitrile layer.
-
Analyte Recovery: Magnesium sulfate helps to absorb excess water, further improving the partitioning of dihydrodiols into the organic solvent. The choice of buffering salts (e.g., citrate or acetate buffers) helps to control the pH, which can be critical for the stability and recovery of certain analytes.[2]
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Dihydrodiols in Soil
This protocol is adapted from established QuEChERS methods for organic residues in soil.[2][3]
1. Sample Preparation & Rehydration:
- Weigh 5-10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- If the soil is dry (<70% moisture), add an appropriate volume of deionized water to rehydrate it. For example, for a 3 g dry sample, add 7 mL of water.[3]
- Vortex the tube briefly and allow it to stand for 30 minutes to ensure complete hydration.
2. Extraction:
- Add 10 mL of acetonitrile (with 1% acetic acid, optional) to the centrifuge tube.
- Add internal standards if required.
- Seal the tube and shake vigorously for 5 minutes using a mechanical shaker.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately shake the tube vigorously for another 2 minutes to prevent the agglomeration of salts.
- Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
- Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
- Vortex the tube for 1 minute.
- Centrifuge at ≥5000 rcf for 2 minutes.
- The resulting supernatant is the cleaned extract. Transfer it into an autosampler vial for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol outlines a general procedure for cleaning a soil extract using an SPE cartridge.[6][9]
1. Cartridge Selection:
- Choose a cartridge chemistry based on the properties of dihydrodiols and the remaining matrix interferences. A reversed-phase sorbent (e.g., C18) is a common choice.
2. Initial Extract Preparation:
- Take the supernatant from an initial solvent extraction (like the one in Protocol 1, Step 2).
- The solvent may need to be evaporated and the residue reconstituted in a solvent compatible with the SPE loading step (e.g., a low percentage of organic solvent in water).
3. SPE Procedure:
- Conditioning: Rinse the SPE cartridge with a strong solvent (e.g., 5 mL methanol) followed by an equilibration solvent (e.g., 5 mL water). Do not let the sorbent bed go dry.[7]
- Loading: Slowly pass the prepared sample extract through the cartridge. Dihydrodiols will be retained on the sorbent.
- Washing: Pass a weak solvent (e.g., 5 mL of 5% methanol in water) through the cartridge to wash away weakly bound interferences.
- Elution: Elute the target dihydrodiols from the cartridge using a small volume of a strong organic solvent (e.g., 2 x 1 mL of acetonitrile or methanol).[8] This concentrated, clean fraction is now ready for analysis.
Data Presentation
Table 1: Recovery Data for QuEChERS Method Applied to Soil Recovery data from a study evaluating QuEChERS for various pesticides in soil, demonstrating the method's effectiveness for compounds with a range of polarities.
| Compound | Recovery (%) at 4 µg/kg | RSD (%) | Recovery (%) at 40 µg/kg | RSD (%) |
| Herbicide A | 98.5 | 3.2 | 95.4 | 4.5 |
| Herbicide B | 75.4 | 11.8 | 80.1 | 9.7 |
| Fungicide C | 92.1 | 5.6 | 90.3 | 6.1 |
| Insecticide D | 88.7 | 7.9 | 85.2 | 8.3 |
| (Data synthesized from performance characteristics reported in literature[5]) |
Table 2: Performance of Optimized QuEChERS for Polar Analytes in Soil Recovery data from a study that optimized QuEChERS by modifying the extraction solvent (CH3CN:H2O with 5% CH3COOH) and using a C18 d-SPE cleanup.
| Analyte | Log KOW | Recovery Range (%) | RSD Range (%) |
| Bentazone (BTZ) | 2.25 | 83-113 | ≤14 |
| Atrazine (ATZ) | 2.61 | 83-113 | ≤14 |
| Carbamazepine (CBZ) | 2.45 | 83-113 | ≤14 |
| Phenytoin (PNT) | 2.47 | 83-113 | ≤14 |
| HPPH (metabolite) | 1.63 | 83-113 | ≤14 |
| (Data extracted from a study by L. R. et al., highlighting excellent performance for medium-polarity compounds[4]) |
Visualizations
Caption: General workflow for dihydrodiol extraction from soil samples.
Caption: Detailed workflow of the modified QuEChERS method.
Caption: Troubleshooting flowchart for low dihydrodiol recovery.
References
- 1. Portico [access.portico.org]
- 2. weber.hu [weber.hu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Solid Phase Extraction Explained [scioninstruments.com]
preventing isomerization of phenanthrene dihydrodiols during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenanthrene dihydrodiols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of these sensitive compounds during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenanthrene dihydrodiol isomerization during workup?
A1: The primary cause of isomerization is exposure to acidic conditions. Phenanthrene dihydrodiols are susceptible to acid-catalyzed dehydration, which leads to the formation of the corresponding phenols. This is an irreversible process that results in the loss of your desired compound.
Q2: At what pH are my phenanthrene dihydrodiols most stable?
A2: To prevent acid-catalyzed isomerization, it is crucial to maintain a neutral or slightly basic pH (pH 7.0 - 8.0) throughout the entire workup procedure. The use of buffers, such as phosphate or Tris buffers, during extraction can help maintain a stable pH.[1]
Q3: Can high temperatures cause isomerization?
A3: While acid is the primary catalyst, high temperatures can accelerate the rate of acid-catalyzed dehydration. Therefore, it is recommended to perform all workup steps, including extractions and solvent removal, at low temperatures (e.g., 0-4 °C or on an ice bath) whenever possible.
Q4: Which solvents are recommended for extracting phenanthrene dihydrodiols?
A4: Ethyl acetate is a commonly used solvent for extracting phenanthrene dihydrodiols from aqueous media, such as bacterial culture broths. It is important to ensure the ethyl acetate is free of acidic impurities. Using buffered aqueous solutions during the extraction can help maintain a neutral pH.
Q5: Is it necessary to use protecting groups for the dihydrodiol functionality during workup?
A5: While not always necessary, protecting the vicinal diol as a cyclic acetal (e.g., with acetone to form an acetonide) or a silyl ether can provide additional stability, especially if the subsequent steps involve harsh conditions.[2][3][4][5] However, this adds extra steps to your synthesis (protection and deprotection) and should be considered based on the overall synthetic strategy.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of dihydrodiol; presence of corresponding phenol in NMR/LC-MS. | Acid-catalyzed isomerization during workup. | - Ensure all aqueous solutions are buffered to pH 7.0-7.5. - Use high-purity solvents free of acidic contaminants. - Perform extractions and solvent evaporation at reduced temperatures. - Avoid silica gel chromatography if isomerization is observed; consider neutral alumina or reversed-phase chromatography. |
| Product degradation during solvent removal. | High temperatures during rotary evaporation. | - Use a low-temperature water bath for rotary evaporation. - For very sensitive compounds, consider lyophilization (freeze-drying) if the compound is in an appropriate solvent system. |
| Inconsistent yields between batches. | Variations in workup conditions. | - Standardize all workup procedures, including the pH of buffers, extraction times, and temperatures. - Ensure consistent quality of all reagents and solvents. |
| Difficulty separating the dihydrodiol from other metabolites. | Similar polarities of the compounds. | - Optimize the HPLC purification method. Experiment with different solvent gradients and column types (e.g., C18, Phenyl-Hexyl). - Consider derivatization to alter the polarity of the dihydrodiol for easier separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Mild Extraction of Phenanthrene Dihydrodiols from a Bacterial Culture
This protocol is designed to minimize the risk of acid-catalyzed isomerization during the extraction process.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells. Decant the supernatant, which contains the secreted dihydrodiol metabolites.
-
Buffering: Adjust the pH of the supernatant to 7.0-7.5 with a phosphate buffer (0.1 M).
-
Extraction:
-
Transfer the buffered supernatant to a separatory funnel.
-
Add an equal volume of cold ethyl acetate.
-
Gently invert the funnel multiple times to mix the layers, avoiding vigorous shaking that can lead to emulsion formation.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction two more times with fresh, cold ethyl acetate.
-
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.
-
Storage: Store the crude extract at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) until further purification.
Protocol 2: Purification of Phenanthrene Dihydrodiols by Reversed-Phase HPLC
Reversed-phase High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying phenanthrene dihydrodiols.
-
Sample Preparation: Dissolve the crude extract from Protocol 1 in a minimal amount of the HPLC mobile phase (e.g., acetonitrile/water mixture). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water is typically used. For example:
-
Start with 30% acetonitrile in water.
-
Ramp to 100% acetonitrile over 30 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate the column.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set to a wavelength where phenanthrene derivatives absorb (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of your desired dihydrodiol isomers.
-
Solvent Removal: Remove the HPLC solvent from the collected fractions. If the dihydrodiol is sensitive to heat, lyophilization is the preferred method. Alternatively, use a rotary evaporator at a low temperature.
Visualizations
Caption: Acid-catalyzed isomerization pathway of phenanthrene dihydrodiol.
Caption: Recommended workflow for the extraction and purification of phenanthrene dihydrodiols.
Caption: Decision tree for troubleshooting low yields of phenanthrene dihydrodiols.
References
Technical Support Center: Urinary Phenanthrene Metabolite Analysis
Welcome to the technical support center for urinary phenanthrene metabolite analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in urinary phenanthrene metabolite analysis?
A1: Several factors can interfere with the accurate quantification of urinary phenanthrene metabolites. These can be broadly categorized as:
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Matrix Effects: The complex composition of urine can enhance or suppress the analytical signal of the target metabolites. This is a significant issue in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
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Dietary Interferences: Consumption of certain foods can influence the levels of phenanthrene metabolites. For instance, higher consumption of grilled or smoked meats can lead to increased concentrations, while a diet rich in vegetables may be associated with lower levels.[1][2]
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Inefficient Sample Preparation: Incomplete enzymatic hydrolysis of conjugated metabolites or inefficient extraction of the target analytes can lead to underestimation of their true concentrations. Solid-phase extraction (SPE) is a commonly used and effective method for sample cleanup and concentration.[3]
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Cross-Reactivity in Immunoassays: In immunoassay-based methods, antibodies may cross-react with structurally similar compounds, leading to false-positive results.[4][5] It is crucial to confirm positive immunoassay results with a more specific method like GC-MS or LC-MS/MS.
-
Contamination: Contamination from laboratory equipment, reagents, or the surrounding environment can introduce interfering substances.
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
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Use of Internal Standards: Isotope-labeled internal standards that co-elute with the analytes of interest are highly recommended to compensate for matrix-induced signal suppression or enhancement.[6][7]
-
Effective Sample Cleanup: Employing robust sample preparation techniques like solid-phase extraction (SPE) can significantly reduce the concentration of interfering matrix components.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a urine matrix that is similar to the study samples can help to compensate for matrix effects.
-
Method Optimization: Careful optimization of chromatographic conditions (e.g., gradient elution in LC) and mass spectrometry parameters can help to separate the analytes from interfering compounds.
Q3: What is the importance of enzymatic hydrolysis and how can I ensure its completeness?
A3: In the body, phenanthrene metabolites are often conjugated with glucuronic acid or sulfate to facilitate their excretion in urine. To measure the total concentration of these metabolites, an enzymatic hydrolysis step is necessary to cleave these conjugates and release the free metabolites.[8] Incomplete hydrolysis will lead to an underestimation of the total metabolite concentration.
To ensure complete hydrolysis:
-
Optimize Enzyme Concentration: The amount of β-glucuronidase/arylsulfatase enzyme should be optimized. Insufficient enzyme concentration can lead to incomplete hydrolysis.
-
Control pH and Temperature: The enzymatic reaction is highly dependent on pH and temperature. The optimal pH is typically around 5.0, and the incubation temperature is usually 37°C.[9][10]
-
Adequate Incubation Time: The incubation time needs to be sufficient for the enzyme to completely hydrolyze the conjugates. This can range from a few hours to overnight.[9][10]
-
Enzyme Quality: Use a high-quality enzyme preparation that is free from contaminants that might interfere with the analysis.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Incomplete Enzymatic Hydrolysis | Verify the pH of the urine sample before adding the enzyme. Check the activity of the β-glucuronidase/arylsulfatase enzyme. Increase the enzyme concentration or incubation time. |
| Inefficient Extraction | Ensure the SPE cartridge is properly conditioned and not overloaded. Check the composition and pH of the loading, washing, and elution solvents. |
| Instrumental Issues | Check the sensitivity and calibration of the GC-MS or LC-MS/MS instrument. Inspect the injection port, column, and detector for any issues. |
| Analyte Degradation | Ensure proper storage of urine samples (typically at -20°C or -80°C) to prevent degradation of metabolites.[11] Avoid repeated freeze-thaw cycles. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more rigorous sample cleanup procedure. Dilute the sample if the analyte concentration is high enough. Optimize chromatographic separation to resolve interfering peaks. |
| Contaminated Reagents or Glassware | Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable items where possible. Run a blank sample to identify the source of contamination. |
| Carryover from Previous Injection | Run a solvent blank after a high-concentration sample to check for carryover. Implement a more stringent needle wash protocol in the autosampler. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, pH adjustment, and extraction. Use an automated sample preparation system if available. |
| Variable Matrix Effects | Use an internal standard for every sample to correct for variations in matrix effects. |
| Instrument Instability | Check for fluctuations in instrument performance by running quality control samples at regular intervals. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and limits of detection (LOD) for urinary phenanthrene metabolites reported in various studies. These values can vary depending on the population, exposure levels, and analytical methodology used.
| Phenanthrene Metabolite | Typical Concentration Range (µg/g creatinine) | Limit of Detection (LOD) (ng/L) | Analytical Method | Reference |
| 1-Hydroxyphenanthrene (1-OH-Phe) | 0.1 - 1.0 | 0.5 - 10 | GC-MS, LC-MS/MS | [6][12] |
| 2-Hydroxyphenanthrene (2-OH-Phe) | 0.05 - 0.5 | 0.5 - 10 | GC-MS, LC-MS/MS | [6][12] |
| 3-Hydroxyphenanthrene (3-OH-Phe) | 0.1 - 0.8 | 0.5 - 10 | GC-MS, LC-MS/MS | [6][12] |
| 4-Hydroxyphenanthrene (4-OH-Phe) | 0.01 - 0.2 | 0.5 - 10 | GC-MS, LC-MS/MS | [6][12] |
| 9-Hydroxyphenanthrene (9-OH-Phe) | 0.1 - 2.8 | 0.25 - 4.52 | GC-MS, LC-MS/MS | [6][13] |
| trans,anti-PheT | 0.39 - 0.50 | Not specified | GC-NICI-MS | [14] |
Experimental Protocols
Protocol 1: Sample Preparation and Enzymatic Hydrolysis
This protocol provides a general procedure for the preparation and hydrolysis of urine samples for the analysis of phenanthrene metabolites.
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Pipette a specific volume (e.g., 1-2 mL) of urine into a clean tube.
-
Internal Standard Spiking: Add an appropriate amount of a mixture of isotope-labeled internal standards for the target phenanthrene metabolites to each urine sample.
-
pH Adjustment: Add a buffer solution (e.g., sodium acetate buffer) to adjust the pH of the urine to approximately 5.0.
-
Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase from Helix pomatia to each sample. The amount of enzyme should be optimized based on the manufacturer's instructions and internal validation.
-
Incubation: Incubate the samples in a water bath at 37°C for a sufficient time (e.g., 4 hours to overnight) to ensure complete hydrolysis of the conjugated metabolites.[8]
-
Termination of Reaction: After incubation, stop the enzymatic reaction by adding a strong acid or by proceeding directly to the extraction step.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure for the cleanup and concentration of phenanthrene metabolites from hydrolyzed urine.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a few minutes to remove residual water.
-
Elution: Elute the retained phenanthrene metabolites from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).
Visualizations
Caption: Experimental workflow for urinary phenanthrene metabolite analysis.
References
- 1. Association Between Diet and Polycyclic Aromatic Hydrocarbon Biomarkers in Urine Among Pregnant Women in Los Angeles [escholarship.org]
- 2. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Analysis of Selected Urinary Hydroxy Polycyclic Aromatic Hydrocarbons by an Innovative Automated Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
enhancing resolution of dihydrodiol enantiomers on chiral columns
Welcome to the Technical Support Center for Chiral Chromatography. This guide provides detailed troubleshooting advice and frequently asked questions to help you enhance the resolution of dihydrodiol enantiomers on chiral columns.
Frequently Asked Questions (FAQs)
Q1: What is chiral chromatography and why is it important for dihydrodiol enantiomers?
A1: Chiral chromatography is a technique used to separate stereoisomers, which are molecules that have the same chemical formula but different three-dimensional arrangements.[1] Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.[1][2] This separation is critical in the pharmaceutical industry because enantiomers of the same drug can have significantly different pharmacological, metabolic, or toxicological effects.[3][4] For example, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful.[3]
Q2: How do chiral columns (Chiral Stationary Phases - CSPs) work?
A2: Chiral columns work by having a chiral stationary phase (CSP) that interacts differently with each enantiomer. For separation to occur, there must be at least three points of interaction between the analyte and the stationary phase, though steric interactions can also play a role.[5] This differential interaction causes one enantiomer to be retained longer on the column than the other, leading to their separation.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most widely used for their broad applicability and high success rates in resolving a wide range of enantiomers.[3][6]
Q3: What are the main factors that influence the resolution of dihydrodiol enantiomers?
A3: The resolution in chiral separations is primarily influenced by three key factors:
-
Stationary Phase (Column Chemistry): The type of chiral selector (e.g., amylose vs. cellulose) and its chemical modifications significantly impact selectivity.[3][6]
-
Mobile Phase Composition: The type of solvents (e.g., hexane, isopropanol, ethanol), their ratio, and the presence of additives or modifiers (acids or bases) can dramatically alter retention and selectivity.[3][7]
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can change selectivity and resolution.[7][8]
Q4: What is the difference between HPLC and Supercritical Fluid Chromatography (SFC) for chiral separations?
A4: Both HPLC and SFC are powerful techniques for chiral separations. The primary difference is the mobile phase. HPLC typically uses liquid solvents, while SFC uses a supercritical fluid, most commonly carbon dioxide, often mixed with a small amount of an organic modifier like methanol.[4][9] SFC often provides faster analysis times, reduced solvent consumption, and sometimes offers better or complementary selectivity compared to HPLC.[4][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of dihydrodiol enantiomers.
Q: Why am I seeing poor or no resolution between my enantiomer peaks?
A: This is the most common issue in chiral separations. The solution involves a systematic optimization of chromatographic parameters.
-
Initial Step: Column Screening. The first step in method development should be to screen your compound on several different chiral stationary phases (CSPs). Polysaccharide-based columns are a good starting point.[3] A compound that is not resolved on one CSP may be well-resolved on another.[3][12]
-
Optimize the Mobile Phase.
-
Solvent Composition: For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol).[13] Even small changes in the percentage of the alcohol can have a large impact on resolution.
-
Additives/Modifiers: For acidic or basic analytes, adding a small amount of an acid (like 0.1% trifluoroacetic acid - TFA) or a base (like 0.1% diethylamine - DEA) to the mobile phase can significantly improve peak shape and resolution.[5][13] The concentration of the additive can also be optimized.[3]
-
-
Adjust the Temperature. Lowering the column temperature often increases retention and can improve resolution, although it will lead to longer analysis times.[7][8] Conversely, sometimes increasing the temperature can enhance separation. It is an important parameter to screen.
-
Lower the Flow Rate. Chiral stationary phases can suffer from slow mass transfer kinetics.[1] Decreasing the flow rate can increase column efficiency and, therefore, improve the resolution of closely eluting peaks.[1][8]
Q: My enantiomer peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape reduces resolution and affects accurate quantification.
-
Check for Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. Adding a mobile phase modifier is a primary solution. For basic compounds, add a small amount of a base (e.g., DEA). For acidic compounds, add an acid (e.g., TFA).[5]
-
Sample Overload: Injecting too much sample can lead to mass overload, causing peak fronting or broadening.[8] Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, leading to poor peak shape.[14] Flush the column according to the manufacturer's instructions. Using a guard column is highly recommended to protect the analytical column.[14]
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[14] Ideally, the sample should be dissolved in the mobile phase itself.
Q: The resolution of my enantiomers has decreased over time with the same column and method. What happened?
A: A decline in performance can indicate a problem with the column itself.
-
Column Contamination: As mentioned above, the accumulation of contaminants can degrade performance. A thorough column wash is the first step.[15]
-
Loss of Stationary Phase: This is a more serious issue, particularly for coated polysaccharide columns. Using incompatible solvents (even in small amounts in your sample) can dissolve the chiral polymer, leading to a permanent loss of performance.[14] Always ensure that your mobile phase and sample solvents are compatible with the column. Immobilized CSPs are more robust and can tolerate a wider range of solvents.[5]
-
Column Void: A void at the head of the column can be created by pressure shocks or dissolution of the silica matrix under harsh conditions (e.g., high pH or temperature).[14][16] This leads to a dramatic drop in efficiency.[16] Reversing the column and flushing at a low flow rate might sometimes help, but often the column needs to be replaced.[14]
Chiral Method Development Workflow
The following diagram outlines a systematic approach to developing and optimizing a chiral separation method.
Caption: A workflow for systematic chiral method development.
Troubleshooting Flowchart for Poor Resolution
If you are facing issues with poor resolution, this flowchart can guide you to potential solutions.
Caption: A decision tree for troubleshooting poor resolution.
Experimental Protocols & Data
Protocol 1: Generic Screening Protocol for Dihydrodiol Enantiomers
This protocol outlines a general approach for the initial screening of dihydrodiol enantiomers on polysaccharide-based chiral columns.
-
Column Selection: Select a set of at least two to four polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD-H).[5][12] These columns have different selectivities and increase the probability of finding a successful separation.
-
Mobile Phase Preparation (Normal Phase):
-
Chromatographic Conditions:
-
Execution:
-
Equilibrate the first column with the initial mobile phase (e.g., 90:10 Hexane:IPA) until a stable baseline is achieved.
-
Inject the racemic standard of the dihydrodiol.
-
If no separation is observed, switch to the next mobile phase composition (e.g., 80:20).
-
Repeat for all selected mobile phases and columns.
-
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. The conditions that show the best (even if partial) resolution are chosen for further optimization.
Data Tables
The following tables summarize quantitative data from studies on chiral separations, illustrating the effect of different parameters on resolution (Rs).
Table 1: Effect of Mobile Phase Composition on the Resolution (Rs) of trans-1 Enantiomers on Chiralpak IC. [13]
| Mobile Phase (n-Hexane:IPA, v/v) | Additive | α (Selectivity Factor) | Rs (Resolution) |
| 90:10 | 0.3% TFA | 1.45 | 3.91 |
| 80:20 | 0.3% TFA | 1.37 | 2.50 |
| 70:30 | 0.3% TFA | 1.30 | 1.48 |
Data shows that decreasing the percentage of IPA modifier increases both selectivity and resolution.
Table 2: Effect of Chromatographic Parameters on the UPLC Resolution (Rs) of 1-phenyl-1,2-ethanediol Enantiomers. [10]
| Additive Conc. (mM) | Mobile Phase B (%) | Temp. (°C) | Rs (Resolution) |
| 7.5 | 35 | 40 | 0.54 |
| 7.5 | 60 | 30 | 0.80 |
| 15 | 35 | 30 | > 0.5 |
| 15 | 60 | 40 | 0.72 |
This data from a fractional factorial design illustrates the combined effect of multiple parameters on resolution.
Table 3: Comparison of Chiral Columns for the Separation of Clausenamidone/Neoclausenamidone Enantiomers. [6]
| Column | Mobile Phase (n-Hexane:IPA, v/v) | Analyte | α (Selectivity Factor) | Rs (Resolution) |
| Chiralcel OJ-H | 80:20 | Clausenamidone | 1.90 | 9.06 |
| Chiralcel OJ-H | 80:20 | Neoclausenamidone | 1.38 | 7.08 |
This table highlights how the choice of column is crucial for achieving high-resolution separations.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 9. sphinxsai.com [sphinxsai.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Microbial Production of (1S,2R)-1,2-Dihydrophenanthrene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial production of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial strains used for the production of this compound?
A1: The production of this compound is typically achieved through the microbial biotransformation of phenanthrene. Bacterial species known for their ability to degrade polycyclic aromatic hydrocarbons (PAHs) are commonly employed. Genera such as Pseudomonas, Sphingobium, Burkholderia, and Mycobacterium have been reported to possess the necessary dioxygenase enzymes for this conversion.[1][2][3] Specifically, strains of Pseudomonas are often studied for their phenanthrene degradation pathways.[2][3][4]
Q2: What is the general metabolic pathway for the conversion of phenanthrene to this compound?
A2: The initial step in the bacterial degradation of phenanthrene is the stereospecific oxidation of the aromatic ring by a ring-hydroxylating dioxygenase. This enzyme introduces two hydroxyl groups to the phenanthrene molecule, resulting in the formation of a cis-dihydrodiol. For the production of this compound, the key enzyme is a phenanthrene dioxygenase that attacks the 1,2-position of the phenanthrene ring. This is then followed by the action of a dehydrogenase.[2][3]
Q3: What are the key challenges in scaling up the production of this compound?
A3: Scaling up microbial production of this diol presents several challenges common to many fermentation processes, including:
-
Oxygen Transfer: The dioxygenase-catalyzed reaction requires molecular oxygen. Maintaining adequate dissolved oxygen levels in large-scale bioreactors can be difficult.
-
Substrate and Product Toxicity: Phenanthrene, the substrate, and the diol product can be toxic to the microbial cells at high concentrations, inhibiting growth and enzyme activity.
-
Heat Removal: Microbial metabolism generates significant heat, and efficient removal is crucial to maintain the optimal temperature for cell growth and enzyme function in large fermenters.
-
Shear Stress: Increased agitation required for mixing and oxygen transfer in large bioreactors can cause shear stress, potentially damaging the microbial cells.
-
Downstream Processing: The recovery and purification of the diol from the complex fermentation broth can be challenging and costly.[5]
Q4: How is the expression of the phenanthrene degradation pathway regulated in bacteria like Pseudomonas?
A4: The genes encoding the enzymes for phenanthrene degradation, often denoted as phn genes, are typically organized in operons.[6] Their expression is often inducible, meaning they are transcribed at high levels only in the presence of phenanthrene or related compounds. This regulation is controlled by transcriptional regulators, such as proteins from the LysR family, which bind to the promoter regions of the phn genes and activate their transcription upon sensing the substrate.[6]
Troubleshooting Guides
Low Product Titer
| Potential Cause | Troubleshooting Steps |
| Insufficient Dissolved Oxygen | - Increase agitation speed.- Increase airflow or sparge with oxygen-enriched air.- Monitor dissolved oxygen levels using a probe and maintain above critical levels (e.g., 20% saturation). |
| Substrate Limitation or Toxicity | - Implement a fed-batch strategy to maintain a low but sufficient concentration of phenanthrene.- Use a non-toxic, water-immiscible organic solvent to deliver phenanthrene to the culture. |
| Product Inhibition | - Consider in-situ product removal methods, such as solvent extraction or adsorption to a resin.- Optimize the fermentation time to harvest before inhibitory concentrations are reached. |
| Suboptimal Fermentation Conditions | - Optimize pH, temperature, and medium composition at the lab scale before scaling up.- Ensure uniform mixing in the bioreactor to avoid gradients of pH, temperature, and nutrients. |
| Poor Enzyme Activity | - Verify the expression of the dioxygenase through SDS-PAGE or Western blotting.- Perform an enzyme activity assay on cell-free extracts. |
Inconsistent Batch-to-Batch Performance
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | - Standardize the inoculum preparation procedure (age, cell density, and physiological state).- Use a consistent seed train protocol. |
| Media Preparation Inconsistencies | - Ensure accurate weighing and mixing of all media components.- Calibrate pH probes and other sensors regularly. |
| Contamination | - Review and reinforce aseptic techniques during inoculation and sampling.- Plate samples on non-selective media to check for contaminants. |
| Genetic Instability of the Production Strain | - Re-sequence the production strain to check for mutations.- Prepare fresh working cell banks from a validated master cell bank. |
Quantitative Data
Table 1: Comparison of Typical Production Parameters at Lab and Pilot Scales (Illustrative Data)
| Parameter | Lab Scale (Shake Flask) | Pilot Scale (100 L Bioreactor) |
| Culture Volume | 100 mL in 500 mL flask | 70 L |
| Phenanthrene Concentration | 1 g/L | Fed-batch (maintained at 0.5 g/L) |
| Temperature | 30°C | 30°C |
| pH | Uncontrolled (starts at 7.0) | Controlled at 7.0 |
| Agitation | 200 rpm | 150-300 rpm |
| Aeration | N/A | 1 vvm |
| Typical Cell Density (OD600) | 4-6 | 10-15 |
| This compound Titer | 0.2 - 0.5 g/L | 1.5 - 2.5 g/L |
| Yield (g diol / g phenanthrene) | 0.2 - 0.5 | 0.6 - 0.8 |
| Productivity (g/L/h) | 0.01 - 0.02 | 0.05 - 0.1 |
Note: The data in this table are illustrative and may not be representative of all production processes. Actual values will depend on the specific microbial strain and fermentation conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Allow the phases to separate (centrifugation at 2,000 x g for 5 minutes can aid separation).
-
-
Organic Phase Collection: Carefully collect the upper organic phase (ethyl acetate) containing the diol.
-
Drying: Pass the organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate under a stream of nitrogen or using a rotary evaporator to concentrate the diol.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10-20 µL of the reconstituted extract.
-
Standard Curve: Prepare a standard curve using a purified standard of this compound at known concentrations.
-
Quantification: Determine the concentration of the diol in the sample by comparing its peak area to the standard curve.
Protocol 3: Phenanthrene Dioxygenase Activity Assay
-
Cell-Free Extract Preparation:
-
Harvest cells from the culture by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) to remove cell debris and obtain the cell-free extract.
-
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (50 mM, pH 7.5)
-
NADH (0.2 mM)
-
Phenanthrene (0.1 mM, dissolved in a minimal amount of a suitable solvent like acetone)
-
Cell-free extract
-
-
Assay:
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.
Visualizations
Caption: Bacterial degradation pathway of phenanthrene.
Caption: Experimental workflow for diol production.
Caption: Regulation of phenanthrene degradation genes.
References
- 1. Transcriptome analysis reveals phenanthrene degradation strategy of Pseudomonas stutzeri LH-42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of phenanthrene by Pseudomonas sp. strain PP2: novel metabolic pathway, role of biosurfactant and cell surface hydrophobicity in hydrocarbon assimilation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial production of medium-chain-length diols: Current stage and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analysis of the Phosphonoacetate Hydrolase (phnA) Gene Region in Pseudomonas fluorescens 23F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for (1S,2R)-1,2-dihydrophenanthrene-1,2-diol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is crucial in toxicological and environmental studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods, focusing on enantioselective separation, and presents supporting experimental data to aid in method selection and implementation.
Methodology Comparison
The enantioselective separation of phenanthrene dihydrodiols is critical due to the differing biological activities of the enantiomers. This is typically achieved using chiral stationary phases (CSPs) in HPLC. Below is a comparison of key parameters from various studies on the HPLC analysis of PAHs and their metabolites.
Table 1: Comparison of HPLC Method Parameters for PAH Analysis
| Parameter | Method A (Chiral Separation Focus) | Method B (General PAH Analysis) | Method C (General PAH Analysis) |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)[1] | C18 Reverse-Phase (e.g., Supelcosil LC-18)[2] | ZORBAX Eclipse PAH |
| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol | Acetonitrile/Water (70:30, v/v)[2] | Acetonitrile/Water (gradient)[3] |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 mL/min[2] | 1.4 mL/min[3] |
| Detection | UV-DAD or Fluorescence[4] | UV-DAD[2] | UV-DAD (220, 230, 254 nm)[3] |
| Injection Volume | 10 - 20 µL | Not Specified | 20 µL[3] |
| Column Temp. | Ambient or controlled (e.g., 25°C)[3] | Room Temperature (~30°C)[2] | 25°C[3] |
Table 2: Comparison of Method Validation Parameters for PAH Analysis
| Parameter | Typical Performance Data |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.01 - 0.51 ppb[5] |
| Limit of Quantification (LOQ) | 0.03 - 1.71 ppb[5] |
| Recovery | 78 - 106%[5] |
| Precision (RSD) | < 2% |
Experimental Protocols
While a specific, fully validated method for only this compound is not detailed in a single publication, a robust method can be developed based on established protocols for PAHs and their chiral metabolites.
General Protocol for Chiral HPLC Method Validation
-
Standard Preparation : Prepare stock solutions of this compound and its enantiomer in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions :
-
Column : Chiralcel OD-H or a similar chiral column.
-
Mobile Phase : A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate : Start with 1.0 mL/min and adjust as necessary.
-
Detection : Use a UV-DAD detector and monitor at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume : 20 µL.
-
-
Method Validation :
-
Specificity : Demonstrate the ability of the method to separate the enantiomers from each other and from any matrix components.
-
Linearity : Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy : Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 80-120%.
-
Precision : Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard at different concentrations. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of a specific analyte.
Caption: Workflow of HPLC Method Validation.
Comparison of HPLC Method Performance
This diagram provides a visual comparison of the key performance parameters of different HPLC methods.
Caption: HPLC Method Performance Comparison.
References
- 1. Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
Comparative Metabolism of Phenanthrene: A Cross-Species Analysis
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a model compound for studying the metabolism of more complex and carcinogenic PAHs. Understanding its metabolic fate across different species is crucial for toxicological assessments and the development of bioremediation strategies. This guide provides a comparative overview of phenanthrene metabolism in mammals, fish, bacteria, and fungi, supported by experimental data and detailed methodologies.
Key Metabolic Differences Across Species
The metabolism of phenanthrene varies significantly across biological kingdoms, primarily in the initial enzymatic attack and the subsequent fate of the metabolites. Mammals and fish predominantly employ cytochrome P450 monooxygenases for initial oxidation, leading to the formation of epoxides which are then converted to trans-dihydrodiols. In contrast, bacteria typically utilize dioxygenases to produce cis-dihydrodiols. Fungi exhibit versatility, employing both cytochrome P450 and other oxidative enzymes.
A key distinction lies in the ultimate fate of phenanthrene. While microorganisms like bacteria can often utilize it as a sole source of carbon and energy, leading to complete degradation, higher organisms metabolize it into more water-soluble compounds for excretion.[1][2] This detoxification process in vertebrates, however, can sometimes lead to the formation of reactive intermediates with toxic and carcinogenic potential.
Quantitative Comparison of Phenanthrene Metabolism
The following table summarizes key quantitative parameters of phenanthrene metabolism across different species. Direct comparison of kinetic data is challenging due to variations in experimental systems (e.g., whole-cell assays vs. purified enzymes) and conditions.
| Species/Group | Key Enzymes | Major Initial Metabolites | Quantitative Data | Reference |
| Mammals (Human) | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase | trans-1,2-Dihydrodiol, trans-3,4-Dihydrodiol, trans-9,10-Dihydrodiol, Phenanthrols | Urinary 3-Hydroxyphenanthrene: 0.621 - 0.931 pmol/ml (in smokers) | [3] |
| Phenanthrene tetraol (PheT) | Urinary PheT: 0.838 - 1.13 pmol/ml (in smokers) | [3] | ||
| Fish (Marine Teleosts) | Cytochrome P450 (CYP1A), Epoxide Hydrolase | Hydroxylated phenanthrenes | Species-dependent biotransformation rates observed.[4] | [4] |
| Fungi (Trichoderma sp.) | Cytochrome P450 monooxygenases, Ligninolytic enzymes | trans-9,10-Dihydrodiol, 1-Hydroxy-2-naphthoic acid | Up to 94% degradation in 30 days (with 10% polypeptone). | |
| Bacteria (Mycobacterium sp.) | Dioxygenases | cis-3,4-Dihydrodiol | 100% co-metabolic transformation within 29 hours (at initial masses of 0.033-1.8 µmol). | [5] |
Metabolic Pathways and Regulation
The metabolism of phenanthrene in vertebrates is intricately linked to the Aryl hydrocarbon Receptor (AhR) signaling pathway. Upon binding phenanthrene or its metabolites, the AhR translocates to the nucleus and induces the expression of xenobiotic-metabolizing enzymes, including cytochrome P450s.
The metabolic pathways themselves also show stark contrasts, particularly in the initial oxidation steps.
Experimental Protocols
Accurate assessment of phenanthrene metabolism relies on robust experimental design and precise analytical techniques. Below are summarized protocols for key experiments.
In Vitro Metabolism using Liver Microsomes (Mammals/Fish)
This assay is fundamental for determining the kinetics of cytochrome P450-mediated metabolism.
-
Materials:
-
Liver microsomes (from the species of interest)
-
Phenanthrene solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the phenanthrene solution.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding the quenching solution containing an internal standard.
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
-
Analyze the formation of metabolites using HPLC or GC-MS.
-
Bacterial Degradation Assay
This experiment assesses the ability of a bacterial strain to utilize phenanthrene as a growth substrate.
-
Materials:
-
Bacterial culture of interest
-
Minimal salts medium (MSM)
-
Phenanthrene solution (as the sole carbon source)
-
Shaking incubator
-
Spectrophotometer (for measuring optical density)
-
Organic solvent (e.g., hexane or dichloromethane) for extraction
-
-
Procedure:
-
Inoculate a sterile MSM containing a known concentration of phenanthrene with the bacterial culture.
-
Incubate at an optimal temperature with shaking.
-
At regular time intervals, withdraw aliquots for analysis.
-
Measure bacterial growth by monitoring the optical density at 600 nm (OD600).
-
Extract the remaining phenanthrene from the culture medium using an organic solvent.
-
Analyze the concentration of phenanthrene in the extract using GC-MS or HPLC to determine the degradation rate.
-
Metabolite Analysis by GC-MS
Gas chromatography-mass spectrometry is a powerful technique for identifying and quantifying phenanthrene and its metabolites.
-
Sample Preparation:
-
Urine/Bile: Enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugates, followed by liquid-liquid or solid-phase extraction.
-
Culture Media: Liquid-liquid extraction.
-
Derivatization: Silylation of hydroxylated metabolites (e.g., using BSTFA) is often required to improve their volatility and chromatographic properties.[6]
-
-
GC-MS Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient program to separate compounds with different boiling points.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for identification of unknown metabolites.
-
The following diagram illustrates a typical experimental workflow for studying phenanthrene metabolism.
References
- 1. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Developmentally Toxic Phenanthrene Metabolite Mixtures by Mycobacterium sp. ELW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS Methods for Dihydrodiol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of dihydrodiol metabolites is crucial for understanding compound metabolism and safety. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data and detailed protocols.
At a Glance: GC-MS vs. LC-MS for Dihydrodiol Analysis
Both GC-MS and LC-MS are powerful techniques for the analysis of dihydrodiols, each with its own set of advantages and limitations. LC-MS/MS is often favored for its high sensitivity and ability to analyze a wide range of compounds without derivatization, while GC-MS is a robust and often more cost-effective method that provides excellent chromatographic separation for volatile and semi-volatile compounds.[1][2]
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wide range of polarities and volatilities |
| Derivatization | Often necessary to increase volatility and thermal stability | Generally not required |
| Sample Throughput | Can be lower due to sample preparation (derivatization) | Generally higher due to simpler sample preparation |
| Sensitivity | Good, can be enhanced with specific ionization techniques | Excellent, often reaching lower detection limits |
| Matrix Effects | Generally less susceptible to ion suppression | Can be prone to ion suppression or enhancement from matrix components[3] |
| Instrumentation Cost | Generally lower | Generally higher |
| Chromatographic Resolution | Typically offers higher resolution | UPLC/UHPLC systems offer improved resolution over traditional HPLC[4] |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of dihydrodiol and similar steroid metabolites using GC-MS and LC-MS/MS, as derived from various studies.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 5.5 - 18.4 pg/mL[5] | 0.4 - 6 ng/L[1] |
| Limit of Quantitation (LOQ) | 0.51 ng/mL (SIM mode)[6] | 0.05 - 1.00 ng/mL[7][8] |
| **Linearity (R²) ** | > 0.99[5] | > 0.99[3][5] |
| Intra-day Precision (%RSD) | < 15% | < 4.20%[3] |
| Inter-day Precision (%RSD) | < 15% | < 9.97%[3] |
| Accuracy/Recovery | 94.9% - 109.9%[5] | 70% - 120%[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of dihydrodiols using both GC-MS and LC-MS/MS.
GC-MS Protocol for Dihydrodiol Analysis
This protocol involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard.
-
Perform enzymatic hydrolysis to cleave conjugated metabolites.
-
Extract the analytes using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Incubate at a specific temperature (e.g., 60-70°C) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to separate the analytes.
-
Injector: Split/splitless or PTV injector.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Protocol for Dihydrodiol Analysis
This protocol typically involves a simpler sample preparation followed by direct analysis.
-
Sample Preparation (Protein Precipitation or SPE):
-
To a small volume of biological matrix (e.g., 100 µL of plasma), add an internal standard.
-
Perform protein precipitation with a solvent like acetonitrile or methanol.[3]
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant before injection.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 or similar column (e.g., Waters BEH C18, 50.0 × 2.1 mm; 1.7 μm).[8]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[3][8]
-
Flow Rate: Typically in the range of 200-600 µL/min.[8]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Visualizing the Workflow and Metabolic Context
To better understand the processes involved, the following diagrams illustrate a typical metabolic pathway for dihydrodiol formation and a logical workflow for cross-validating GC-MS and LC-MS methods.
Metabolic activation of an aromatic compound to a dihydrodiol.
Workflow for cross-validation of GC-MS and LC-MS methods.
Conclusion
The choice between GC-MS and LC-MS for dihydrodiol analysis depends on several factors, including the specific analyte properties, the required sensitivity, sample throughput needs, and available instrumentation. LC-MS/MS is often the method of choice for its high sensitivity, specificity, and reduced need for sample derivatization, making it suitable for a broader range of dihydrodiol metabolites.[4] However, GC-MS remains a valuable, robust, and cost-effective technique that can provide excellent results, particularly when high chromatographic resolution is required and the analytes are amenable to derivatization.[4] A thorough cross-validation, as outlined in this guide, is essential when transitioning between methods or when results from different techniques need to be compared, ensuring data integrity and consistency in research and development.
References
- 1. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Phenanthrene Metabolites
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), serves as a valuable biomarker for human exposure to PAHs, a class of compounds containing numerous carcinogens. Accurate quantification of its metabolites is crucial for assessing exposure and understanding metabolic activation pathways. This guide provides a comparative overview of analytical methodologies employed for the quantification of phenanthrene metabolites in biological matrices, drawing upon data from various research studies.
Metabolic Pathways of Phenanthrene
Phenanthrene undergoes extensive metabolism in the human body, leading to a variety of metabolites that are excreted, primarily in urine. The metabolic process involves oxidation by cytochrome P450 enzymes to form epoxides, which are then hydrolyzed to dihydrodiols. Further oxidation can lead to the formation of diol epoxides, which can react with DNA, or the formation of phenols and tetraols. The major metabolic pathways are illustrated below.
Analytical Methodologies: A Comparative Overview
The quantification of phenanthrene metabolites in biological samples, predominantly urine, is primarily accomplished through chromatographic techniques coupled with mass spectrometry or fluorescence detection. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.
GC-MS is a widely used technique for the analysis of phenanthrene metabolites. It offers high sensitivity and selectivity, particularly when operated in the selected ion monitoring (SIM) mode.
Experimental Protocol (General Workflow for GC-MS Analysis) [1][2]
A typical workflow for the analysis of phenanthrene metabolites by GC-MS involves the following steps:
References
Phenanthrene vs. Its Dihydrodiol Metabolites: A Comparative Toxicity Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant. While generally considered non-carcinogenic, its metabolic activation into various derivatives, including dihydrodiols, is a critical area of toxicological research. This guide provides a comparative analysis of the toxicity of phenanthrene and its primary dihydrodiol metabolites, supported by available experimental data and detailed methodologies.
Metabolic Activation and the Role of Dihydrodiols
Phenanthrene undergoes metabolic activation in organisms, a process that can lead to the formation of more toxic compounds. A key step in this pathway is the formation of dihydrodiols, catalyzed by cytochrome P450 enzymes and epoxide hydrolase. These dihydrodiol metabolites can be precursors to highly reactive diol epoxides, which are often implicated in the carcinogenic and toxic effects of PAHs. The primary dihydrodiol metabolites of phenanthrene are phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol.
dot```dot graph "Phenanthrene Metabolic Activation" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
Phenanthrene [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arene_Oxide [label="Arene Oxide Intermediate"]; Dihydrodiols [label="Phenanthrene Dihydrodiols\n(e.g., 1,2-, 3,4-, 9,10-dihydrodiol)", fillcolor="#FBBC05", fontcolor="#202124"]; Diol_Epoxides [label="Diol Epoxides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detoxification [label="Detoxification Products\n(e.g., Phenols, Glucuronide/Sulfate Conjugates)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity / Carcinogenicity", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Phenanthrene -> Arene_Oxide [label="CYP450"]; Arene_Oxide -> Dihydrodiols [label="Epoxide Hydrolase"]; Arene_Oxide -> Detoxification; Dihydrodiols -> Diol_Epoxides [label="CYP450"]; Diol_Epoxides -> Toxicity; Dihydrodiols -> Detoxification; }
Caption: Workflow for a typical zebrafish developmental toxicity assay.
Methodology:
-
Animal Husbandry: Zebrafish (Danio rerio) are maintained under standard laboratory conditions.
-
Embryo Collection: Fertilized embryos are collected shortly after spawning and cleaned.
-
Exposure: Healthy, developing embryos are placed individually into wells of a 96-well plate containing embryo medium.
-
Dosing: Stock solutions of phenanthrene and its dihydrodiol metabolites are prepared in a solvent (e.g., DMSO) and then diluted to final test concentrations in the embryo medium. A solvent control is also included.
-
Incubation: The plates are incubated at a constant temperature (typically 28.5°C) for a period of up to 5 days.
-
Endpoint Assessment: Embryos and larvae are examined at regular intervals under a dissecting microscope for various endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature. [1]7. Data Analysis: The concentration-response data are used to calculate the median lethal concentration (LC50) and the median effective concentration (EC50) for the observed developmental defects.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human hepatoma HepG2, human keratinocytes HaCaT) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of phenanthrene or its dihydrodiol metabolites for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
Genotoxicity Assessment (Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage at the level of individual cells.
Methodology:
-
Cell Treatment: Cells are exposed to phenanthrene or its dihydrodiol metabolites for a defined period.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., by measuring the tail length or the percentage of DNA in the tail).
Conclusion
The metabolic transformation of phenanthrene to its dihydrodiol metabolites is a critical determinant of its overall toxicity. While direct, comprehensive comparative toxicity data for phenanthrene versus its specific dihydrodiol metabolites is sparse, the available evidence strongly suggests that these metabolites can be significantly more toxic than the parent compound. The increased bioactivity of phenanthrene derivatives, as demonstrated in developmental toxicity and cytotoxicity studies, underscores the importance of considering metabolic activation in the risk assessment of PAHs. Further research providing direct quantitative comparisons of the toxicity of phenanthrene and its primary dihydrodiol metabolites is warranted to more accurately characterize their respective toxicological profiles.
References
A Comparative Guide to Bacterial and Fungal Degradation of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant known for its toxicity and persistence. Understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies and for broader applications in biochemistry and drug metabolism research. Both bacteria and fungi have evolved distinct enzymatic pathways to break down phenanthrene. This guide provides a detailed comparison of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these critical biological processes.
Key Differences in Degradation Strategies
Bacteria and fungi employ fundamentally different initial enzymatic attacks on the phenanthrene molecule, leading to distinct metabolic routes. Bacteria typically utilize phenanthrene as a sole source of carbon and energy, leading to complete mineralization.[1] In contrast, fungi often co-metabolize phenanthrene, meaning they degrade it while growing on other carbon sources, without necessarily using it for energy.[1]
The initial enzymatic steps are a primary point of divergence. Bacteria commonly employ dioxygenases to incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol.[2] Fungi, on the other hand, typically initiate degradation with cytochrome P-450 monooxygenases , which add a single oxygen atom to form an epoxide, which is then hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol.[3] These initial differences in stereochemistry dictate the subsequent metabolic fates of phenanthrene in these two microbial kingdoms.
Quantitative Comparison of Phenanthrene Degradation
The efficiency of phenanthrene degradation can vary significantly depending on the microbial species, strain, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of bacterial and fungal degradation performance.
Table 1: Bacterial Degradation of Phenanthrene
| Bacterial Strain | Initial Phenanthrene Concentration | Degradation / Mineralization | Time | Reference |
| Arthrobacter sulphureus RKJ4 | 100 mg/L | 30.1% mineralized to ¹⁴CO₂ | 18 hours | [4] |
| Acidovorax delafieldii P4-1 | 100 mg/L | 35.6% mineralized to ¹⁴CO₂ | 18 hours | [4] |
| Brevibacterium sp. HL4 | 100 mg/L | 26.5% mineralized to ¹⁴CO₂ | 18 hours | [4] |
| Photosynthetic Bacterial Consortium | 100 mg/L | 89.7% degraded | 5 days | [2] |
| Pseudomonas sp. DLC-P11 | 100 mg/L | 2.1% mineralized to ¹⁴CO₂ | 18 hours | [4] |
| Pseudomonas chlororaphis 23aP | 50 ppm | ~90% degradation | 7 days | |
| Stenotrophomonas maltophilia C6 | Not specified | Utilized as sole carbon source | Not specified | [5] |
Table 2: Fungal Degradation of Phenanthrene
| Fungal Strain | Initial Phenanthrene Concentration | Degradation / Mineralization | Time | Reference |
| Aspergillus sp. LJD-29 | 50 mg/L | 33.3% removal | 8 days | |
| Pleurotus ostreatus | Not specified | Mineralization to CO₂ | Not specified | [6] |
| Trametes versicolor | Not specified | 13.8% mineralized in liquid culture | 63 days | |
| Kuehneromyces mutabilis | Not specified | 4.3% mineralized in liquid culture | 63 days | [7] |
| Pycnoporus sanguineus (Laccase) | 10 ppm | 74.1% degraded | 4 hours | [8] |
| Trametes polyzona PBURU 12 (Laccase) | 100 ppm | 98% oxidized | 24 hours | [9] |
| Trichoderma sp. S019 | 0.1 mM | 72% degraded | 30 days |
Metabolic Pathways: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the distinct pathways for phenanthrene degradation in bacteria and fungi.
Bacterial Degradation Pathway of Phenanthrene
// Nodes phenanthrene [label="Phenanthrene", fillcolor="#FBBC05", fontcolor="#202124"]; cis_dihydrodiol [label="cis-3,4-Dihydroxy-\n3,4-dihydrophenanthrene", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroxyphenanthrene [label="3,4-Dihydroxyphenanthrene", fillcolor="#F1F3F4", fontcolor="#202124"]; meta_cleavage_product [label="2-Hydroxy-2H-benzo[h]\nchromene-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_naphthoic_acid [label="1-Hydroxy-2-naphthoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; phthalic_acid_pathway [label="Phthalic Acid Pathway", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salicylate_pathway [label="Salicylate Pathway", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phthalic_acid [label="Phthalic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; protocatechuic_acid [label="Protocatechuic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroxynaphthalene [label="1,2-Dihydroxynaphthalene", fillcolor="#F1F3F4", fontcolor="#202124"]; salicylic_acid [label="Salicylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; tca_cycle [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges phenanthrene -> cis_dihydrodiol [label="Phenanthrene\ndioxygenase", fontcolor="#5F6368"]; cis_dihydrodiol -> dihydroxyphenanthrene [label="cis-Dihydrodiol\ndehydrogenase", fontcolor="#5F6368"]; dihydroxyphenanthrene -> meta_cleavage_product [label="Extradiol\ndioxygenase", fontcolor="#5F6368"]; meta_cleavage_product -> hydroxy_naphthoic_acid [label="Hydratase-aldolase", fontcolor="#5F6368"]; hydroxy_naphthoic_acid -> phthalic_acid_pathway [style=dashed, arrowhead=none]; hydroxy_naphthoic_acid -> salicylate_pathway [style=dashed, arrowhead=none]; phthalic_acid_pathway -> phthalic_acid; phthalic_acid -> protocatechuic_acid; protocatechuic_acid -> tca_cycle; salicylate_pathway -> dihydroxynaphthalene; dihydroxynaphthalene -> salicylic_acid; salicylic_acid -> tca_cycle; }
Caption: Bacterial degradation of phenanthrene via dioxygenase attack.
Fungal Degradation Pathway of Phenanthrene
// Nodes phenanthrene [label="Phenanthrene", fillcolor="#FBBC05", fontcolor="#202124"]; epoxide [label="Phenanthrene-9,10-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_dihydrodiol [label="trans-9,10-Dihydroxy-\n9,10-dihydrophenanthrene", fillcolor="#F1F3F4", fontcolor="#202124"]; phenanthrene_quinone [label="Phenanthrene-9,10-quinone", fillcolor="#F1F3F4", fontcolor="#202124"]; diphenic_acid [label="2,2'-Diphenic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; conjugates [label="Conjugates\n(Glucosides, Sulfates)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mineralization [label="Further Degradation\n& Mineralization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; phenanthrols [label="Phenanthrols", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges phenanthrene -> epoxide [label="Cytochrome P450\nmonooxygenase", fontcolor="#5F6368"]; epoxide -> trans_dihydrodiol [label="Epoxide\nhydrolase", fontcolor="#5F6368"]; epoxide -> phenanthrols [label=" (rearrangement)", style=dashed, fontcolor="#5F6368"]; trans_dihydrodiol -> phenanthrene_quinone [label="Dehydrogenase", fontcolor="#5F6368"]; phenanthrene_quinone -> diphenic_acid [label="Dioxygenase", fontcolor="#5F6368"]; diphenic_acid -> mineralization; trans_dihydrodiol -> conjugates; phenanthrols -> conjugates; }
Caption: Fungal degradation of phenanthrene via monooxygenase attack.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phenanthrene degradation.
Phenanthrene Mineralization Assay using ¹⁴C-labeled Phenanthrene
This protocol is used to quantify the amount of phenanthrene that is completely degraded to CO₂ by microorganisms.
a. Materials:
-
Microbial culture (bacterial or fungal)
-
Basal salt medium (BSM) or other appropriate growth medium
-
[9-¹⁴C]Phenanthrene (radiolabeled)
-
Unlabeled phenanthrene
-
Scintillation vials
-
CO₂ trap solution (e.g., 0.5 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
b. Procedure:
-
Prepare sterile serum bottles containing the growth medium.
-
Add a known concentration of unlabeled phenanthrene and a specific activity of [9-¹⁴C]phenanthrene.
-
Inoculate the bottles with the microbial culture.
-
Seal the bottles with Teflon-lined septa.
-
Place a small vial containing the CO₂ trap solution inside the serum bottle, suspended above the liquid medium.
-
Incubate the bottles under appropriate conditions (e.g., temperature, shaking).
-
At regular time intervals, remove the CO₂ trap vial and replace it with a fresh one.
-
Add scintillation cocktail to the removed trap solution.
-
Quantify the radioactivity in the trap solution using a liquid scintillation counter to determine the amount of ¹⁴CO₂ produced.
-
At the end of the experiment, analyze the remaining radioactivity in the culture medium and biomass.
Extraction and Analysis of Phenanthrene and its Metabolites by GC-MS
This protocol outlines the procedure for identifying and quantifying phenanthrene and its degradation products.
a. Materials:
-
Culture samples
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Derivatizing agent (e.g., BSTFA for hydroxylated metabolites)
b. Procedure:
-
Extraction:
-
Acidify the culture supernatant to pH ~2.0 with HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating three times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract to a small volume using a rotary evaporator.
-
Further concentrate under a gentle stream of nitrogen.
-
-
Derivatization (for hydroxylated metabolites):
-
Resuspend the dried extract in a suitable solvent.
-
Add the derivatizing agent and incubate at a specific temperature (e.g., 70°C) for a set time to convert polar metabolites into more volatile derivatives.
-
-
GC-MS Analysis:
-
Inject a sample of the derivatized or underivatized extract into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the compounds.
-
The mass spectrometer is used to identify the compounds based on their mass spectra, which are compared to libraries of known compounds.
-
Enzyme Assays
a. Dioxygenase Activity Assay (Bacterial): This assay measures the activity of the initial enzyme in the bacterial degradation pathway.
-
Prepare cell-free extracts from bacterial cultures grown in the presence of phenanthrene.
-
The assay mixture contains buffer, NADH, and the cell-free extract.
-
The reaction is initiated by the addition of phenanthrene.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
b. Laccase Activity Assay (Fungal): This assay is for a common extracellular enzyme in some fungi that can oxidize phenanthrene.[10]
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0) and a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[10]
-
Add the fungal culture supernatant containing the laccase enzyme.
-
Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm over time using a spectrophotometer.[10]
c. Cytochrome P-450 Monooxygenase Activity Assay (Fungal): This assay quantifies the activity of the key fungal enzyme for the initial attack on phenanthrene.[3]
-
Prepare microsomal fractions from fungal mycelia.
-
The assay mixture contains buffer, NADPH, and the microsomal fraction.
-
The reaction is initiated by adding [¹⁴C]phenanthrene.
-
After incubation, the reaction is stopped, and the metabolites are extracted.
-
The metabolites are separated by HPLC or TLC, and the radioactivity of the product peaks (e.g., phenanthrene trans-9,10-dihydrodiol) is quantified.[3]
Conclusion
The degradation of phenanthrene by bacteria and fungi showcases two distinct and effective strategies for the bioremediation of this persistent pollutant. Bacteria typically mineralize phenanthrene through dioxygenase-initiated pathways, utilizing it as a primary growth substrate. Fungi, on the other hand, primarily co-metabolize phenanthrene using monooxygenases, often producing a wider array of hydroxylated and conjugated products. The choice of microbial agent for bioremediation applications will depend on the specific environmental context and desired outcomes. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to further explore and harness these fascinating microbial capabilities.
References
- 1. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Phenanthrene Degradation by Photosynthetic Bacterial Consortium Dominated by Fischerella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crdd.osdd.net [crdd.osdd.net]
- 5. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. Toxicity evaluation and biodegradation of phenanthrene by laccase from Trametes polyzona PBURU 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
A Researcher's Guide to Certified Reference Materials for PAH Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Polycyclic Aromatic Hydrocarbon (PAH) metabolites, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as an indispensable tool for method validation, quality control, and ensuring the comparability of data across different laboratories and studies. This guide provides a comparative overview of commercially available CRMs for PAH metabolite analysis, details on experimental protocols, and visualizations to aid in understanding the analytical workflow.
Comparison of Certified Reference Materials
The selection of an appropriate CRM depends on the specific PAH metabolites being analyzed, the biological matrix of interest, and the analytical technique employed. The following tables provide a comparison of some of the key commercially available CRMs for urinary PAH metabolites.
| Certified Reference Material | Provider | Matrix | Certified Analytes | Certified Values (Mass Fraction, µg/kg) | Expanded Uncertainty (µg/kg) |
| SRM 3672 | NIST | Human Urine (Smokers) | 1-Naphthol | 33.8 | 4.3 |
| 2-Naphthol | 8.57 | 0.16 | |||
| 9-Hydroxyfluorene | 0.331 | 0.077 | |||
| 3-Hydroxyfluorene | 0.420 | 0.018 | |||
| 4-Hydroxyphenanthrene | 0.0480 | 0.0045 | |||
| 9-Hydroxyphenanthrene | 0.959 | 0.061 | |||
| 3-Hydroxyphenanthrene | 0.123 | 0.007 | |||
| 1-Hydroxyphenanthrene | 0.133 | 0.014 | |||
| 2-Hydroxyphenanthrene | 0.0825 | 0.0007 | |||
| 1-Hydroxypyrene | 0.170 | 0.010 | |||
| SRM 3673 | NIST | Human Urine (Non-Smokers) | 1-Naphthol | 207 | 33 |
| 2-Naphthol | 1.32 | 0.03 | |||
| 9-Hydroxyfluorene | 0.108 | 0.026 | |||
| 3-Hydroxyfluorene | 0.0384 | 0.0039 | |||
| 4-Hydroxyphenanthrene | 0.0102 | 0.0010 | |||
| 9-Hydroxyphenanthrene | 0.0114 | 0.0009 | |||
| 3-Hydroxyphenanthrene | 0.0271 | 0.0014 | |||
| 1-Hydroxyphenanthrene | 0.0479 | 0.0074 | |||
| 2-Hydroxyphenanthrene | 0.0242 | 0.0042 | |||
| 1-Hydroxypyrene | 0.0299 | 0.0028 |
Table 1: Comparison of NIST Standard Reference Materials for Urinary PAH Metabolites. [1][2]
| Product Type | Provider | Description | Analytes | Concentration |
| Calibration/Spiking Solutions | Cambridge Isotope Laboratories (CIL) | Designed to align with CDC methods for monitoring human exposure to PAHs.[3][4] | 10 target hydroxylated PAH urinary metabolites.[3][4] | Varies by product (e.g., ng/mL levels). |
| Isotopically Labeled Standards | Cambridge Isotope Laboratories (CIL) | For use as internal standards in isotope dilution mass spectrometry. | Wide variety of hydroxylated PAHs (e.g., ¹³C-labeled). | Varies by product. |
| Parent PAH Standards | AccuStandard, LGC Standards | Extensive range of single and multi-component solutions of parent PAHs. | Primarily parent PAHs, some derivatives. | Varies by product. |
Table 2: Overview of Other Commercially Available Standards for PAH Analysis.
Experimental Protocols
Accurate quantification of PAH metabolites requires robust and validated analytical methods. Below are detailed protocols for the two most common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of Urinary PAH Metabolites by HPLC with Fluorescence Detection
This method is widely used for the determination of hydroxylated PAHs in urine.
1. Sample Preparation (Enzymatic Hydrolysis):
-
To 1 mL of urine sample in a glass tube, add 100 µL of a β-glucuronidase/sulfatase solution from Helix pomatia.
-
Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).
-
Vortex the mixture and incubate at 37 °C for 16 hours (overnight) to deconjugate the metabolites.
-
After incubation, allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
3. HPLC-FLD Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 40% acetonitrile, increasing to 100% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Use wavelength programming to optimize the detection of each metabolite. For example:
-
1-Hydroxypyrene: Excitation 242 nm, Emission 388 nm.
-
3-Hydroxybenzo[a]pyrene: Excitation 265 nm, Emission 430 nm.
-
Protocol 2: Analysis of Urinary PAH Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity for the quantification of a wide range of PAH metabolites.
1. Sample Preparation (Hydrolysis and Derivatization):
-
Perform enzymatic hydrolysis as described in the HPLC-FLD protocol.
-
After hydrolysis, perform a liquid-liquid extraction by adding 5 mL of hexane and vortexing for 5 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 1 hour to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection.
2. GC-MS Analysis:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) for target analytes to enhance sensitivity and selectivity. Monitor characteristic ions for each derivatized PAH metabolite.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of a common PAH and the general analytical workflow.
Caption: Simplified metabolic pathway of a polycyclic aromatic hydrocarbon (PAH).
Caption: General experimental workflow for PAH metabolite analysis in urine.
References
- 1. 6-Hydroxychrysene (¹³Câ, 98%) (mix of ring labeling) 50 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-4860-T-1.2 [isotope.com]
- 2. weber.hu [weber.hu]
- 3. CDC OH-PAH Native PAR Standard in toluene - Cambridge Isotope Laboratories, ES-5484 [isotope.com]
- 4. Polycyclic Aromatic Hydrocarbon (PAH) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
Genetic Polymorphisms and Their Impact on Phenanthrene Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a useful model compound for studying the metabolism of more complex carcinogenic PAHs. The rate at which individuals metabolize phenanthrene can vary significantly, influencing their susceptibility to the toxic effects of PAHs. This variability is, in large part, due to genetic polymorphisms in the enzymes responsible for its biotransformation. This guide provides a comparative overview of key genetic polymorphisms affecting phenanthrene metabolism, supported by available experimental data.
The Metabolic Journey of Phenanthrene
Phenanthrene undergoes a complex metabolic process, broadly divided into Phase I and Phase II reactions, to facilitate its excretion from the body.
Phase I Metabolism: This phase involves the introduction of functional groups onto the phenanthrene molecule, primarily through oxidation. The key enzymes in this phase are the Cytochrome P450 (CYP) superfamily, particularly CYP1A1 and CYP1B1. These enzymes convert phenanthrene into various oxygenated metabolites, including phenols and dihydrodiols. Epoxide hydrolase (EPHX1) also plays a crucial role in converting phenanthrene epoxides to dihydrodiols.
Phase II Metabolism: In this phase, the functionalized phenanthrene metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their removal. The primary enzymes involved are Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs). GSTs, such as GSTM1 and GSTP1, detoxify reactive epoxide metabolites by conjugating them with glutathione. UGTs and SULTs conjugate hydroxylated phenanthrene metabolites with glucuronic acid and sulfate, respectively.
Genetic variations in the genes encoding these enzymes can lead to altered enzyme activity, which in turn affects the rate and pathway of phenanthrene metabolism.
Comparative Analysis of Genetic Polymorphisms on Phenanthrene Metabolism
The following tables summarize the known effects of common genetic polymorphisms on the activity of key enzymes involved in phenanthrene metabolism. While direct kinetic data for phenanthrene metabolism is not available for all polymorphic variants, data from model substrates and human biomonitoring studies provide valuable insights into their potential impact.
Table 1: Phase I Enzyme Polymorphisms and Their Effect on Phenanthrene Metabolism
| Gene (Enzyme) | Polymorphism | Effect on Enzyme Activity | Impact on Phenanthrene Metabolism |
| CYP1A1 | CYP1A12A (MspI T>C) | Associated with increased inducibility of the enzyme. | May lead to higher rates of phenanthrene oxidation. |
| CYP1A12C (Ile462Val) | Associated with higher enzyme activity. | Studies in smokers show an association with higher ratios of phenanthrene metabolic activation products (PheT) to detoxification products (HOPhe)[1]. | |
| CYP1B1 | CYP1B12 (Arg48Gly) | Altered substrate specificity and activity. | Associated with significantly lower PheT/3-HOPhe ratios in smokers, suggesting a shift towards detoxification[1]. |
| CYP1B13 (Ala119Ser) | Altered substrate specificity and activity. | Associated with significantly lower PheT/3-HOPhe ratios in smokers, indicating a potential decrease in metabolic activation[1]. | |
| EPHX1 | Tyr113His | Conflicting reports on activity; some studies suggest slightly decreased activity. | The impact on phenanthrene metabolism is not well-defined, but alterations in epoxide hydrolysis could affect the balance of toxic metabolites. |
| His139Arg | Conflicting reports on activity; some studies suggest slightly increased activity. | The specific effect on phenanthrene epoxide hydrolysis requires further investigation. |
Table 2: Phase II Enzyme Polymorphisms and Their Effect on Phenanthrene Metabolism
| Gene (Enzyme) | Polymorphism | Effect on Enzyme Activity (with model substrates) | Inferred Impact on Phenanthrene Metabolism |
| GSTM1 | GSTM10 (null) | Complete loss of enzyme activity. | Reduced capacity to detoxify phenanthrene epoxides, potentially leading to increased DNA damage. The combination with CYP1A12C is associated with higher PheT/3-HOPhe ratios[1]. |
| GSTP1 | Ile105Val | The Val allele is associated with reduced enzyme activity towards some substrates. | May lead to decreased detoxification of phenanthrene diol epoxides. |
| Ala114Val | The Val allele shows altered substrate specificity. | The specific impact on phenanthrene metabolite conjugation is not well characterized. | |
| UGT1A family | Various SNPs | Polymorphisms in the UGT1A locus can lead to reduced glucuronidation capacity. | Reduced conjugation of hydroxylated phenanthrene metabolites, potentially leading to their accumulation. |
| SULT1A1 | SULT1A12 (Arg213His) | Lower enzyme activity and thermal stability compared to the wild-type (SULT1A11). | Likely results in decreased sulfation of phenolic phenanthrene metabolites. |
| SULT1A13 | Intermediate activity between SULT1A11 and SULT1A1*2. | May lead to moderately reduced sulfation of phenanthrene phenols. |
Visualizing the Metabolic Pathway
The following diagram illustrates the major metabolic pathways of phenanthrene and highlights the key enzymes involved.
References
(1S,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Comparative Guide to PAH Dihydrodiol Biomarkers
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to polycyclic aromatic hydrocarbons (PAHs) is critical. Dihydrodiol metabolites of PAHs are valuable biomarkers, reflecting the metabolic activation of these widespread environmental contaminants. This guide provides a detailed comparison of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol with other key PAH dihydrodiol biomarkers, supported by quantitative data, experimental protocols, and pathway visualizations.
Executive Summary
Phenanthrene, a common PAH, is metabolized in the body to form various products, including dihydrodiols. Among these, this compound is a significant metabolite. Its levels in urine, along with those of other PAH dihydrodiols, can serve as reliable indicators of recent PAH exposure. This guide compares the utility of phenanthrene dihydrodiols with dihydrodiol metabolites of other PAHs, such as benzo[a]pyrene and chrysene, providing a comprehensive overview for biomarker selection and analysis.
Comparative Analysis of PAH Dihydrodiol Biomarkers
The selection of a specific PAH dihydrodiol as a biomarker depends on the exposure source, the metabolic profile of the individual, and the analytical capabilities of the laboratory. While phenanthrene is not considered a potent carcinogen itself, its metabolites are often monitored as surrogates for exposure to more carcinogenic PAHs due to their relatively high abundance.
| Biomarker | Parent PAH | Typical Urinary Concentrations (Smokers) | Typical Urinary Concentrations (Non-smokers) | Analytical Method | Key Considerations |
| Phenanthrene-1,2-dihydrodiol (Phe-1,2-D) | Phenanthrene | 2.04 ± 1.52 nmol/6h[1] | 1.35 ± 1.11 nmol/6h[1] | GC-NICI-MS/MS[1] | Abundant metabolite, good indicator of general PAH exposure. The (1S,2R) enantiomer is inferred to be predominant in humans. |
| Phenanthrene-3,4-dihydrodiol (Phe-3,4-D) | Phenanthrene | 0.51 ± 0.35 nmol/6h[1] | 0.27 ± 0.25 nmol/6h[1] | GC-NICI-MS/MS[1] | Less abundant than Phe-1,2-D, but still a reliable marker. |
| Benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-D) | Benzo[a]pyrene | Data not readily available in nmol/6h format for direct comparison. Levels of the downstream metabolite, B[a]P-tetraol, are significantly lower than Phe-tetraols. | Data not readily available in nmol/6h format for direct comparison. | LC-MS/MS, GC-MS/MS | Precursor to the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide. Lower concentrations make detection more challenging. |
| Chrysene-1,2-dihydrodiol | Chrysene | Data not readily available in nmol/6h format for direct comparison. | Data not readily available in nmol/6h format for direct comparison. | HPLC with fluorescence detection, GC-MS | A proximate carcinogenic metabolite of chrysene.[2] |
Metabolic Activation of Phenanthrene
The metabolic pathway of phenanthrene to its dihydrodiol and subsequent tetraol metabolites is a critical process in understanding its role as a biomarker. The following diagram illustrates the key steps involved.
Experimental Protocols
Accurate quantification of PAH dihydrodiols is essential for their use as biomarkers. The following is a summary of a validated gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) method for the analysis of phenanthrene dihydrodiols in human urine.[1]
1. Sample Preparation:
-
A 1.0 mL aliquot of urine is mixed with a 0.5 M sodium acetate buffer (pH 5.0).
-
β-glucuronidase and arylsulfatase are added to deconjugate the metabolites.
-
An internal standard, such as [¹³C₆]Phe-1,2-D, is added for accurate quantification.
-
The mixture is incubated overnight at 37°C.
-
The sample is then purified using a solid-phase extraction (SPE) cartridge.
2. Derivatization:
-
The extracted and dried residue is dissolved in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The sample is heated at 60°C for 60 minutes to form trimethylsilyl (TMS) ethers of the dihydrodiols.
3. GC-NICI-MS/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.
-
The analytes are separated based on their boiling points and interaction with the stationary phase.
-
The separated compounds are then introduced into a tandem mass spectrometer operating in negative ion chemical ionization mode.
-
Specific precursor-to-product ion transitions are monitored for the quantification of Phe-1,2-D and Phe-3,4-D.
Experimental Workflow
The overall workflow for the analysis of PAH dihydrodiol biomarkers in urine involves several key stages, from sample collection to data analysis.
Conclusion
This compound, along with other phenanthrene dihydrodiols, serves as a robust and sensitive biomarker for assessing human exposure to PAHs. The relatively high abundance of these metabolites in urine makes them particularly useful for biomonitoring studies. While biomarkers for more potent carcinogens like benzo[a]pyrene are highly relevant, their lower concentrations present analytical challenges. The choice of biomarker should be guided by the specific research question, the expected exposure levels, and the available analytical resources. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the field of PAH exposure assessment.
References
- 1. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for bay region activation of chrysene 1,2-dihydrodiol to an ultimate carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol, a derivative of the polycyclic aromatic hydrocarbon phenanthrene. Due to the potential hazards associated with this class of compounds, adherence to strict disposal protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the material safety data sheet (MSDS) for this compound. If a specific MSDS is unavailable, precautions for similar aromatic diols and polycyclic aromatic hydrocarbon (PAH) derivatives should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Spill Response: In the event of a spill, immediately alert personnel in the area.[1] For dry spills, avoid generating dust.[1] Use dry clean-up procedures such as gently sweeping the material into a sealable container.[1] For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled container for disposal.[1] The spill area should be thoroughly cleaned with a suitable solvent and then washed with soap and water.
Quantitative Data Summary
The following table summarizes key physical and chemical properties relevant to the handling and disposal of this compound and similar compounds. This data is essential for assessing potential hazards and ensuring compatible waste storage.
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₄H₁₂O₂ | ChemicalBook[2] |
| Molecular Weight | 212.247 g/mol | ChemicalBook[2] |
| Physical State | Solid (Assumed based on analogues) | 1,2-Cyclohexanediol[3][4] |
| Appearance | Off-white powder (Typical for similar diols) | 1,2-Cyclohexanediol[3][4] |
| Boiling Point | ~312°C (rough estimate) | ChemicalBook[2] |
| Solubility | Likely soluble in organic solvents. Water solubility may be limited. | General knowledge of PAHs and diols |
| Hazard Classification | Assumed hazardous waste. Potential eye and skin irritant. | Based on analogues like Butane-1,2-diol |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., irritant, potential carcinogen), and the accumulation start date.[5][6] Chemical formulas or abbreviations are not acceptable.[5][7]
-
Segregation: Store waste containing this compound separately from incompatible materials.[6][7] Specifically, keep it away from strong oxidizing agents.
2. Waste Collection and Containment:
-
Primary Container: Collect solid waste in its original container if possible, or in a clean, dry, and sealable container made of a compatible material (e.g., glass or polyethylene).[8][9] The container must be in good condition with no leaks or cracks.[7]
-
Contaminated Labware: Items such as gloves, wipes, and absorbent paper contaminated with the chemical should be double-bagged in clear plastic bags and labeled as hazardous waste.[8] Sharps, such as contaminated pipette tips or broken glass, must be placed in a designated sharps container.[8]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the properly labeled and contained waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the control of the laboratory personnel.
-
Keep waste containers securely closed except when adding waste.[6][7][8]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[5]
-
Complete any required waste disposal forms, providing accurate information about the chemical composition and quantity of the waste.[5]
-
Ensure that all containers are properly labeled and sealed before the scheduled pickup.[9]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. PHENANTHRENE-1,2-DIHYDRODIOL CAS#: 28622-66-4 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (1S,2R)-1,2-dihydrophenanthrene-1,2-diol
(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. As with many PAHs and their metabolites, it should be handled with care due to potential health risks. Inferred hazards from similar compounds suggest it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment and Specifications |
| Eye and Face Protection | - Safety Glasses: Must have side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.- Chemical Goggles: Recommended when there is a risk of splashing.- Face Shield: Should be worn in addition to goggles if there is a significant risk of splashing or if the material is being heated. |
| Hand Protection | - Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[4] Inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | - Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.- Respirator: If engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors should be used.[5] |
| Protective Clothing | - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[4]- Footwear: Closed-toe and closed-heel shoes are mandatory.[5]- Pants: Long pants should be worn to cover exposed skin on the legs. |
Operational Plan
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.
Handling and Use
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Dust Formation: Handle the solid material carefully to avoid the generation of dust.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[2][6]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or personal clothing.[6]
Spill Response
-
Minor Spills:
-
Ensure proper PPE is worn before cleaning up any spills.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Collect the waste in a properly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3]
-
-
Contaminated Materials:
-
All materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, should be considered hazardous waste.
-
Place these materials in a designated, sealed hazardous waste container.
-
-
Empty Containers:
-
Empty containers may still contain chemical residue and should be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Safe Handling Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
